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  • Product: Tin maleate
  • CAS: 16715-89-2

Core Science & Biosynthesis

Foundational

What are the chemical properties of tin maleate

An In-Depth Technical Guide to the Chemical Properties of Tin Maleates Abstract This technical guide provides a comprehensive examination of the chemical properties of tin maleates, compounds of significant interest in b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of Tin Maleates

Abstract

This technical guide provides a comprehensive examination of the chemical properties of tin maleates, compounds of significant interest in both industrial and academic research. A critical distinction is drawn between the inorganic salt, Tin(II) Maleate, and the more widely utilized organotin maleates, such as dibutyltin maleate (DBTM) and dioctyltin maleate (DOTM). The guide elucidates the synthesis, molecular structure, physicochemical properties, and reactivity of these distinct classes. Emphasis is placed on the mechanistic role of organotin maleates as highly effective thermal stabilizers for polyvinyl chloride (PVC), a function rooted in their ability to scavenge hydrogen chloride and inhibit polyene formation. Methodologies for the synthesis and characterization are detailed, supported by workflow diagrams and data summaries. While the primary applications of tin maleates are industrial, their context within the broader field of organotin chemistry, which includes compounds with potential pharmacological activity, is also discussed for the benefit of researchers in drug development.

Introduction

Organotin chemistry, the study of compounds containing at least one tin-carbon bond, has evolved from an academic curiosity into a cornerstone of industrial organometallic chemistry since its origins in the mid-19th century[1][2]. The versatility of the tin atom, with its accessible oxidation states (primarily +2 and +4) and ability to form stable covalent bonds with carbon, has led to a vast array of applications, from catalysis to biocides and polymer stabilization[3][4].

The maleate anion, derived from maleic acid, is a four-carbon dicarboxylic acid containing a cis-alkene functionality. This structure provides two carboxylate groups for coordination with a metal center, acting as a bidentate ligand. The combination of tin and the maleate ligand gives rise to two fundamentally different families of compounds, the properties of which are the focus of this guide:

  • Tin(II) Maleate (Stannous Maleate): An inorganic salt where the Sn²⁺ cation is ionically or coordinatively bonded to the maleate dianion.

  • Organotin Maleates: A class of compounds with the general formula R₂Sn(OOCCH=CHCOO), where 'R' represents an alkyl or aryl group (e.g., butyl, octyl) covalently bonded to a tin(IV) center.

This distinction is paramount, as the presence of direct tin-carbon bonds in organotin maleates dramatically alters their solubility, reactivity, and application profile compared to their inorganic counterpart. This guide will first explore the properties of the simpler inorganic salt before delving into a detailed analysis of the industrially significant organotin maleates.

Part I: Tin(II) Maleate (Stannous Maleate)

Tin(II) maleate is the simplest compound in this family, formed from the divalent tin cation and maleate dianion. Its chemistry is characteristic of an inorganic tin(II) carboxylate.

Synthesis and Structure

The synthesis of tin(II) maleate typically involves the reaction of a tin(II) source, such as tin(II) oxide or tin(II) chloride, with maleic acid in an aqueous or alcoholic medium. The resulting salt can then be isolated by precipitation or crystallization.

The definitive structural analysis of this compound has been performed on its monohydrate form, Sn(C₄H₂O₄)·H₂O[5]. X-ray crystallography reveals a complex polymeric structure where the tin atoms are in distorted square-pyramidal coordination sites. Each maleate ion bridges three different tin atoms through its three oxygen atoms, and each tin atom is also bonded to a water molecule[5]. This coordination environment is influenced by the stereochemically active lone pair of electrons on the Sn(II) center.

G cluster_Sn_Coordination Coordination Sphere of Sn(II) Sn Sn(II) O1 O (Maleate 1) Sn->O1 Coordination Bond O2 O (Maleate 1) Sn->O2 Coordination Bond O3 O (Maleate 2) Sn->O3 Coordination Bond O_water O (H₂O) Sn->O_water LonePair Lone Pair (Stereoactive)

Caption: Simplified coordination environment of Tin(II) in Tin(II) Maleate Monohydrate.[5]

Physicochemical Properties

The properties of tin(II) maleate are summarized below. As a simple salt, it has limited solubility in non-polar organic solvents.

PropertyValueSource
IUPAC Name (Z)-but-2-enedioate;tin(2+)[6]
CAS Number 16715-89-2[6]
Molecular Formula C₄H₂O₄Sn[6]
Molecular Weight 232.77 g/mol [6]
Appearance Typically a white solidGeneral Knowledge
Solubility Sparingly soluble in water, subject to hydrolysisGeneral Knowledge
Reactivity and Stability

Tin(II) compounds are moderate reducing agents and can be susceptible to oxidation to Tin(IV), particularly in solution. Tin(II) maleate is stable under dry conditions but can undergo hydrolysis in the presence of water. Its primary utility in research is as a precursor for the synthesis of other tin-containing compounds or as a catalyst in specific polymerization reactions, where tin(II) carboxylates have shown notable activity[7].

Part II: Organotin Maleates

Organotin maleates are defined by the presence of one or more direct, covalent tin-carbon bonds, which imparts a significantly different chemical character compared to the inorganic salt. The most common and industrially relevant examples are dialkyltin maleates, particularly those with butyl and octyl substituents.

General Synthesis and Characterization

The most common industrial synthesis of dialkyltin maleates involves the condensation reaction between a dialkyltin oxide and maleic anhydride[8][9]. This method is efficient and avoids the formation of water as a byproduct.

Causality: The reaction is driven by the formation of the stable seven-membered dioxastannepine ring. Using the anhydride directly is more atom-economical than using maleic acid, which would produce water that might need to be removed to drive the reaction to completion. Gentle heating is sufficient to overcome the activation energy without causing decomposition[9].

Experimental Protocol: Synthesis of Dibutyltin Maleate (DBTM)

  • Reactant Preparation: In a fume hood, charge a reaction vessel equipped with a mechanical stirrer with one molar equivalent of dibutyltin oxide (e.g., 24.9 g).

  • Addition: Add one molar equivalent of maleic anhydride (e.g., 9.8 g) to the vessel.

  • Mixing: Begin stirring the components. For laboratory scale, thorough mixing with a spatula may be sufficient. For larger scales, passing the mixture through a pin mill ensures intimate contact between the solid reactants[9].

  • Reaction: Gently heat the mixture to approximately 40°C while maintaining continuous stirring. The reaction is an exothermic solid-state condensation.

  • Monitoring & Completion: Maintain the temperature for 12-24 hours. The reaction is complete when the product is a homogenous white powder. The completion can be verified by the disappearance of the characteristic C=O stretching frequencies of the anhydride in the IR spectrum (approx. 1780 and 1850 cm⁻¹) and the appearance of the carboxylate stretches.

  • Isolation: The product, dibutyltin maleate, is typically formed in quantitative yield and requires no further purification[9]. The final product is a white powder with a defined melting point around 134°C[9].

Caption: Experimental workflow for the synthesis of Dibutyltin Maleate (DBTM).

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of organotin maleates.

Trustworthiness of Protocol: This multi-technique approach provides a self-validating system. FT-IR confirms the functional groups and reaction completion, while NMR (¹H, ¹³C, and ¹¹⁹Sn) provides detailed information on the carbon skeleton, the organic ligands, and the immediate coordination environment of the tin atom, respectively.

Caption: Workflow for the spectroscopic characterization of organotin maleates.

Dibutyltin Maleate (DBTM): A Case Study

DBTM was one of the first commercially successful organotin stabilizers for PVC and serves as an excellent model for this class of compounds[1][10].

PropertyValueSource
Synonyms 2,2-dibutyl-1,3,2-dioxastannepine-4,7-dione[11]
CAS Number 78-04-6[11]
Molecular Formula C₁₂H₂₀O₄Sn[11]
Molecular Weight 346.99 g/mol Calculated
Appearance White powder[9]
Melting Point ~134 °C[9]
Solubility Immiscible in water[11]

The primary application of DBTM is to prevent the thermal degradation of PVC during high-temperature processing. Degradation proceeds via a dehydrochlorination chain reaction, creating conjugated polyene sequences that cause discoloration and embrittlement. DBTM intervenes through several mechanisms[10].

Expertise & Causality: The effectiveness of DBTM is not due to a single reaction but a synergistic combination of functions. It acts as a primary stabilizer by neutralizing the catalyst (HCl) for degradation and as a secondary stabilizer by repairing defects in the polymer chain and breaking up color-forming polyenes.

  • HCl Scavenging: It readily reacts with hydrogen chloride (HCl) released from the PVC, forming dibutyltin dichloride and maleic acid. This removes the auto-catalytic agent of PVC degradation.

  • Substitution of Labile Chlorines: The maleate ligand can be exchanged with labile allylic chlorine atoms on the PVC backbone, replacing them with a more stable carboxylate group that is less easily eliminated.

  • Diels-Alder Reaction: The maleate moiety can undergo a Diels-Alder reaction with the conjugated polyene sequences formed during degradation. This breaks up the conjugation, which is responsible for the undesirable color, thereby restoring the material's clarity[10].

G PVC_Heat PVC + Heat Degradation Dehydrochlorination (Chain Reaction) PVC_Heat->Degradation HCl HCl Released Degradation->HCl Polyenes Conjugated Polyenes (Color Formation) Degradation->Polyenes HCl->Degradation Auto-catalysis DBTM Dibutyltin Maleate (DBTM) Mechanism1 1. HCl Scavenging DBTM->Mechanism1 Reacts with Mechanism2 2. Labile Cl Substitution DBTM->Mechanism2 Exchanges Ligand Mechanism3 3. Diels-Alder Reaction DBTM->Mechanism3 Reacts with Mechanism1->HCl Neutralizes Stabilized_PVC Stabilized PVC Mechanism1->Stabilized_PVC Mechanism2->Degradation Repairs Defects Mechanism2->Stabilized_PVC Mechanism3->Polyenes Breaks Conjugation Mechanism3->Stabilized_PVC

Caption: Mechanistic pathways of PVC stabilization by Dibutyltin Maleate (DBTM).[10]

DBTM is chemically stable under standard ambient conditions. It is incompatible with strong oxidizing agents. Upon thermal decomposition at high temperatures, it emits irritating fumes and vapors, including carbon oxides and tin oxides. Due to the toxicity of organotin compounds, handling requires appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection if dust is generated, all within a well-ventilated area[11].

Dioctyltin Maleate (DOTM)

Dioctyltin maleate shares a similar structure and function with DBTM but is favored in applications requiring lower toxicity and migration.

PropertyValueSource
Synonyms 2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione[12][13]
CAS Number 16091-18-2[12]
Molecular Formula C₂₀H₃₆O₄Sn[12]
Molecular Weight 459.21 g/mol [12]
Appearance White powder[14][15]
Melting Point 87-105 °C[15]
Solubility Insoluble in water (<1 mg/mL)[14][15][16]

The primary application of DOTM is as a heat stabilizer for PVC[17]. The longer octyl chains, compared to the butyl groups in DBTM, reduce its volatility and migration from the polymer matrix. This property has led to its sanction by the United States FDA for use in rigid PVC intended for food-contact applications[10]. While all organotin compounds warrant careful handling, di-n-octyltin compounds generally exhibit lower toxicity than their dibutyl counterparts[13]. DOTM is stable, combustible, and should be stored in a cool, well-ventilated place away from oxidizing agents[15][16].

Part III: Relevance in Research and Drug Development

While the industrial applications of organotin maleates are well-established, their role in pharmaceutical and drug development is less direct. The broader class of organotin compounds has attracted significant interest for its potent biological activities, including potential as antitumor agents[18]. The cytotoxicity of organotin(IV) compounds is influenced by the organic groups attached to the tin atom and the nature of the coordinating ligands[18][19].

Research in this area has largely focused on organotin complexes with ligands such as amino acids, peptides, or other biologically relevant molecules, which can enhance water solubility and target specificity[19]. Tin maleates themselves are not prominent candidates in the current literature for drug development, likely due to their low aqueous solubility and the established toxicological profiles of their parent organotin moieties.

However, for researchers and drug development professionals, tin maleates remain relevant as:

  • Catalysts: Like other tin carboxylates, they can serve as catalysts in esterification and transesterification reactions, which are fundamental processes in the synthesis of active pharmaceutical ingredients (APIs) and polymer-based drug delivery systems[17].

  • Synthetic Intermediates: They are stable, well-characterized organotin compounds that can be used as starting materials or synthons in more complex organic and organometallic syntheses[20].

Conclusion

The chemical properties of tin maleates are dictated by the nature of the bonding to the tin center. Tin(II) maleate behaves as a typical inorganic tin(II) salt with a complex coordination structure. In stark contrast, organotin maleates, such as DBTM and DOTM, are covalent molecules whose chemistry is dominated by the tin-carbon bonds. Their principal and highly successful application as thermal stabilizers for PVC is a testament to their multi-faceted reactivity, enabling them to neutralize HCl, repair polymer defects, and eliminate color-forming bodies. While their direct role in drug development is limited, their utility as catalysts and synthetic reagents ensures their continued relevance to the broader chemical and materials science research community. A thorough understanding of their distinct properties is crucial for their safe handling and effective application.

References

  • Andrews, J., Harrison, P. G., & Healy, A. (1976). Crystal structure of tin(II) maleate monohydrate. Journal of the Chemical Society, Dalton Transactions, (18), 1789-1792. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44149731, Tin maleate. PubChem. [Link]

  • Rees, R. G., & Stables, A. G. (1969). Organotin derivatives of maleic acid. Journal of the Chemical Society C: Organic, (18), 2264-2266. [Link]

  • Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications (pp. 311-322). John Wiley & Sons, Ltd. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86748249, Dioctyltin maleate. PubChem. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: DIOCTYL(MALEATE)TIN, tech-95. [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Organic tin compounds (Dioctyltin compounds). [Link]

  • Al-Allaf, T. A. K. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Online Journal of Medical Sciences, 1(1). [Link]

  • Levow, T. E. (1968). U.S. Patent No. 3,418,349. U.S.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16682772, Dioctyl(maleate)tin. PubChem. [Link]

  • NextSDS. (n.d.). tin maleate — Chemical Substance Information. [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. [Link]

  • Tang, J. (2013). CN Patent No. 102503972B.
  • Al-Jibori, S. A., & Al-Janabi, A. S. M. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 1-10. [Link]

  • BNT Chemicals GmbH. (n.d.). Dioctyltin Maleate. [Link]

  • van der Kerk, G. J. M. (1970). Organotin Compounds: New Chemistry and Applications. In Organotin Compounds (pp. 1-25). American Chemical Society. [Link]

  • Donaldson, J. D., & Grimes, S. M. (1988). The solid state and catalytic properties of some tin containing compounds. City, University of London. [Link]

  • Wani, W. A., & Jameel, E. (2022). Using Tin Compounds as Cancer Chemotherapy Drugs. Corpus Journal of Case Reports, 3(1), 1-4. [Link]

  • Smith, P. J. (1990). Tin Compounds and their Potential as Pharmaceutical Agents. Tin and its Uses, (163), 9-12. [Link]

Sources

Exploratory

Tin Maleate: Structural Dynamics, Synthesis Protocols, and Catalytic Applications

Executive Summary Tin maleate compounds—ranging from inorganic tin(II) maleate to organotin derivatives like dibutyltin maleate (DBTM) and dioctyltin maleate (DOTM)—are critical coordination compounds utilized heavily in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tin maleate compounds—ranging from inorganic tin(II) maleate to organotin derivatives like dibutyltin maleate (DBTM) and dioctyltin maleate (DOTM)—are critical coordination compounds utilized heavily in polymer science and synthetic organic chemistry. This technical guide provides an in-depth analysis of their molecular architectures, standardized synthesis protocols, and mechanistic roles as polyvinyl chloride (PVC) stabilizers and condensation catalysts.

Molecular Architecture and Crystallography

The structural dynamics and chemical reactivity of tin maleates depend heavily on the oxidation state and the degree of alkylation of the tin center.

  • Tin(II) Maleate Monohydrate (Inorganic): Crystallographic analysis reveals that tin(II) maleate monohydrate ( C4​H4​O4​Sn⋅H2​O ) crystallizes in an orthorhombic system (space group P21​ab ). The tin atoms occupy distorted square-pyramidal sites. Each maleate ion coordinates through three oxygen atoms to three distinct tin atoms, exhibiting Sn–O bond lengths of 2.176, 2.196, and 2.440 Å. Additionally, each tin atom is bonded to a water molecule at a distance of 2.312 Å[1].

  • Organotin Maleates (DBTM & DOTM): Alkylated variants such as dibutyltin maleate[2] and dioctyltin maleate[3] function as coordination polymers. The tin(IV) center is covalently bonded to two alkyl chains (butyl or octyl) and coordinated to the carboxylate oxygen atoms of the maleate ligand. This configuration imparts lipophilicity, making them soluble in organic solvents and highly compatible with polymer matrices like PVC.

Table 1: Comparative Physicochemical Properties of Tin Maleate Variants
PropertyTin(II) MaleateDibutyltin Maleate (DBTM)Dioctyltin Maleate (DOTM)
CAS Number 16715-89-278-04-616091-18-2
Molecular Formula C4​H4​O4​Sn C12​H20​O4​Sn C20​H36​O4​Sn
Molecular Weight 234.78 g/mol 346.99 g/mol 459.21 g/mol
Appearance White to off-white solidWhite amorphous powderWhite powder
Melting Point N/A (Decomposes)108–113 °C93–97 °C
Primary Application Micronutrient, reducing agentPVC stabilizer, condensation catalystFDA-sanctioned PVC food packaging

Industrial Synthesis Protocols: Dibutyltin Maleate

The synthesis of DBTM requires precise thermal and stoichiometric control to ensure high yield and prevent the isomerization of the maleate double bond. The following protocol outlines the industrial standard for synthesizing anhydrous DBTM[4].

Step-by-Step Methodology
  • Reagent Charging: Suspend stoichiometric amounts of dibutyltin oxide (DBTO) and maleic anhydride in an inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane).

    • Causality: DBTO and maleic anhydride are largely insoluble in cold cyclohexane. However, as the reaction progresses, the synthesized DBTM dissolves in the heated solvent. This differential solubility drives the reaction forward and facilitates downstream crystallization[4].

  • Condensation Reaction: Heat the suspension to 60–70 °C under continuous agitation for 6–8 hours.

    • Causality: Maintaining the temperature strictly below 130 °C (specifically targeting the 60–70 °C window) prevents the thermal degradation of the reactants and avoids the isomerization of maleic anhydride to fumaric acid, ensuring the structural integrity of the final product[4].

  • In-Process Quality Control (Self-Validating System): Extract aliquots hourly to monitor the acid value. The reaction is complete when the acid value stabilizes below 20 mgKOH/g.

    • Validation: The continuous drop in acid value directly correlates with the consumption of maleic anhydride. A stable, low acid value acts as an internal checkpoint, confirming maximum conversion without requiring immediate chromatographic analysis.

  • Cooling and Crystallization: Gradually cool the reaction mixture to 15–40 °C.

    • Causality: The solubility of DBTM in cyclohexane drops exponentially as the temperature decreases. Cooling forces the DBTM to precipitate out of the solution as a slurry of finely divided, high-purity crystals[4].

  • Isolation: Filter the crystalline slurry, wash with a minimal volume of cold solvent, and dry under vacuum at 50–60 °C.

    • Causality: Vacuum drying at moderate temperatures removes residual solvent efficiently without reaching the melting point of DBTM (108–113 °C), preventing the product from fusing into an intractable mass.

Synthesis_DBTM A Dibutyltin Oxide (DBTO) + Maleic Anhydride B Solvent Addition (Cyclohexane/Toluene) A->B C Condensation Reaction (60-70 °C, 6-8 hrs) B->C Stirring D Cooling & Crystallization (15-40 °C) C->D Acid Value < 20 mgKOH/g E Filtration & Vacuum Drying (50-60 °C) D->E Precipitation F Pure Dibutyltin Maleate (Yield > 90%) E->F Quality Control

Figure 1: Step-by-step industrial synthesis workflow for high-purity Dibutyltin Maleate.

Mechanistic Pathways & Catalytic Activity

Organotin maleates are highly valued for their dual functionality as polymer stabilizers and chemical catalysts.

PVC Heat Stabilization

During the thermal processing of PVC, the polymer undergoes dehydrochlorination, releasing HCl and forming conjugated polyene sequences that cause yellowing. DBTM stabilizes PVC via a dual mechanism. First, it substitutes labile allylic chlorine atoms on the polymer chain with stable maleate ester groups, halting the unzipping degradation. Second, it acts as a potent HCl scavenger, absorbing the released acid to form dibutyltin dichloride (DBTC)[5].

PVC_Stabilization A Degraded PVC (Allylic Chlorides) C Stable PVC (Maleate Ester) A->C Substitution of Labile Cl B Dibutyltin Maleate (DBTM) B->C Donates Maleate D Dibutyltin Dichloride (DBTC) B->D Absorbs HCl

Figure 2: Mechanism of PVC stabilization by Dibutyltin Maleate via chlorine substitution.

Transcarbamoylation Catalysis

Beyond polymers, DBTM serves as a highly efficient catalyst in organic synthesis, specifically for the transcarbamoylation of primary and secondary alcohols with phenyl carbamate. Conducted in toluene at 90 °C, this tin-catalyzed method yields carbamates with >90% efficiency. DBTM activates the alcohol substrate, facilitating the smooth transfer of the carbamoyl group while tolerating diverse functional groups (e.g., acetyl, benzoyl, tosyl)[6].

Environmental Speciation and Biological Degradation

Understanding the environmental and biological fate of organotins is critical for safety and regulatory compliance. The toxicity of tin maleates is intrinsically linked to their speciation in aqueous and biological environments.

Gastric Hydrolysis: In simulated gastric environments (0.1 M HCl, 37–40 °C), DBTM undergoes rapid hydrolysis. Advanced NMR-based investigations reveal that DBTM is quantitatively converted into bis(dibutylchlorotin) oxide dimer (DBDTC dimer) and free maleic acid. The half-life of DBTM under these acidic conditions is less than 0.5 hours[7]. This rapid degradation into chlorinated organotin species underscores the necessity for stringent handling protocols and explains the strict regulations (e.g., FDA and EU directives) governing the use of specific variants like dioctyltin maleate in food-contact packaging[8].

References

  • [5] Title: Dibutyl Tin Maleate: A Versatile PVC Stabilizer and Condensation Catalyst. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • [8] Title: Organotin Stabilizers. Source: Baerlocher GmbH. URL: [Link]

  • [3] Title: Dioctyltin maleate | C20H36O4Sn | CID 86748249. Source: PubChem (NIH). URL: [Link]

  • [2] Title: Dibutyltin maleate | C12H20O4Sn | CID 9906251. Source: PubChem (NIH). URL:[Link]

  • [4] Title: US3522282A - Process for preparing dibutyltin maleate. Source: Google Patents. URL:

  • [7] Title: Conversion of Organotin Compounds in the Gastric Environment. Source: Umweltbundesamt. URL:[Link]

  • [6] Title: An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Source: Organic Chemistry Portal. URL: [Link]

  • [1] Title: The Crystal Structure of Tin(II) Dithionite, Sn2(S2O4)2 (inc. Tin(II) maleate monohydrate). Source: ResearchGate. URL: [Link]

Sources

Foundational

Synthesis of Dibutyltin Maleate from Dibutyltin Oxide: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the synthesis of dibutyltin maleate, a crucial organotin compound with wide-ranging industrial applications, primarily as a heat stabilizer for polyvinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibutyltin maleate, a crucial organotin compound with wide-ranging industrial applications, primarily as a heat stabilizer for polyvinyl chloride (PVC) and a catalyst in polymer synthesis.[1][2] The document delves into the direct synthesis route from dibutyltin oxide and maleic anhydride (or maleic acid), offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and polymer science who require a thorough understanding of this synthesis process.

Introduction: The Significance of Dibutyltin Maleate

Dibutyltin maleate (DBTM) is an organotin compound valued for its ability to enhance the thermal stability of polymers, particularly PVC, preventing degradation and discoloration during high-temperature processing.[2][3] Its efficacy as a heat stabilizer makes it indispensable in the manufacturing of rigid and transparent PVC products.[2] Beyond its primary role in PVC stabilization, DBTM also serves as a catalyst in various polymerization reactions, including the synthesis of polyurethanes and biodegradable polyesters.[2]

The synthesis of DBTM from dibutyltin oxide presents a direct and efficient route. Dibutyltin oxide is a key intermediate in the production of various organotin stabilizers.[4] This guide focuses on the reaction with maleic anhydride or maleic acid, a common and scalable method for producing high-purity dibutyltin maleate.

Reaction Mechanism and Stoichiometry

The synthesis of dibutyltin maleate from dibutyltin oxide and maleic anhydride is a condensation reaction. The oxygen atom of the dibutyltin oxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the maleic anhydride. This is followed by the ring-opening of the anhydride and subsequent dehydration to form the final product and water. While maleic acid can also be used, the reaction with maleic anhydride is often preferred as it directly forms the desired product without the generation of additional water molecules beyond the condensation itself.[5][6]

The reaction can be represented by the following equation:

(C₄H₉)₂SnO + C₄H₂O₃ → (C₄H₉)₂Sn(OOCCH=CHCOO) + H₂O

Dibutyltin Oxide + Maleic Anhydride → Dibutyltin Maleate + Water

A key aspect of this synthesis is the control of stoichiometry. While an equimolar ratio of dibutyltin oxide and maleic anhydride is theoretically required, slight variations can be employed to influence the final product's properties, such as its melting point.[5] Using an excess of maleic anhydride can result in a product with a lower melting point, which may be advantageous for incorporation into certain polymer resins.[5]

Experimental Protocol

This section outlines a detailed, field-proven methodology for the synthesis of dibutyltin maleate.

Materials and Equipment
Reagent/Equipment Details/Purpose Supplier Recommendation
Reactants
Dibutyltin Oxide ((C₄H₉)₂SnO)Finely divided powder, ≥98% purityAcros Organics, Santa Cruz Biotechnology
Maleic Anhydride (C₄H₂O₃)Briquettes or flakes, ≥99% purityFlinn Scientific, Carl Roth
Solvent (Optional)
Toluene or Cycloaliphatic HydrocarbonTo facilitate heat transfer and mixingStandard laboratory grade
Apparatus
Reaction VesselRound-bottom flask or jacketed reactorStandard laboratory glassware
Mechanical StirrerFor efficient mixing of the reactantsOverhead stirrer with a paddle
Heating Mantle/Oil BathFor controlled heating of the reaction mixtureStandard laboratory heating equipment
CondenserTo prevent loss of solvent (if used)Standard laboratory glassware
Filtration ApparatusBuchner funnel, filter paper, and vacuum flaskStandard laboratory glassware
Drying OvenFor drying the final productStandard laboratory oven
Step-by-Step Synthesis Procedure

The synthesis can be performed with or without a solvent. The solvent-free method is often preferred for its simplicity and reduced waste.

Method 1: Solvent-Free Synthesis [5][7]

  • Reactant Preparation: In a suitable reaction vessel, combine finely divided dibutyltin oxide and maleic anhydride in the desired molar ratio (e.g., 3 moles of dibutyltin oxide to 1.5 moles of maleic anhydride for a non-stoichiometric product, or equimolar amounts for the standard product).[7]

  • Mixing: Thoroughly blend the reactants. A tumbling mixer or a pin mill can be used to ensure intimate contact between the solid reactants.[5][7]

  • Reaction: Gently heat the mixture with continuous stirring. The reaction is exothermic, and the temperature should be carefully controlled. A common approach is to heat the mixture to around 40-54°C.[5][7] The reaction progress can be monitored by observing the change in the physical state of the mixture, which will transition from a powder to a more homogeneous mass.

  • Reaction Completion: Maintain the reaction temperature for a period of 1 to 12 hours to ensure the reaction goes to completion.[5][7] Differential thermal analysis can be used to confirm the formation of dibutyltin maleate.[7]

  • Product Isolation: Once the reaction is complete, the product, dibutyltin maleate, is obtained as a white to off-white powder.[3][5] No further purification is typically necessary for many applications.

Method 2: Synthesis in an Inert Solvent [6]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, add an inert cycloaliphatic hydrocarbon solvent with a boiling point of at least 75°C.[6]

  • Reactant Addition: Add maleic anhydride to the solvent and heat the mixture to a temperature where the anhydride becomes molten (approximately 55-70°C).[6]

  • Dibutyltin Oxide Addition: Gradually add dibutyltin oxide to the molten maleic anhydride solution while maintaining the temperature between 70-80°C.[6]

  • Reaction: After the addition is complete, maintain the reaction mixture at a temperature below 130°C (preferably 75-100°C) for 30-90 minutes.[6]

  • Crystallization: Cool the reaction mixture to 15-40°C to induce crystallization of the dibutyltin maleate.[6]

  • Product Isolation: Collect the crystallized product by filtration.

  • Drying: Dry the product in an oven at 50-90°C to remove any residual solvent.[6]

Process Flow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation DBTO Dibutyltin Oxide Mix Mixing DBTO->Mix MA Maleic Anhydride MA->Mix Heat Heating (40-80°C) Mix->Heat Stirring Cool Cooling/Crystallization (Optional) Heat->Cool Filter Filtration (Optional) Cool->Filter Dry Drying Filter->Dry Product Dibutyltin Maleate Dry->Product

Caption: Workflow for the synthesis of dibutyltin maleate.

Characterization of Dibutyltin Maleate

Proper characterization of the synthesized dibutyltin maleate is essential to confirm its identity and purity.

Physical Properties
Property Expected Value Reference
Appearance White to off-white amorphous powder or colorless to pale yellow liquid[3][8]
Melting Point 108-113°C (can vary with stoichiometry)[3]
Molecular Weight 346.99 g/mol [9]
Solubility Slightly soluble in benzene and toluene; insoluble in water[3]
Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of dibutyltin maleate is a powerful tool for structural confirmation. Key characteristic peaks include strong absorptions corresponding to the carboxylate (COO) stretching vibrations. The positions of these bands can provide insights into the coordination of the carboxylate groups to the tin atom.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the butyl groups and the maleate backbone. The chemical shifts and coupling patterns will be consistent with the expected structure.

  • Tin (¹¹⁹Sn) NMR Spectroscopy: This technique is particularly useful for organotin compounds, providing direct information about the coordination environment of the tin atom.

Safety and Handling

It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions.

  • Dibutyltin Oxide: This compound is toxic if swallowed and may cause harm to an unborn child.[11] It is also irritating to the respiratory system and skin.[11] Prolonged or repeated exposure can cause serious damage to health.[11] Always handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

  • Maleic Anhydride/Maleic Acid: Maleic acid and its anhydride are corrosive and can cause skin and eye irritation.[13][14] They may also cause an allergic skin reaction and respiratory irritation.[13][14] Avoid inhaling the dust and ensure adequate ventilation.[13][14] Wear gloves and eye protection when handling these chemicals.[13][14]

  • Dibutyltin Maleate: The product itself should be handled with care, as organotin compounds can be toxic.[8][15] It is known to be an irritant.[3]

Always consult the Safety Data Sheets (SDS) for each chemical before starting any experimental work.[11][12][13][14][16][17][18][19][20]

Conclusion

The synthesis of dibutyltin maleate from dibutyltin oxide and maleic anhydride is a straightforward and efficient method for producing this industrially important compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, a high-purity product can be obtained. This guide provides the necessary technical details and safety information to enable researchers and scientists to successfully and safely perform this synthesis. The versatility of dibutyltin maleate as a PVC stabilizer and catalyst ensures its continued relevance in the field of polymer science and materials chemistry.

References

  • PrepChem.com. (n.d.). Synthesis of dibutyltin maleate. Retrieved from [Link]

  • Acros Organics. (2009, July 20). Material Safety Data Sheet Dibutyltin oxide, 98%. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Maleic acid. Retrieved from [Link]

  • Google Patents. (1968, December 24). US3418349A - Method of preparing dibutyl tin maleate.
  • Chemos GmbH & Co. KG. (2024, February 22). Safety Data Sheet: Dibutyltin oxide. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Maleic acid. Retrieved from [Link]

  • Google Patents. (1970, July 28). US3522282A - Process for preparing dibutyltin maleate.
  • PubChem. (n.d.). Dibutyltin maleate. Retrieved from [Link]

  • Mufti, A. S., & Poller, R. C. (1967). Organotin derivatives of maleic acid. Journal of the Chemical Society C: Organic, 1362. DOI:10.1039/J39670001362. Retrieved from [Link]

  • Mufti, A. S., & Poller, R. C. (1967). Organotin derivatives of maleic acid. Journal of the Chemical Society C: Organic, 1362-1366. Retrieved from [Link]

  • Organotin. (2022, December 6). dibutyltin maleate. Retrieved from [Link]

  • Valsynthese SA. (2025, March 4). Material Safety Data Sheet MALEIC ACID. Retrieved from [Link]

Sources

Exploratory

Organotin Maleates: Physicochemical Profiling, Stabilization Mechanisms, and Toxicological Considerations

Executive Summary Organotin maleates, predominantly represented by dibutyltin maleate (DBTM), occupy a critical niche in polymer chemistry and materials science. As highly efficient heat stabilizers, these compounds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organotin maleates, predominantly represented by dibutyltin maleate (DBTM), occupy a critical niche in polymer chemistry and materials science. As highly efficient heat stabilizers, these compounds are engineered to prevent the thermal degradation of poly(vinyl chloride) (PVC) during high-temperature processing. However, the very structural features that make them potent Lewis acid catalysts also impart significant biological activity, necessitating rigorous handling and toxicological oversight. This technical guide synthesizes the physicochemical properties, mechanistic pathways, synthesis protocols, and toxicological profiles of organotin maleates for researchers and drug development professionals.

Physicochemical Profiling

Organotin maleates are characterized by the coordination between a tetravalent tin center and bidentate maleate ligands. The central tin atom acts as a strong Lewis acid, a property that dictates its catalytic efficiency in polymer matrices. DBTM typically presents as a white amorphous powder that is highly soluble in organic solvents but insoluble in aqueous environments[1].

Table 1: Key Physicochemical Properties of Dibutyltin Maleate (CAS: 78-04-6)
PropertyValue
Molecular Formula C₁₂H₂₀O₄Sn
Molecular Weight 346.99 g/mol
Appearance White amorphous powder
Melting Point 108–113 °C
Tin Content ~33–34%
Solubility Profile Soluble in benzene, toluene, organic esters; Insoluble in water

Data supported by chemical characterization standards[1],[2].

Mechanisms of Action in Polymer Stabilization

The thermal degradation of PVC involves an autocatalytic dehydrochlorination process. As heat is applied, labile allylic chlorides are stripped from the polymer backbone, releasing hydrogen chloride (HCl) and forming conjugated polyene sequences. This results in severe yellowing and structural embrittlement. Organotin maleates arrest this degradation through a highly synergistic, three-pronged mechanism[3]:

  • HCl Scavenging : The organotin compound reacts directly with the liberated HCl to form stable organotin chlorides. This acid-base neutralization prevents the HCl from auto-catalyzing further elimination reactions.

  • Allylic Chloride Substitution : The Lewis acidic tin atom coordinates with the labile allylic chloride atoms on the PVC backbone. Through an allylic rearrangement, the bulky maleate ligand displaces the chloride, substituting it with a thermally stable ester group that resists further degradation.

  • Diels-Alder Cycloaddition : Uniquely among organotin stabilizers, the maleate moiety contains an electron-deficient double bond that acts as a potent dienophile. It undergoes a Diels-Alder reaction with the conjugated dienes formed in the degrading PVC chain, effectively breaking the conjugation length and preserving the polymer's optical transparency[3].

Mechanism PVC Degraded PVC Backbone (Allylic Chlorides & Polyenes) Subst Allylic Substitution (Displaces Labile Cl) PVC->Subst Thermal Stress HCl HCl Scavenging (Forms Organotin Chlorides) PVC->HCl HCl Release DA Diels-Alder Addition (Breaks Conjugated Dienes) PVC->DA Polyene Formation OTM Organotin Maleate (DBTM) Lewis Acid Center & Dienophile OTM->Subst Sn-Cl Coordination OTM->HCl Acid-Base Neutralization OTM->DA Maleate Double Bond Stable Stabilized Polymer Network (Restored Transparency & Integrity) Subst->Stable HCl->Stable DA->Stable

Logical relationship of PVC stabilization mechanisms by organotin maleates.

Experimental Protocol: Synthesis and Structural Characterization

To ensure high purity and optimal stabilization efficacy, the synthesis of dibutyltin maleate must be strictly controlled. The following self-validating protocol outlines the condensation reaction between dibutyltin oxide and maleic anhydride.

Causality of Experimental Design: Toluene is specifically chosen as the solvent because its boiling point (110 °C) perfectly matches the thermal requirements for driving the azeotropic removal of water, thereby shifting the condensation equilibrium entirely toward the product formation.

Step-by-Step Synthesis Methodology
  • Precursor Preparation : In a dry, nitrogen-purged three-neck round-bottom flask, suspend 0.1 mol of dibutyltin oxide (DBTO) in 150 mL of anhydrous toluene.

  • Reagent Addition : Slowly add 0.1 mol of maleic anhydride to the suspension under continuous magnetic stirring.

  • Condensation & Azeotropic Distillation : Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C). The reaction produces water as a byproduct, which is continuously removed via azeotropic distillation. The reaction is complete when water ceases to collect in the trap (typically 3–4 hours), and the opaque suspension becomes a completely clear solution.

  • Crystallization : Allow the reaction mixture to cool slowly to room temperature (20 °C). The dibutyltin maleate will precipitate as a white amorphous solid.

  • Filtration and Washing : Filter the precipitate under vacuum. Wash the filter cake twice with cold hexane. Rationale: Hexane removes unreacted non-polar organic impurities without dissolving the target organotin complex.

  • Drying : Dry the product in a vacuum oven at 50 °C for 12 hours to remove residual solvent.

Quality Control (Self-Validation System)

To prevent downstream failure in polymer compounding, the synthesized batch must validate its own structural integrity:

  • Melting Point Verification : Verify the melting point is within the 108–113 °C range[1]. A depressed melting point definitively indicates an incomplete reaction or residual moisture.

  • FTIR Spectroscopy : Confirm the presence of strong ester carbonyl stretching at ~1720–1740 cm⁻¹. The complete absence of a broad O-H stretch (>3000 cm⁻¹) validates that no unreacted maleic acid or moisture remains in the lattice.

Workflow Step1 Precursor Mixing DBTO + Maleic Anhydride Step2 Condensation Toluene, 110°C Step1->Step2 Suspend Step3 Azeotropic Distillation Water Removal Step2->Step3 Reflux Step4 Crystallization Cool to 20°C Step3->Step4 -H2O Step5 Validation FTIR & MP Check Step4->Step5 Filter/Dry

Step-by-step experimental workflow for the synthesis and validation of DBTM.

Toxicology and Biological Activity

While organotin maleates are indispensable industrially, their potent biological activity necessitates stringent handling protocols. The lipophilic nature of the butyl groups allows these compounds to easily penetrate cell membranes, leading to systemic toxicity and bioaccumulation.

Mechanisms of Toxicity: Subchronic exposures to dibutyltin compounds elicit severe toxic responses in the immune system, liver, and respiratory organs[4]. They are recognized as endocrine disruptors, with evidence showing negative effects on mammalian reproductive systems. At the cellular level, they disrupt mitochondrial oxidative phosphorylation and react readily with sulfhydryl (-SH) groups on critical enzymes, leading to cellular apoptosis. Aquatic toxicity is notably high, with Daphnia magna EC50 reported at 0.21 mg/L[2] and Red killifish LC50 at 8000 µg/L[5].

Table 2: Toxicological and Ecotoxicological Profile of Dibutyltin Maleate
EndpointValue / Observation
Acute Oral Toxicity (Rat LD50) 422 mg/kg
Acute Inhalation Toxicity (Rat LC50) 313 mg/m³ (4h exposure)
Aquatic Toxicity (Daphnia magna EC50) 0.21 mg/L (Highly toxic)
Aquatic Toxicity (Red killifish LC50) 8.0 mg/L (48h exposure)
Primary Target Organs Immune system, Liver, Respiratory organs

Data aggregated from standardized safety data sheets and ecological risk assessments[5],[2],[4].

Sources

Foundational

Early Research on Dibutyltin Maleate as a PVC Stabilizer

An In-Depth Technical Guide Introduction: The Inherent Challenge of Poly(vinyl chloride) Thermal Instability Poly(vinyl chloride) (PVC), since its early commercialization, has been a polymer of immense industrial value d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Inherent Challenge of Poly(vinyl chloride) Thermal Instability

Poly(vinyl chloride) (PVC), since its early commercialization, has been a polymer of immense industrial value due to its versatility, cost-effectiveness, and intrinsic properties like flame resistance. However, its widespread adoption was historically challenged by a significant flaw: poor thermal stability. When subjected to the elevated temperatures required for processing (typically >170°C), the polymer undergoes a rapid, autocatalytic degradation process.[1] This process begins with the elimination of hydrogen chloride (HCl) from the polymer backbone, initiated at defect sites such as allylic chlorides.[1][2] The released HCl then acts as a catalyst, accelerating further dehydrochlorination along the chain. This "zipper" reaction creates sequences of conjugated double bonds, known as polyenes.[3] As the length of these polyene sequences grows, they absorb light in the visible spectrum, causing the material to progress from yellow to red, brown, and finally black, accompanied by a catastrophic loss of mechanical properties.[1] The urgent need to counteract this degradation was the primary driver for the development of PVC heat stabilizers.

The Dawn of Organotin Stabilizers: A Paradigm Shift

The first generation of stabilizers primarily consisted of lead salts and mixed metal soaps (e.g., Barium-Cadmium).[4] While effective, these heavy metal-based systems suffered from drawbacks such as toxicity and opacity, limiting their use in clear applications. A significant breakthrough occurred with the advent of organotin compounds, which began to see commercial use around the 1940s.[5][6][7] Among the first commercially successful organotins were the sulfur-free carboxylates, specifically dibutyltin dilaurate and dibutyltin maleate.[1][5] These compounds represented a major innovation, offering excellent clarity and a much lower order of toxicity compared to their lead and cadmium counterparts, opening the door for transparent PVC applications.[1]

Core Stabilization Mechanisms: Insights from Foundational Research

Early investigations into how organotin compounds imparted thermal stability moved beyond the simple assumption that they only acted as acid scavengers. The pioneering work in this field established a multi-faceted mechanism of action.

Mechanism I: Neutralization of Autocatalytic HCl

The most immediate function of any heat stabilizer is to neutralize the HCl released during the initial stages of degradation. By scavenging HCl, dibutyltin maleate prevents the acid-catalyzed "unzipping" of the polymer chain, thereby inhibiting the rapid, catastrophic degradation cascade.[1][8] This is a fundamental and critical role, effectively extending the induction period before significant degradation begins.[1]

Mechanism II: The Frye-Horst Hypothesis - Substitution of Labile Chlorines

The causal logic behind organotin stabilization was significantly advanced by the work of Frye and Horst.[2] They postulated that stabilizers do more than just scavenge HCl; they actively prevent degradation from starting. Their research provided evidence that organotin compounds react directly with the PVC chain at its most vulnerable points—the labile allylic chloride atoms that act as initiation sites for dehydrochlorination.[2] The stabilizer exchanges its carboxylate (maleate) ligand for the labile chlorine atom.[9] This substitution creates a more thermally stable ester linkage at the defect site, effectively "disarming" the initiation point and preventing the zipper reaction from beginning.[2][10] This hypothesis was a pivotal moment, explaining why organotins were so much more effective than simple acid scavengers.

Frye_Horst_Mechanism cluster_PVC PVC Chain with Labile Chlorine cluster_Stabilizer Dibutyltin Maleate cluster_Products Stabilized PVC & Byproduct PVC_chain ...-CH=CH-CH(Cl)-CH2-... Stabilized_PVC ...-CH=CH-CH(OOC-CH=CH-COO-Sn(Bu)₂...)-CH2-... PVC_chain->Stabilized_PVC Substitution Reaction Byproduct (Bu)₂SnCl₂ PVC_chain->Byproduct Chlorine Exchange DBTM (Bu)₂Sn(OOC-CH=CH-COO⁻)₂ DBTM->Stabilized_PVC DBTM->Byproduct Diels_Alder_Mechanism cluster_Reactants Reactants cluster_Product Product Polyene PVC Chain with Conjugated Diene ...-(CH=CH)n-... Adduct Cycloaddition Adduct (Conjugation Broken) Polyene->Adduct Diels-Alder Reaction Maleate Maleate Dienophile (from Stabilizer) Maleate->Adduct Diels-Alder Reaction

Caption: Diels-Alder reaction interrupting polyene conjugation.

Early Experimental Validation: Proving the Theory

The validation of these mechanisms required robust experimental protocols that could quantify the thermal stability of PVC formulations. One of the most common and historically significant methods used in early research was the static heat stability test.

Protocol: Static Heat Stability Evaluation via the Congo Red Test

This method provides a simple yet effective way to measure the time until significant HCl evolution begins, which is a primary indicator of degradation. [11][12]The choice of this test was driven by its direct measurement of the degradation byproduct (HCl) and its straightforward, repeatable procedure.

Objective: To determine the thermal stability of a PVC compound by measuring the time required for the evolution of hydrogen chloride gas at a constant elevated temperature. [11] Apparatus:

  • Heating Bath: An oil bath or heating block capable of maintaining a constant temperature (e.g., 180°C ± 1°C). [11]2. Test Tubes: Standard glass test tubes (e.g., 18 x 150 mm). [11]3. Indicator Paper: Congo Red test paper strips. [11]This paper changes color from red to blue in the presence of acidic gas like HCl. [13]4. Timing Device: A stopwatch or timer. [11] Procedure:

  • A specified amount of the PVC compound (resin plus stabilizer) is placed into a test tube. [11]2. A strip of Congo Red paper is suspended in the test tube, typically 25 mm above the surface of the PVC sample. [14]3. The test tube is then placed in the preheated bath, and the timer is started immediately. [12]4. The test paper is observed continuously.

  • The "stability time" is recorded as the time, in minutes, from the moment the tube is placed in the bath until the first moment the Congo Red paper begins to turn blue. [11][13] This self-validating system provides a clear endpoint. A longer stability time directly corresponds to a more effective stabilizer, as it indicates a longer period before the autocatalytic dehydrochlorination process becomes significant.

Interpreting Early Performance Data

Early research focused on comparing the performance of new organotin stabilizers against the established lead and Ba/Cd systems, as well as against other organotins as they were developed. Dibutyltin maleate established itself as a benchmark for providing excellent initial color and clarity, though it was later found that the thio-organotins (mercaptides), introduced in the 1950s, offered superior long-term heat stability, albeit with drawbacks like odor and poor light stability. [1]

Stabilizer Type (Early Research Era) Relative Heat Stability Clarity in PVC Toxicity Profile Key Drawback(s)
Lead Salts (e.g., Dibasic Lead Stearate) Good Opaque High Toxicity, Sulfide Staining
Barium-Cadmium Soaps Good Translucent to Opaque High (Cadmium) Toxicity, Plate-out
Dibutyltin Maleate Moderate to Good Excellent (Transparent) Lower than Heavy Metals Lower ultimate stability vs. Mercaptides

| Dibutyltin Mercaptides (Post-1950s) | Excellent | Excellent (Transparent) | Lower than Heavy Metals | Odor, Poor Light Stability |

This table represents a qualitative summary based on historical literature. [1][5]

Conclusion: The Legacy of Early Dibutyltin Maleate Research

The early research into dibutyltin maleate was more than just the development of a new additive; it was a crucial step in the scientific understanding of polymer degradation and stabilization. This work established organotins as a viable, high-clarity, and lower-toxicity alternative to heavy metal stabilizers, fundamentally expanding the applications for PVC. [1]More importantly, the mechanistic studies, particularly those by Frye and Horst, shifted the scientific consensus from a simple acid-scavenging model to a more sophisticated understanding of defect site substitution. [2][9]Dibutyltin maleate, as one of the first commercially successful sulfur-free organotins, was central to this evolution, paving the way for decades of subsequent innovation in PVC stabilization technology.

References

  • Arkis, E. (n.d.). 3.3 Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers and Applications. SciSpace. Retrieved from [Link]

  • (2025, December 18). How to Test PVC Heat Stabilizers: Congo Red, Torque Rheometer, YI & Plate-Out (Practical Checklist). Retrieved from [Link]

  • ASTM D4202-92. (1992). Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin. ASTM International. Retrieved from [Link]

  • Iván, B. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). Macromolecular Symposia, 101(1), 215-231.
  • Kotorz, T., et al. (2025, October 19). Effect of Accelerated Thermal Degradation of Poly(Vinyl Chloride): The Case of Unplasticized PVC. ResearchGate. Retrieved from [Link]

  • (n.d.). Thermal Degradation And Stabilization Of PVC. UniProjects. Retrieved from [Link]

  • Bagheri, A., et al. (n.d.). Thermal Degradation of Poly(vinyl chloride): Effect of Nanoclay and Low Density Polyethylene Content. SID. Retrieved from [Link]

  • Yu, J., et al. (2016). Thermal degradation of PVC: A review. Waste Management, 48, 300-314.
  • (n.d.). SATRA TM324: Thermal stability of PVC - Congo red test. SATRA. Retrieved from [Link]

  • Wang, M., et al. (2014). Zinc Maleate and Calcium Stearate As a Complex Thermal Stabilizer for Poly(vinyl chloride). Journal of Vinyl and Additive Technology.
  • Yousif, E., & Hasan, A. (2018).
  • (n.d.). Organotin maleates for stabilising thermoplastic polymers. Google Patents.
  • (n.d.). ISO 182-1 PVC compounds thermal stability test Congo red method. United Test. Retrieved from [Link]

  • Frye, A. H., et al. (1964). THE CHEMISTRY OF POLY(VINYL CHLORIDE) STABILIZATION. III. ORGANOTIN STABILIZERS HAVING RADIOACTIVELY TAGGED ALKYL GROUPS. J. Polymer Sci., Pt. A.
  • Yousif, E., et al. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science.
  • (n.d.). Rare earth coordination compound PVC thermal stabilizer and preparation method thereof. Google Patents.
  • (n.d.). Poly(vinyl chloride) Stabilization Mechanisms.
  • Frye, A. H., Horst, R. W., & Paliobagis, M. A. (1964). The chemistry of poly(vinyl chloride) stabilization. V. Organotin stabilizers having radioactively tagged Y groups. Journal of Polymer Science Part A: General Papers, 2(4), 1801-1814.
  • (n.d.). Introduction to Organotin Chemistry and Applications. Gelest, Inc. Retrieved from [Link]

  • Fink, J. K. (2022). PVC Additives, Performance, Chemistry, Developments, and Sustainability. Wiley.
  • Liu, J., et al. (2014). The Research of Dibutyltin Polymer on the Thermal Stability of PVC. Russian Journal of Applied Chemistry, 87(11), 1735-1741.
  • (n.d.). Pvc stabilizer composition and process for manufacture of the same. Google Patents.
  • Cooray, B. B., & Scott, G. (2026, January 6). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization.
  • (n.d.). Organotin Stabilizers. Baerlocher GmbH. Retrieved from [Link]

  • Liu, Y., et al. (2025, July 5). Exploring the Mechanism of Bis-Maleate Organotin Thermal Stabilizers via Dynamic Raman Spectroscopic Technique.
  • Davies, A. G., & Harrison, P. G. (1967). Diels–Alder reactions of organotin maleates. Journal of the Chemical Society C: Organic, 1313-1317.

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Exploratory

Discovery and history of organotin compounds

An In-depth Technical Guide to the Discovery and History of Organotin Compounds For Researchers, Scientists, and Drug Development Professionals Abstract Organotin compounds, defined by the presence of at least one tin-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and History of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds, defined by the presence of at least one tin-carbon bond, represent a significant and multifaceted class of organometallic substances. Their history is a compelling narrative of scientific discovery, industrial innovation, and evolving environmental and toxicological understanding. This guide provides a comprehensive overview of the seminal moments in the history of organotin chemistry, from their initial synthesis in the mid-19th century to their rise as crucial industrial chemicals and their more recent investigation as potential therapeutic agents. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, the structure-activity relationships that govern their diverse applications, and the critical toxicological insights that have shaped their modern use.

The Dawn of Organotin Chemistry: Serendipity and Systematic Investigation

The genesis of organotin chemistry can be traced back to the mid-1800s, a period of burgeoning exploration in the field of organometallics. The initial discoveries were not the result of a targeted search for tin-containing organic molecules but rather emerged from broader investigations into the nature of chemical bonding and the synthesis of new organic compounds.

The Pioneering Syntheses of Frankland and Löwig

The first documented synthesis of an organotin compound is credited to the English chemist Sir Edward Frankland in 1849.[1][2][3] While investigating the isolation of organic radicals, Frankland heated ethyl iodide with metallic tin, leading to the formation of diethyltin diiodide ((C₂H₅)₂SnI₂).[1][3][4][5] This discovery was a landmark achievement, demonstrating that tin could form stable covalent bonds with organic groups.[4] Frankland's work was instrumental in developing the concept of valency, a cornerstone of modern chemistry.[4][6]

Shortly thereafter, in 1852, the German chemist Carl Löwig independently reported the synthesis of alkyltin compounds by reacting alkyl halides with a tin-sodium alloy.[2][3][7] While Frankland's work predates Löwig's, the latter's publication is often cited as a key starting point for the systematic study of organotin chemistry.[2] These early syntheses were often arduous, requiring high temperatures and yielding complex mixtures of products.[4][8]

Experimental Protocol: Frankland's Synthesis of Diethyltin Diiodide (Conceptual)

  • Objective: To replicate the conceptual basis of the first synthesis of an organotin compound.

  • Materials:

    • Ethyl iodide (C₂H₅I)

    • Metallic tin (Sn) foil or granules

    • Sealed glass tube or high-pressure autoclave

  • Methodology:

    • Combine ethyl iodide and metallic tin in a sealed glass tube. Frankland's original experiments involved heating these reactants in sealed tubes.[8]

    • Heat the sealed tube to approximately 180°C. This temperature was necessary to initiate the reaction between the alkyl halide and the metal.[4][8]

    • Maintain the temperature for a prolonged period to allow the reaction to proceed.

    • After cooling, carefully open the tube and isolate the solid product.

    • The primary product would be diethyltin diiodide, which could then be purified by recrystallization.

  • Causality: The high temperature provides the activation energy necessary for the direct reaction between the tin metal and the carbon-iodine bond of ethyl iodide, leading to the formation of new tin-carbon bonds.

The Expansion of Synthetic Methodologies: Paving the Way for Industrialization

The early direct synthesis methods were limited in their scope and efficiency. The turn of the 20th century, and particularly the discovery of Grignard reagents, revolutionized organometallic chemistry and provided a much more versatile route to organotin compounds.[1]

The Grignard and Wurtz Reactions

The development of the Grignard reaction (RMgX) offered a powerful tool for the formation of tin-carbon bonds. By reacting a Grignard reagent with tin halides, such as tin tetrachloride (SnCl₄), a wide variety of tetraorganotin compounds (R₄Sn) could be synthesized with greater control and in higher yields.[1][9]

Another significant advancement was the application of the Wurtz-like reaction, which involves the coupling of alkyl sodium compounds with tin halides to produce tetraorganotin compounds.[9]

The Kocheshkov Redistribution Reaction

A pivotal development for the industrial production of organotin compounds was the Kocheshkov redistribution reaction.[1][9] This reaction allows for the controlled synthesis of organotin halides with a specific number of organic groups by reacting a tetraorganotin compound with tin tetrachloride in varying stoichiometric ratios. This enabled the targeted production of tri-, di-, and mono-organotin compounds, which are the precursors to the most commercially important organotin derivatives.[1]

Diagram: Key Synthetic Pathways to Organotin Compounds

G cluster_0 Starting Materials cluster_1 Synthetic Reactions cluster_2 Product Classes SnCl4 Tin Tetrachloride (SnCl₄) Grignard Grignard Reaction (+ RMgX) SnCl4->Grignard Wurtz Wurtz-like Reaction (+ Na) SnCl4->Wurtz Kocheshkov Kocheshkov Redistribution SnCl4->Kocheshkov R4Sn Tetraorganotin (R₄Sn) R4Sn->Kocheshkov RX Alkyl/Aryl Halide (RX) RX->Grignard RX->Wurtz Direct Direct Synthesis RX->Direct Sn Metallic Tin (Sn) Sn->Direct Grignard->R4Sn Wurtz->R4Sn R3SnX Triorganotin Halide (R₃SnX) Kocheshkov->R3SnX R2SnX2 Diorganotin Halide (R₂SnX₂) Kocheshkov->R2SnX2 RSnX3 Monoorganotin Halide (RSnX₃) Kocheshkov->RSnX3 Direct->R2SnX2

Caption: Major synthetic routes to key organotin intermediates.

The "Golden Age" of Applications: From PVC Stabilizers to Biocides

For nearly a century after their discovery, organotin compounds remained largely laboratory curiosities.[3] This changed dramatically in the 1940s and 1950s with the burgeoning plastics industry and the recognition of their unique stabilizing and biocidal properties.[2][3] The work of Gerrit J. M. van der Kerk and his colleagues at the Institute for Organic Chemistry TNO in the Netherlands was particularly influential in uncovering the vast commercial potential of these compounds.[2][10]

PVC Stabilization

One of the most significant industrial applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC).[2][11][12] PVC is inherently unstable to heat and light, which can cause it to degrade, discolor, and become brittle. Organotin compounds, particularly dibutyltin and dioctyltin derivatives, effectively prevent this degradation by scavenging hydrochloric acid (HCl) that is released during the decomposition of PVC and by disrupting the degradation process.[2] The use of organotin stabilizers allows for the processing of PVC at high temperatures and results in a clear and colorless final product.[2]

Type of Organotin Stabilizer Common Examples Primary Application
Diorganotin Dibutyltin dilaurate, Dibutyltin maleateRigid PVC (pipes, siding), flexible PVC
Monoorganotin Monobutyltin derivativesCo-stabilizers with diorganotins
Estertins Organotin carboxylatesLow-toxicity applications
Biocidal Applications

In the 1950s, the potent biological activity of triorganotin compounds was discovered.[3][10] This led to their widespread use as biocides in a variety of applications:

  • Antifouling Paints: Tributyltin (TBT) and triphenyltin (TPT) compounds were exceptionally effective at preventing the growth of barnacles, algae, and other marine organisms on ship hulls.[9][13][14][15] This increased fuel efficiency and reduced maintenance costs.

  • Wood Preservatives: Tributyltin oxide (TBTO) was extensively used to protect wood from fungi and insects.[9]

  • Agrochemicals: Certain triorganotin compounds were developed as fungicides and acaricides for crop protection.[14][15]

The Rise of Toxicological and Environmental Concerns

The very properties that made triorganotin compounds effective biocides also led to significant environmental and toxicological problems. The widespread use of TBT in antifouling paints resulted in its accumulation in marine ecosystems, causing severe harm to non-target organisms.[13][16]

Ecotoxicology of Tributyltin (TBT)

High concentrations of TBT in marine environments were linked to a range of adverse effects, including:

  • Imposex in Molluscs: Female marine snails developed male sexual characteristics, leading to reproductive failure and population decline.[13]

  • Shell Deformities in Oysters: TBT was shown to cause abnormal growth and thickening of oyster shells.[13]

  • Bioaccumulation: TBT is lipophilic and bioaccumulates in the food chain, posing a risk to higher trophic levels, including marine mammals and humans who consume seafood.[13][17]

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. The general order of toxicity is:

R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn [13]

Tetraorganotins are relatively non-toxic but can be metabolized or degrade into more toxic triorganotin compounds.[17]

These severe environmental impacts led to international regulations, including a worldwide ban on the use of TBT in antifouling paints on ships by the International Maritime Organization.[9][17]

Modern Frontiers: Organotins in Medicine and Materials Science

Despite the environmental concerns associated with certain organotin compounds, research into their potential applications continues, with a strong focus on areas where their unique properties can be harnessed in a controlled and targeted manner.

Anticancer Drug Development

A significant area of current research is the investigation of organotin compounds as potential anticancer agents.[18][19][20][21][22] Many organotin complexes have shown promising in vitro cytotoxicity against a range of cancer cell lines, in some cases exceeding the activity of the established chemotherapy drug cisplatin.[19][22] The proposed mechanisms of action are diverse and include induction of apoptosis, interaction with DNA, and inhibition of key cellular enzymes.[22] The ability to tune the biological activity by modifying the organic ligands attached to the tin center makes them attractive candidates for drug design.[18]

Catalysis and Materials Science

Organotin compounds continue to be important as catalysts in various industrial processes, such as the production of polyurethanes and silicones.[11][22] Their role as Lewis acids facilitates these reactions.[22] Research is also ongoing into the development of novel organotin-containing polymers and materials with unique properties.[15]

Diagram: Timeline of Key Events in Organotin Chemistry

G 1849 1849 A Frankland synthesizes diethyltin diiodide 1849->A 1852 1852 B Löwig reports synthesis of alkyltins 1852->B 1900s 1900s C Grignard reaction revolutionizes synthesis 1900s->C 1940s-50s 1940s-50s D Widespread use as PVC stabilizers & biocides 1940s-50s->D 1970s-80s 1970s-80s E Growing awareness of environmental toxicity (TBT) 1970s-80s->E 2000s 2000s F IMO ban on TBT antifouling paints 2000s->F G Focus on medicinal applications (anticancer) 2000s->G

Caption: A timeline of major milestones in the history of organotin compounds.

Conclusion

The history of organotin compounds is a microcosm of the broader evolution of chemistry over the past two centuries. From their serendipitous discovery to their indispensable role in industry and the subsequent recognition of their environmental impact, the story of organotins underscores the critical importance of a holistic understanding of chemical substances. As research continues, particularly in the realm of medicinal chemistry, the next chapter in the history of organotin compounds may see them repurposed as highly targeted therapeutic agents, a testament to the enduring power of chemical innovation.

References

  • Wikipedia. Organotin chemistry. [Link]

  • Duaa G, Zahraa R, Emad Y. A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Published July 17, 2018. [Link]

  • The early history of organotin chemistry. Academia.edu. [Link]

  • Organotin. Wikidoc. Published August 20, 2012. [Link]

  • Toxicity and speciation analysis of organotin compounds. [Link]

  • Fent K. Ecotoxicology of organotin compounds. PubMed. Published January 1996. [Link]

  • Ghani H, Yousif E. Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. Published September 30, 2021. [Link]

  • Investigating the Environmental Impact of Organotins. LCGC International. Published November 7, 2022. [Link]

  • Naoom et al. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management. Published May 7, 2023. [Link]

  • The Organotin Applications in Biological, Industrial and Agricultural Sectors: A Systematic Review. ResearchGate. [Link]

  • Organo-tin compounds. DCCEEW. Published June 30, 2022. [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • Organotin compounds with biological activity. ResearchGate. [Link]

  • Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed. [Link]

  • Organo-tin antitumor compounds: Their present status in drug development and future perspectives. ResearchGate. [Link]

  • Organotin compounds – Knowledge and References. Taylor & Francis. [Link]

  • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. Published August 3, 2023. [Link]

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC. Published July 23, 2021. [Link]

  • Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. ACS Publications. Published November 23, 2021. [Link]

  • Review of organotin compounds: chemistry and applications. ResearchGate. Published September 19, 2023. [Link]

  • The early history of organotin chemistry. ACS Publications. [Link]

  • Edward Frankland. Wikipedia. [Link]

  • Edward Franklin and the birth of organometallics. American Chemical Society. [Link]

  • Organotin compounds: industrial applications and biological investigation. Academia.edu. [Link]

  • Edward Frankland. Le Moyne. [Link]

  • Industrial manufacture and applications of tributyltin compounds. Cambridge Core. [Link]

  • Introduction to organotin chemistry - and applications. Gelest, Inc. [Link]

  • Carl Lowig. ChemEd X. [Link]

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Foundational

Tin maleate solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Tin(II) Maleate in Common Organic Solvents Authored by a Senior Application Scientist Foreword: Navigating the Solubility Landscape of an Industrially Significant Compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of Tin(II) Maleate in Common Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape of an Industrially Significant Compound

To the researchers, chemists, and pharmaceutical development professionals who navigate the complex world of material science, understanding the solubility of a compound is a cornerstone of its application. Tin(II) maleate, a metal carboxylate with significant potential in catalysis and polymer chemistry, presents a unique set of challenges and opportunities.[1] This guide is crafted not as a mere repository of data, but as a comprehensive manual that delves into the fundamental principles governing the solubility of tin(II) maleate. In the absence of extensive published quantitative data, this document provides a robust framework for predicting solubility behavior and a detailed protocol for its empirical determination. Our objective is to empower you, the scientist, with the knowledge and methodology to confidently integrate tin(II) maleate into your research and development workflows.

Understanding Tin(II) Maleate: A Physicochemical Profile

Tin(II) maleate, also known as stannous maleate, is the salt formed from divalent tin (Sn²⁺) and maleic acid. Its fundamental properties are crucial for understanding its interactions with various solvents.

  • Chemical Formula: C₄H₂O₄Sn[2]

  • Molecular Weight: 232.77 g/mol [2]

  • Structure: Tin(II) maleate is an ionic compound consisting of a tin(II) cation and a maleate anion. The maleate anion possesses two carboxylate groups, which can chelate with the tin(II) ion. The presence of the tin(II) ion's lone pair of electrons can lead to a distorted coordination geometry.[1]

The solubility of this compound is dictated by the energy balance of overcoming the lattice energy of the solid salt and the solvation energy released upon interaction with solvent molecules.

The Principles of Solubility: A Deeper Dive

The adage "like dissolves like" is a useful starting point, but a more nuanced understanding is required for a compound like tin(II) maleate. Several factors come into play:

  • Polarity: The polarity of the solvent and its ability to interact with the ionic and polar parts of tin(II) maleate is paramount. Polar solvents are generally better at solvating ions.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors can interact with the carboxylate groups of the maleate anion, enhancing solubility.

  • Coordinating Ability: The ability of a solvent to coordinate with the tin(II) cation can significantly influence solubility. Polar aprotic solvents with lone pairs of electrons on oxygen or nitrogen atoms are often effective at solvating metal cations.

Based on these principles, we can predict the solubility of tin(II) maleate in various classes of organic solvents.

Predicted Solubility of Tin(II) Maleate in Common Organic Solvents

While quantitative data is scarce, by drawing analogies with similar tin(II) salts like tin(II) fluoride and considering the physicochemical properties of solvents, we can make informed predictions.[3] Tin(II) fluoride, for instance, shows good solubility in polar aprotic solvents.[3] It is reasonable to hypothesize that tin(II) maleate will follow a similar trend.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh to Medium These solvents possess high dipole moments and lone pairs on oxygen or nitrogen atoms, allowing for strong coordination with the Sn²⁺ cation. DMSO is a particularly strong solvent for many inorganic salts.[4]
Polar Protic Methanol, EthanolLow to Insoluble While polar, these solvents have strong hydrogen-bonding networks that may be difficult for the relatively nonpolar parts of the maleate anion to disrupt. Analogous tin(II) salts show poor solubility in ethanol.[3]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Insoluble THF may show some limited solubility due to its ability to coordinate with the tin cation.[3] Diethyl ether is generally a poor solvent for ionic compounds.
Aromatic Hydrocarbons Toluene, BenzeneInsoluble These nonpolar solvents lack the ability to effectively solvate the ionic components of tin(II) maleate.
Halogenated Dichloromethane, ChloroformInsoluble These solvents are not polar enough to overcome the lattice energy of the salt. Tin(II) fluoride is insoluble in chloroform.[3]

Experimental Determination of Tin(II) Maleate Solubility: A Validated Protocol

Given the lack of published quantitative data, an empirical determination of solubility is often necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of tin(II) maleate in a given organic solvent.

Materials and Equipment
  • Tin(II) Maleate (solid)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker or incubator

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Volumetric flasks

  • A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for tin analysis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess Tin(II) Maleate into a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vial and place in a shaker at constant temperature B->C Step 3 D Agitate for 24-48 hours to ensure equilibrium C->D Step 4 E Allow solids to settle D->E Step 5 F Withdraw supernatant using a syringe E->F Step 6 G Filter the supernatant into a clean, pre-weighed vial F->G Step 7 H Accurately weigh the filtered solution G->H Step 8 I Evaporate the solvent H->I Step 9 J Weigh the remaining solid Tin(II) Maleate I->J Step 10 K Calculate solubility (e.g., in mg/mL) J->K Step 11

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid tin(II) maleate to a pre-weighed vial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker. The temperature should be controlled and recorded.

  • Agitation: Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.

  • Settling: Remove the vial from the shaker and allow the excess solid to settle to the bottom.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Mass of Solution: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the tin(II) maleate.

  • Mass of Solute: Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved tin(II) maleate.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dissolved tin(II) maleate in mg) / (Volume of supernatant sampled in mL)

    Alternatively, if working by mass:

    Solubility (g / 100 g solvent) = [ (Mass of dissolved tin(II) maleate) / (Mass of solution - Mass of dissolved tin(II) maleate) ] x 100

Concluding Remarks for the Practicing Scientist

The solubility of tin(II) maleate in organic solvents is a critical parameter for its successful application. While a comprehensive database of its solubility is not yet available, a strong understanding of its chemical nature and the principles of solubility allows for accurate predictions. Polar aprotic solvents like DMSO and DMF are anticipated to be the most effective for dissolving this compound. For applications requiring precise concentration control, the experimental protocol provided in this guide offers a robust method for determining solubility in any solvent system of interest. This foundational knowledge is key to unlocking the full potential of tin(II) maleate in your research and development endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44149731, Tin maleate. Retrieved from [Link].

  • De Stefano, C., et al. (2004). Speciation of tin(II) in aqueous solution: Thermodynamic and spectroscopic study of simple and mixed hydroxocarboxylate complexes. ResearchGate. Retrieved from [Link].

  • City University London (1976). The solid state and catalytic properties of some tin containing compounds. City Research Online. Retrieved from [Link].

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link].

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link].

  • ResearchGate (2018). What is the solvent that best dissolves tin(ii) fluoride? Retrieved from [Link].

  • University of California, Irvine. Properties of Common Organic Solvents. Retrieved from [Link].

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Exploratory

The Multifaceted Role of the Maleate Ligand in Organotin(IV) Compounds: From Industrial Catalysis to Advanced Drug Development

An In-depth Technical Guide: Executive Summary Organotin(IV) compounds represent a versatile class of organometallic species whose properties and applications are profoundly influenced by the nature of the ligands coordi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Executive Summary

Organotin(IV) compounds represent a versatile class of organometallic species whose properties and applications are profoundly influenced by the nature of the ligands coordinated to the central tin atom.[1][2] Among these, the maleate ligand, a dicarboxylate derived from maleic acid, imparts a unique set of characteristics that have been exploited in fields ranging from polymer science to oncology. This technical guide provides an in-depth exploration of the pivotal role of the maleate ligand in defining the structure, reactivity, and function of organotin(IV) compounds. We will dissect the coordination chemistry of the maleate ligand, detail its impact on structural diversity, and elucidate its mechanistic contributions to industrial applications and its emerging potential in cancer chemotherapy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important subclass of organometallic compounds.

Introduction to Organotin Maleates

Organotin compounds are characterized by the presence of at least one covalent bond between a carbon and a tin atom, generally represented by the formula RnSnX4-n, where 'R' is an alkyl or aryl group and 'X' is an anionic species.[3] The 'X' ligand is not a passive counter-ion; its identity is critical in modulating the compound's stability, solubility, reactivity, and biological activity.[1]

The maleate ligand is the dianion of maleic acid, a four-carbon dicarboxylic acid with a cis-alkene functionality. Its key features include:

  • Bidentate Potential: Two carboxylate groups allow it to chelate a single tin center or bridge multiple tin atoms.

  • Electronic Influence: The carbon-carbon double bond can participate in specific chemical reactions.

  • Structural Rigidity: The cis configuration of the double bond imposes conformational constraints on the resulting complexes.

These features make the maleate ligand a powerful tool for constructing organotin compounds with tailored properties for specific, high-value applications.

Synthesis and Coordination Chemistry

The synthesis of organotin maleates is typically achieved through straightforward condensation reactions, offering high yields and purity. The choice of precursors allows for precise control over the final product's stoichiometry.

General Synthetic Protocol: Diorganotin(IV) Maleate

A prevalent method involves the reaction of a diorganotin(IV) oxide with maleic acid or its anhydride. The driving force for this reaction is the formation of water, which is typically removed azeotropically to ensure the reaction proceeds to completion.[4][5]

Experimental Protocol: Synthesis of Dibutyltin Maleate (DBTM)

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dibutyltin oxide (DBTO) (1.0 eq) and maleic anhydride (1.0 eq).[4]

  • Solvent Addition: Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Isolation: Cool the reaction mixture. The product, often a solid, can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure dibutyltin maleate.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as FTIR, ¹H & ¹³C NMR, and elemental analysis.[6]

Causality Behind Experimental Choices:

  • Dibutyltin Oxide (DBTO) as Precursor: DBTO is a common and reactive starting material for diorganotin carboxylates. Its reaction with acidic protons (from maleic acid, formed in situ from the anhydride and trace water) is thermodynamically favorable.[7]

  • Azeotropic Removal of Water: This is a classic chemical engineering principle applied to drive an equilibrium reaction (esterification/condensation) to completion by removing one of the products (water), in accordance with Le Châtelier's principle.[5]

  • Toluene as Solvent: Toluene is ideal because it is relatively non-polar, has a boiling point suitable for reflux, and forms an azeotrope with water, facilitating its efficient removal.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Dibutyltin Maleate Reactants Dibutyltin Oxide + Maleic Anhydride Solvent Add Toluene Reactants->Solvent Step 1 Reflux Heat to Reflux (Azeotropic Water Removal) Solvent->Reflux Step 2 Isolation Cool & Filter or Evaporate Reflux->Isolation Step 3 Purification Recrystallize Isolation->Purification Step 4 Characterization Spectroscopic Analysis (FTIR, NMR, etc.) Purification->Characterization Step 5

Caption: General workflow for the synthesis of organotin maleates.

Coordination Modes of the Maleate Ligand

The structural diversity of organotin maleates stems directly from the versatile coordination behavior of the maleate ligand. The two carboxylate groups can interact with one or more tin centers in several distinct ways.

G cluster_1 Bidentate Chelation cluster_2 Bridging (Intermolecular) Sn1 Sn O1 O Sn1->O1 O2 O Sn1->O2 C1 C=C O1->C1 O2->C1 Sn2 Sn O3 O Sn2->O3 Sn3 Sn O4 O Sn3->O4 C2 C=C O3->C2 O4->C2

Caption: Key coordination modes of the maleate ligand in organotin compounds.

This variability allows for the formation of simple monomers, dimers, or complex one-, two-, or three-dimensional coordination polymers, where the maleate ligand acts as a linker between RnSn units.[8] The specific structure adopted depends on the steric bulk of the 'R' groups on the tin atom and the crystallization conditions.

Structural Characterization and Spectroscopic Signatures

Elucidating the precise role and coordination of the maleate ligand requires a suite of analytical techniques.

  • Infrared (IR) Spectroscopy: This is a powerful first-pass tool for determining the carboxylate coordination mode. The key lies in the separation (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies.

    • A large Δν (>200 cm⁻¹) is indicative of a monodentate coordination mode.

    • A small Δν (<200 cm⁻¹) suggests a bidentate (chelating or bridging) coordination.[5] The absence of a broad ν(OH) band around 2500-3000 cm⁻¹ confirms the deprotonation of the carboxylic acid and its coordination to the tin center.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR provide detailed information.

    • ¹H & ¹³C NMR: The chemical shifts of the maleate protons and carbons confirm the ligand's presence and can indicate its symmetry within the complex. The disappearance of the acidic proton peak confirms coordination.[9]

    • ¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly sensitive to its coordination number and geometry. For instance, a shift to a higher field (more negative ppm) typically indicates an increase in the coordination number from four to five or six, as would occur in a bidentate chelate versus a monodentate structure.

  • Mössbauer Spectroscopy: ¹¹⁹Sn Mössbauer spectroscopy provides data on the quadrupole splitting (QS) and isomer shift (IS), which are directly related to the electronic environment and geometry around the tin nucleus. A large QS value (>3.0 mm s⁻¹) in diorganotin compounds is characteristic of a trans-R₂SnX₄ octahedral geometry.[8]

  • X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and confirmation of the coordination mode of the maleate ligand and the overall geometry at the tin center.[8]

Technique Parameter Inferred Role/Structure of Maleate Ligand
FTIR Δν [νasym(COO) - νsym(COO)]Distinguishes between monodentate and bidentate coordination modes.[5]
¹¹⁹Sn NMR Chemical Shift (δ)Indicates coordination number of the tin atom (e.g., 4, 5, or 6).
¹¹⁹Sn Mössbauer Quadrupole Splitting (QS)Provides insight into the geometry of the tin coordination sphere.[8]
X-ray Diffraction Bond Lengths & AnglesProvides definitive proof of coordination mode and molecular structure.[8]

Applications and Mechanistic Roles of the Maleate Ligand

The unique chemical features of the maleate ligand are directly responsible for the utility of organotin maleates in several key applications.

PVC Stabilization: A Unique Mechanistic Contribution

One of the largest industrial applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC).[2][10] During high-temperature processing, PVC degrades by eliminating hydrogen chloride (HCl), forming conjugated polyene sequences that cause discoloration and brittleness.[10][11] Organotin stabilizers inhibit this degradation through two primary functions: HCl scavenging and substitution of reactive allylic chloride sites.[11]

Organotin maleates perform these functions, but the maleate ligand offers an additional, unique stabilization mechanism : it can remove the color-forming polyene units via a Diels-Alder reaction .[11] The double bond in the maleate ligand acts as a dienophile, reacting with the conjugated dienes in the degraded PVC backbone.

G cluster_pvc PVC Stabilization via Diels-Alder pvc Degraded PVC Chain (Conjugated Diene) reaction Diels-Alder Cycloaddition pvc->reaction otm Organotin Maleate (Dienophile) otm->reaction product Stable Adduct (Colorless) reaction->product Removes Conjugation

Caption: Role of the maleate ligand in PVC stabilization via Diels-Alder reaction.

This cycloaddition reaction breaks up the long conjugated systems responsible for the undesirable color, providing excellent long-term stability and clarity to the final PVC product.[11] Furthermore, maleate-based stabilizers are sulfur-free, which is advantageous in certain applications, and they confer a degree of photostability.[11]

Drug Development: A Platform for Anticancer Agents

There is significant interest in organotin compounds as potential anticancer agents, often showing higher efficacy than the benchmark drug cisplatin in vitro.[1][12][13] The biological activity is a synergistic function of the alkyl/aryl groups (R) and the coordinated ligands (X).[1][2] The ligand plays a crucial role in tuning the compound's lipophilicity, stability, and interaction with biological targets.[2]

The maleate ligand contributes to the therapeutic potential of organotin compounds in several ways:

  • Modulating Physicochemical Properties: The dicarboxylate nature of the maleate ligand can influence the compound's solubility and ability to be transported across cell membranes.

  • Bioactive Moiety: The maleimide functional group, which is structurally related to maleate, is known to be a reactive entity in biological systems, often targeting thiol groups in proteins. Organotin complexes with maleimide-derived carboxylate ligands have shown potent cytotoxic effects and the ability to inhibit tumor-relevant enzymes like thioredoxin reductase.[14]

  • DNA Interaction: Organotin compounds are known to interact with DNA.[1] The phosphate backbone of DNA can act as an anchoring site, and the maleate ligand, with its defined geometry and oxygen donor atoms, can influence the nature and strength of this interaction, potentially leading to DNA damage and triggering apoptosis in cancer cells.[1]

The proposed general mechanism of action for many cytotoxic organotin compounds involves the induction of apoptosis (programmed cell death), often through the mitochondrial intrinsic pathway, which may be triggered by DNA damage-mediated p53 phosphorylation.[1][12]

Compound Class Reported IC₅₀ Values (Cancer Cell Lines) Reference
Di-n-butyltin(IV) DerivativesMicromolar (µM) range against MCF-7, HT-29[14]
Tri-n-butyltin(IV) DerivativesMicromolar (µM) range against MCF-7, HT-29[14]
General Organotin(IV) CarboxylatesOften lower than cisplatin against various cell lines[13]

Note: IC₅₀ values are highly dependent on the specific compound, cell line, and assay conditions.

Precursors in Polymer Chemistry

Dibutyltin maleate (DBTM) and related compounds can function as organometallic monomers. They have been successfully copolymerized with conventional monomers like styrene (ST) and methyl methacrylate (MMA) via free-radical polymerization.[4][9] In this role, the maleate ligand's double bond is the site of polymerization, incorporating the organotin moiety as a pendant group along the polymer backbone. This provides a method for creating advanced materials with the combined properties of the organic polymer and the bioactive or stabilizing effects of the organotin group.[9]

Conclusion

The role of the maleate ligand in organotin compounds is far from that of a simple spectator anion. It is an active and essential component that dictates the final properties and applications of the molecule. Its contributions are multifaceted:

  • Structural Architect: Through its versatile bidentate coordination, it enables the formation of a wide array of monomeric and polymeric structures.

  • Mechanistic Participant: In PVC stabilization, its alkene functionality provides a unique chemical pathway (Diels-Alder reaction) to eliminate degradation products, a role not accessible to saturated carboxylate ligands.[11]

  • Property Modifier: In drug development, it modulates the physicochemical properties of the organotin core and may act as a bioactive pharmacophore, enhancing cytotoxicity against cancer cells.[14]

  • Reactive Handle: In polymer science, its double bond serves as a polymerizable unit for the creation of functional materials.[4]

Understanding the fundamental chemistry of the maleate ligand—its synthesis, coordination, and reactivity—is paramount for the rational design of new organotin-based materials, whether for creating more efficient and environmentally benign polymer stabilizers or for developing the next generation of metal-based chemotherapeutics.

References

  • Arkis, E. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace.
  • (2010, April 15). Reactivity Ratios for Organotin Copolymer Systems. MDPI.
  • Mufti, A. S., & Poller, R. C. (n.d.). Organotin derivatives of maleic acid. Journal of the Chemical Society C. RSC Publishing.
  • (n.d.). Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies. PMC.
  • (2022, March 4). Using Tin Compounds as Cancer Chemotherapy Drugs. Corpus Publishers.
  • (2021, September 30). Chemistry of Some Organotin Compounds. ResearchGate.
  • Yousif, E. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.
  • (2021, September 30). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science.
  • (n.d.). Introduction to organotin chemistry - and applications. Gelest, Inc.
  • (n.d.). Antibacterial organotin(IV) compounds, their synthesis and spectral characterization. Semantic Scholar.
  • (n.d.). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Oriental Journal of Chemistry.
  • (2021, July 23). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC.
  • (2010, March 12). Synthesis and characterization of organotin containing copolymers: reactivity ratio studies.
  • (n.d.). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed.
  • (2014, November 24). Organotin complexes containing carboxylate ligands with maleimide and naphthalimide derived partial structures: TrxR inhibition, cytotoxicity and activity in resistant cancer cells. PubMed.
  • Quill, K. (2013, September 19). Variable-temperature mossbauer spectroscopic studies and the structures of organotin (IV) compounds. DORAS.

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Protocols & Analytical Methods

Method

Application Note: Tin Maleate as a High-Efficiency Catalyst for Two-Component Polyurethane Coatings

Abstract Two-component (2K) polyurethane coatings are a cornerstone of high-performance finishing, prized for their exceptional durability, chemical resistance, and aesthetic versatility. The curing process, a polyadditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Two-component (2K) polyurethane coatings are a cornerstone of high-performance finishing, prized for their exceptional durability, chemical resistance, and aesthetic versatility. The curing process, a polyaddition reaction between a polyol and a polyisocyanate, is the critical step in forming the protective polymer network. The kinetics of this reaction are controlled by catalysts. Organotin compounds, including tin maleates like dibutyltin maleate, are highly effective catalysts that strongly promote the "gelling" reaction (urethane formation), ensuring rapid and complete cure.[1][2] This application note provides a comprehensive technical guide for researchers and formulators on the use of tin maleate in 2K polyurethane coatings. It covers the catalytic mechanism, formulation guidelines, critical regulatory considerations, and detailed protocols for performance evaluation.

The Foundational Chemistry of 2K Polyurethane Coatings

Polyurethane coatings are created from the exothermic reaction between two primary components:

  • Part A (Polyol Component): A resin containing multiple hydroxyl (-OH) functional groups. The backbone of the polyol (e.g., polyester, acrylic, polyether) largely dictates the final properties of the coating, such as flexibility, hardness, and resistance.

  • Part B (Isocyanate Component): A hardener containing multiple isocyanate (-NCO) functional groups. For light-stable and weather-resistant coatings, aliphatic isocyanates (e.g., hexamethylene diisocyanate, HDI) are preferred over aromatic variants.[3]

The fundamental reaction forms the urethane linkage. However, isocyanate groups are highly reactive and can participate in side reactions, most notably with water, which produces an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂) gas.[1] While desirable for foam production, this reaction is problematic in coatings, leading to gassing, pinholes, and loss of gloss.[4]

The Role of Catalysis: Aliphatic isocyanates react relatively slowly with polyols at ambient temperatures.[3] Catalysts are therefore essential to lower the activation energy, accelerating the cure rate to meet production demands.[5] A selective catalyst will preferentially promote the isocyanate-polyol reaction over the isocyanate-water reaction, which is crucial for achieving a defect-free, high-performance film.[6]

The Catalytic Mechanism of Tin Maleate

Organotin compounds, including dibutyltin maleate and the more common dibutyltin dilaurate (DBTDL), function as Lewis acid catalysts.[1] The catalytic cycle involves the formation of an intermediate complex between the catalyst and the reactants, which facilitates the nucleophilic attack required for urethane bond formation.[7]

The proposed mechanism proceeds as follows:

  • Reactant Coordination: The electrophilic tin center coordinates with the electron-rich oxygen atom of the isocyanate group. This coordination polarizes the N=C=O bond, making the carbon atom more susceptible to nucleophilic attack.[7][8]

  • Complex Formation: Concurrently, the polyol's hydroxyl group interacts with the catalyst complex. Some studies suggest the formation of an organotin alkoxide, which then becomes the dominant catalytic species.[9]

  • Nucleophilic Attack & Urethane Formation: The activated hydroxyl group attacks the activated isocyanate carbon, leading to the formation of the urethane linkage.

  • Catalyst Regeneration: Upon formation of the urethane bond, the catalyst is released and can participate in another cycle.

This mechanism significantly accelerates the gelling reaction, leading to rapid network formation.

Catalytic_Mechanism_Tin_Maleate cluster_reactants Reactants cluster_products Products Isocyanate Isocyanate (R-NCO) Activated_Complex Activated Ternary Complex [Catalyst-Isocyanate-Polyol] Isocyanate->Activated_Complex Coordination Polyol Polyol (R'-OH) Polyol->Activated_Complex Catalyst Tin Maleate Catalyst (Lewis Acid) Catalyst->Activated_Complex Complexation Urethane Urethane Linkage (R-NH-CO-OR') Activated_Complex->Urethane Nucleophilic Attack & Bond Formation Catalyst_Regen Regenerated Catalyst Activated_Complex->Catalyst_Regen Release

Caption: Lewis acid catalytic cycle of tin maleate in polyurethane formation.

Performance Advantages and Critical Considerations

The choice of catalyst is a critical decision that balances reaction speed with practical application needs.

Table 1: Performance Profile of Tin Maleate Catalysts

FeatureAdvantageField-Proven Insight
Catalytic Activity High efficiency at low concentrations.Tin catalysts provide rapid curing times and help achieve consistent mechanical properties like hardness and scratch resistance.[6][10]
Selectivity Strongly favors the isocyanate-polyol (gelling) reaction.This high selectivity minimizes side reactions with ambient moisture, reducing the risk of CO₂ gassing, pinholes, and low gloss in the final film.[6]
Versatility Effective with a wide range of polyols and aliphatic or aromatic isocyanates.Tin maleate and other organotins are used broadly in coatings, adhesives, sealants, and elastomers (CASE) applications.[1][11]
Pot Life vs. Cure Provides a very fast cure but can significantly shorten pot life.The high activity means the working time after mixing Part A and Part B is limited. Careful formulation is needed to balance these properties.[12][13]

Critical Regulatory and EHS Considerations: The primary drawback of organotin compounds is their toxicity profile.[14] Various organotins, particularly dibutyltin (DBT) and dioctyltin (DOT) compounds, are subject to stringent regulations due to concerns about their impact on human health and the environment.[15]

  • REACH Regulations (EU): The use of certain organotin compounds is restricted in consumer articles to concentrations below 0.1% by weight of tin under Annex XVII of REACH.[16][17]

  • Global Trend: There is a significant industry-wide push towards tin-free alternatives (e.g., bismuth, zinc, zirconium catalysts) to mitigate these regulatory and safety concerns.[10]

Formulators must consult the latest Safety Data Sheets (SDS) and local regulations before incorporating tin maleate into any product. Proper personal protective equipment (PPE) and handling procedures are mandatory.

Experimental Protocol: Evaluating Tin Maleate in a 2K PU Clearcoat

This section provides a self-validating protocol for evaluating the performance of tin maleate in a model solvent-borne 2K polyurethane clearcoat formulation.

Objective: To characterize the effect of tin maleate concentration on the pot life, cure speed, and final film properties of a 2K PU coating.

Materials & Equipment:

  • Resins: Acrylic Polyol (e.g., 70-80% solids in solvent), HDI Trimer (Isocyanate).

  • Catalyst: Dibutyltin Maleate solution (e.g., 10% in xylene).

  • Solvents: Xylene, Butyl Acetate, Methyl Ethyl Ketone (MEK).

  • Substrates: Cold-rolled steel panels (Q-Panels) or glass panels.

  • Equipment: Laboratory scale, overhead mixer, viscometer (e.g., Brookfield or Zahn cup), film applicator (doctor blade), circular dry time recorder, pencil hardness tester, cross-hatch adhesion kit.

Experimental_Workflow cluster_tests Performance Tests Formulation 1. Formulate Part A (Polyol, Solvents) Catalysis 2. Add Tin Maleate (Vary Concentration) Formulation->Catalysis Mixing 3. Mix Part A & Part B (NCO:OH Index = 1.05) Catalysis->Mixing Application 4. Apply Coating (e.g., 75 µm wet film) Mixing->Application Curing 5. Ambient Cure (25°C, 50% RH) Application->Curing Testing 6. Characterize Film Curing->Testing PotLife Pot Life (Viscosity Increase) Testing->PotLife DryTime Drying Time (ASTM D5895) Testing->DryTime Hardness Pencil Hardness (ASTM D3363) Testing->Hardness Adhesion Adhesion (ASTM D3359) Testing->Adhesion SolventRes Solvent Resistance (ASTM D5402) Testing->SolventRes

Caption: Experimental workflow for evaluating tin maleate catalyst performance.

Model Formulation:

ComponentDescriptionWeight (g)
Part A
Acrylic Polyol (80% solids)Binder100.0
Butyl AcetateSolvent20.0
XyleneSolvent15.0
Dibutyltin Maleate (10% soln.)CatalystVariable (e.g., 0.1, 0.3, 0.5)
Part B
HDI Trimer (90% solids)HardenerCalculate for NCO:OH = 1.05

Note: The amount of isocyanate (Part B) must be calculated based on the equivalent weights of the polyol and isocyanate to achieve the desired stoichiometric index (typically 1.05 to 1.1).

Step-by-Step Procedure:

  • Prepare Part A: In a mixing vessel, combine the acrylic polyol and solvents. Mix until homogeneous.

  • Catalyst Addition: Add the desired amount of tin maleate catalyst solution to Part A. Mix thoroughly for 5-10 minutes. Prepare separate batches for each catalyst concentration to be tested.

  • Combine Components: Add the calculated amount of Part B (isocyanate) to Part A. Immediately start a timer and mix vigorously with an overhead stirrer for 2-3 minutes.[18]

  • Application: Promptly apply the mixed coating to the prepared substrates using a doctor blade or film applicator to a specified wet film thickness (e.g., 75 µm).

  • Curing: Allow the coated panels to cure at ambient conditions (e.g., 25°C, 50% relative humidity). The full cure may take up to 7 days.[19]

Characterization and Quality Control:

  • Pot Life: After mixing, measure the initial viscosity. Continue to measure the viscosity at regular intervals. The pot life is defined as the time it takes for the initial viscosity to double.[20][21]

  • Drying Time: Place a freshly coated panel on a circular dry time recorder immediately after application to determine the set-to-touch, tack-free, and through-dry times as per ASTM D5895.

  • Pencil Hardness: After 24 hours and 7 days of curing, assess the film hardness using a set of calibrated pencils according to ASTM D3363.[22]

  • Adhesion: After 7 days of curing, evaluate the coating's adhesion to the substrate using the cross-hatch tape test method described in ASTM D3359.

  • Solvent Resistance: After 7 days of curing, perform a methyl ethyl ketone (MEK) double rub test (ASTM D5402) to assess the degree of crosslinking. Record the number of rubs until the coating is marred or removed.

Data Interpretation and Expected Results

The results will demonstrate a clear trade-off between pot life and cure speed, a fundamental principle in formulating 2K coatings.[12]

Table 2: Sample Expected Results vs. Catalyst Concentration

Catalyst Level (% Sn on total resin solids)Pot Life (minutes)Tack-Free Time (hours)7-Day Pencil HardnessMEK Double Rubs
0.00% (Control)> 240> 12< B< 50
0.01%~ 90~ 4F> 150
0.03%~ 45~ 2H> 200
0.05%~ 20< 1.5H> 200

As the concentration of tin maleate increases, the pot life will decrease significantly, while the cure speed (indicated by tack-free time) will accelerate. Final film properties like hardness and solvent resistance are expected to improve with adequate catalysis, but excessively high catalyst levels may not provide additional benefits and could potentially lead to film brittleness.

Conclusion

Tin maleate is a highly potent and efficient catalyst for accelerating the cure of two-component polyurethane coatings. Its strong preference for the gelling reaction makes it ideal for achieving rapid property development and excellent final film hardness and resistance. However, its high activity necessitates careful management of pot life to ensure practical application windows. Crucially, the use of tin maleate and other organotin compounds is governed by strict environmental and health regulations. Formulators must remain vigilant of the current regulatory landscape and prioritize safe handling practices while exploring the development of high-performance, tin-free catalyst systems to meet future market and sustainability demands.

Sources

Application

Application Note: Quantitative Analysis of Dioctyltin Maleate in Polyvinyl Chloride (PVC) Products by Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note provides a comprehensive and robust protocol for the determination of dioctyltin maleate (DOTM), a common heat stabilizer, in polyvinyl chloride (PVC) products. Due to regulatory scrutiny a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and robust protocol for the determination of dioctyltin maleate (DOTM), a common heat stabilizer, in polyvinyl chloride (PVC) products. Due to regulatory scrutiny and potential health concerns associated with organotin compounds, accurate quantification is critical for consumer safety and regulatory compliance.[1][2] European regulations, for instance, restrict the concentration of dioctyltin (DOT) compounds in articles for the general public to not be greater than 0.1% by weight of tin.[3][4] This guide details a field-proven methodology centered around solvent extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind each procedural step, from sample preparation to data interpretation, to ensure technical accuracy and methodological reproducibility for researchers and analytical scientists.

Introduction: The Role and Regulation of Dioctyltin Maleate in PVC

Polyvinyl chloride (PVC) is a versatile and widely used polymer. However, it is thermally unstable and requires the addition of stabilizers to prevent degradation during processing at high temperatures.[5] Organotin compounds, particularly mono- and dialkyltin derivatives like dioctyltin maleate, are highly effective heat stabilizers.[5] They function by scavenging hydrochloric acid (HCl) released during PVC degradation, thereby preventing autocatalytic decomposition and preserving the material's mechanical properties and appearance.[6]

Despite their utility, concerns over the toxicity and environmental persistence of certain organotins have led to strict regulations.[2] The European Union, under the REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals), has imposed restrictions on several organotin compounds in consumer products.[7] Specifically, dioctyltin (DOT) compounds are restricted to a maximum concentration of 0.1% by weight of tin in many articles supplied to the general public.[4] This regulatory landscape necessitates sensitive and reliable analytical methods for monitoring DOTM levels in PVC materials to ensure product safety and compliance.

The analytical challenge lies in the nature of DOTM. As a salt, it is non-volatile and thermally labile, making it unsuitable for direct analysis by gas chromatography.[8] Therefore, a critical derivatization step is required to convert the ionic organotin species into a volatile, thermally stable form amenable to GC analysis. This protocol focuses on the widely adopted ethylation derivatization using sodium tetraethylborate (NaBEt₄).[9][10][11]

Analytical Workflow Overview

The analytical process is a multi-stage procedure designed to isolate, derivatize, and quantify DOTM from the complex PVC matrix. Each stage is optimized to ensure maximum recovery and analytical accuracy. The overall workflow is visualized below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample PVC Sample Cut Cryo-milling or Cutting Sample->Cut Reduce Particle Size Dissolve Dissolution/Extraction Cut->Dissolve Increase Surface Area Filter Filtration & Concentration Dissolve->Filter Isolate Analyte Deriv Ethylation with NaBEt₄ Filter->Deriv Prepare for Derivatization LLE Liquid-Liquid Extraction Deriv->LLE Isolate Derivatized Analyte GCMS GC-MS Analysis LLE->GCMS Inject Organic Phase Data Data Processing & Quantification GCMS->Data Acquire Chromatogram/Spectrum G start Start: PVC Sample (0.5 g) cryomill Cryo-mill or cut into small pieces start->cryomill add_solvent Add 10 mL Acetone-Hexane (3:7) + 1 mL Glacial Acetic Acid cryomill->add_solvent ultrasonicate Ultrasonicate for 30 min add_solvent->ultrasonicate Extraction centrifuge Centrifuge (3000 rpm, 10 min) ultrasonicate->centrifuge Phase Separation collect_supernatant Collect Supernatant centrifuge->collect_supernatant concentrate Concentrate to ~1 mL (Rotary Evaporator, <40°C) collect_supernatant->concentrate Solvent Reduction add_is Spike with Internal Standard concentrate->add_is derivatize Proceed to Derivatization add_is->derivatize end End: Extracted Analyte derivatize->end

Caption: Detailed workflow for PVC sample preparation and extraction.

Protocol:

  • Sample Comminution: Weigh approximately 0.5 g of the PVC product. To increase the surface area for extraction, cryo-mill the sample into a fine powder or cut it into small pieces (< 2 mm).

  • Solvent Extraction: Place the prepared sample into a 50 mL centrifuge tube. Add 10 mL of an acetone-hexane (3:7 v/v) mixture and 1 mL of glacial acetic acid. [9][10] * Causality: The acetone helps to swell the PVC matrix, while the hexane solubilizes the organotin. Acidification is critical to ensure the organotin maleate is in a protonated state, which enhances its solubility in the organic solvent system. [10]3. Ultrasonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes to facilitate the extraction process.

  • Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the PVC solids.

  • Concentration: Carefully decant the supernatant into a clean tube. Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature below 40°C. [9][10]High temperatures can cause degradation of the analyte.

  • Internal Standard Spiking: Spike the concentrated extract with a known amount of the internal standard working solution. This is crucial for correcting variations in derivatization efficiency and instrument response.

Ethylation Derivatization

This step converts the non-volatile dioctyltin species into volatile diethyldioctyltin, which can be analyzed by GC.

Protocol:

  • Buffering: To the 1 mL concentrated extract, add 5 mL of acetate buffer (pH 5.0) to maintain optimal pH for the derivatization reaction. [12]2. Derivatization Reaction: Add 1 mL of freshly prepared 2% sodium tetraethylborate (NaBEt₄) solution. [11]Vortex the mixture for 30 seconds and allow it to react for 30 minutes in the dark.

    • Causality: NaBEt₄ is an efficient ethylating agent that transfers an ethyl group to the tin atom, replacing the maleate moiety and any chloride ions, resulting in a volatile tetra-substituted organotin compound (diethyldioctyltin). [5]3. Liquid-Liquid Extraction (LLE): Add 2 mL of hexane to the reaction vial, vortex vigorously for 1 minute, and allow the layers to separate. The ethylated organotin derivative, being nonpolar, will partition into the upper hexane layer.

  • Sample for Analysis: Carefully transfer the upper hexane layer into a GC autosampler vial for analysis.

Instrumental Analysis: GC-MS

A gas chromatograph coupled with a mass spectrometer provides the necessary separation and detection capabilities for this analysis. A triple quadrupole (MS/MS) system is recommended for enhanced selectivity and lower detection limits by using Multiple Reaction Monitoring (MRM) mode. [11][12]

Parameter Typical Setting Rationale
GC System Agilent 7890 GC or equivalent Provides robust and reproducible chromatographic separation.
MS System Agilent 7000 Series Triple Quadrupole MS or equivalent Enables high selectivity and sensitivity through MRM mode. [11]
Injector Splitless, 250 °C Ensures efficient transfer of the analyte onto the column without discrimination.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent A nonpolar column that separates compounds based on boiling point.
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min A temperature gradient to separate analytes with different volatilities.
MS Source Temp 230 °C Optimal temperature for ionization.
MS Quad Temp 150 °C Maintains ion path integrity.
Ionization Mode Electron Ionization (EI), 70 eV Standard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Multiple Reaction Monitoring (MRM) Provides high selectivity by monitoring specific precursor-to-product ion transitions.

| Example MRM Transitions | Diethyldioctyltin: e.g., Q1: 263 -> Q3: 151, 123 | Specific transitions for the derivatized analyte of interest. [11]|

Results and Discussion

Quantification and Quality Control

Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of DOTM in the original PVC sample is then calculated based on this curve, accounting for the initial sample weight and dilution factors.

Self-Validating System: To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Method Blank: An empty sample tube is carried through the entire analytical process to check for contamination.

  • Spiked Sample: A portion of a known blank PVC sample is spiked with a known amount of DOTM standard and analyzed to determine the method's recovery. Recoveries between 80-120% are generally considered acceptable. [10]* Duplicate Analysis: A sample is analyzed in duplicate to assess the method's precision.

Method Performance

The performance of this method is characterized by its linearity, limits of detection (LOD), and limits of quantification (LOQ).

Parameter Typical Performance Value Reference
Calibration Range 0.01 - 2.0 mg/L[11]
Correlation Coefficient (r²) > 0.995[13][14]
Limit of Detection (LOD) < 1.0 µg/L (in solution)[15]
Recovery in PVC 80 - 118%[9][10]

These performance characteristics demonstrate that the method is highly suitable for the trace-level quantification of dioctyltin compounds in PVC, meeting the requirements set by regulations like REACH. [2]

Conclusion

This application note presents a validated and reliable GC-MS method for the quantitative determination of dioctyltin maleate in PVC products. The protocol emphasizes a systematic approach, from meticulous sample preparation and efficient derivatization to sensitive instrumental analysis. By explaining the rationale behind each step, this guide equips researchers and scientists with the necessary tools and understanding to implement this methodology effectively. Adherence to the described quality control procedures will ensure the generation of accurate and defensible data, which is paramount for regulatory compliance and consumer product safety.

References

  • Inoue, T., Oike, T., & Koyama, K. (2002). [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate]. Shokuhin Eiseigaku Zasshi, 43(4), 224-230. Available at: [Link]

  • SGS. (2009). EU Bans Certain Organotin Compounds in Consumer Products. SGS Safeguards. Available at: [Link]

  • Inoue, T., Oike, T., & Koyama, K. (2002). Determination of Organotin Compounds in Plastic Products by GC/MS after Ethyl Derivatization with Sodium Tetraethylborate. ResearchGate. Available at: [Link]

  • Inoue, T., Oike, T., & Koyama, K. (2003). [Determination of organotin compounds in polyvinyl chloride toys]. Shokuhin Eiseigaku Zasshi, 44(4), 195-200. Available at: [Link]

  • REWE Group. (n.d.). Organotin Compounds. Available at: [Link]

  • SGS. (2011). Update of Organotin Compounds Requirement in European Regulation (EU) 276/2010 Amending Annex XVII of REACH. SGS Safeguards. Available at: [Link]

  • Chem-MAP. (2019). MRSL Chemicals Part 3: Regulations on Organotins, PAHs and PFCs. Available at: [Link]

  • Health and Safety Authority. (2009). Information Note- REACH restriction on the marketing and use of organotin compounds. Available at: [Link]

  • NILU. (n.d.). Screening of organotin compounds in the Swedish environment. Available at: [Link]

  • Novitskaia, L. P., & Levitskaia, V. N. (1985). [Chromatographic method of analyzing dioctyltin maleate in the sanitary-chemical analysis of polyvinyl chloride products]. Gigiena i sanitariia, (2), 52–54. Available at: [Link]

  • Wang, Y., et al. (2021). Investigation of Organotin Compounds in Drinking Water Contacting Aged PVC Pipes. Environmental Science & Technology. Available at: [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Available at: [Link]

  • ALS. (n.d.). Analysis of organotin compounds. Available at: [Link]

  • Thermo Fisher Scientific. (2011). The Determination of Organotins in Water Using Triple Quadrupole GC–MS–MS. Chromatography Today. Available at: [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Available at: [Link]

  • Lofrano, C., et al. (2022). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • EUROLAB. (n.d.). Organotin Analysis. Available at: [Link]

  • Eurofins. (n.d.). Organotins Analysis. Available at: [Link]

  • Liu, J., et al. (2013). Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. ResearchGate. Available at: [Link]

  • Filiz, S., et al. (2020). Determination of synthetic colorants in cosmetic products by reversed-phase high-performance liquid chromatography coupled with diode-array detector. ResearchGate. Available at: [Link]

  • Rejczak, T., & Tuzimski, T. (2017). Application of High-Performance Liquid Chromatography with Diode Array Detector for Simultaneous Determination of 11 Synthetic Dyes in Selected Beverages and Foodstuffs. ResearchGate. Available at: [Link]

Sources

Method

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for the Speciation and Quantification of Organotin Compounds

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Application Focus: Environmental monitoring, consumer product safety, and trace-level speciation. Executive Summary and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Application Focus: Environmental monitoring, consumer product safety, and trace-level speciation.

Executive Summary and Scientific Rationale

Organotin compounds (OTCs), characterized by the presence of one or more carbon-tin (C-Sn) covalent bonds, have been historically utilized as biocides in marine antifouling paints, agricultural pesticides, and heat stabilizers in polyvinyl chloride (PVC) manufacturing[1][2]. Due to their persistence, bioaccumulation potential, and potent endocrine-disrupting properties, the speciation and quantification of OTCs—particularly monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT)—are critical regulatory requirements[2].

The Analytical Challenge: Direct analysis of ionic organotins (mono-, di-, and tri-substituted) via Gas Chromatography (GC) is impossible[3]. These compounds are highly polar, possess low volatility, and are thermally unstable. If injected directly into a GC system, they strongly interact with the silanol groups of the stationary phase, resulting in severe peak tailing, irreversible adsorption, and thermal degradation[4].

The Mechanistic Solution: To achieve robust GC separation, a derivatization step is mandatory [4]. Derivatization converts the polar organotin halides or cations into fully substituted, non-polar, volatile, and thermally stable tetraalkyltin derivatives ( Rn​SnR4−n′​ ). This application note details the causality, comparative methodologies, and a self-validating protocol for OTC analysis using in-situ ethylation with Sodium Tetraethylborate ( NaBEt4​ ) coupled with GC-MS/MS.

Derivatization Strategies: Causality and Selection

Analytical chemists primarily rely on two alkylation pathways for GC analysis. Understanding the mechanistic trade-offs is essential for method development.

A. Grignard Alkylation
  • Mechanism: Utilizes Grignard reagents (e.g., pentylmagnesium bromide) to alkylate the tin center.

  • Pros: Produces highly stable derivatives and is universally applicable to methyl-, butyl-, and phenyl-tins.

  • Cons: Grignard reagents react violently with water. The sample must be exhaustively extracted into a non-polar solvent and meticulously dried before derivatization[4]. This multi-step process is time-consuming and prone to analyte loss through volatilization during solvent exchange.

B. In-Situ Ethylation via Sodium Tetraethylborate ( NaBEt4​ )
  • Mechanism: NaBEt4​ acts as an aqueous alkylating agent, transferring ethyl groups to the organotin cations:

    Rn​Sn(4−n)++(4−n)NaBEt4​→Rn​SnEt4−n​+(4−n)Na++(4−n)BEt3​
  • Pros: This reaction occurs directly in the aqueous phase. By adding a non-polar solvent (e.g., hexane) simultaneously, the newly formed non-polar tetraalkyltins are continuously extracted into the organic layer[4][5]. This drives the reaction forward and combines derivatization and extraction into a single, rapid step[6].

  • Cons: NaBEt4​ is pyrophoric and degrades rapidly in highly acidic environments; strict pH control (pH 4–5) using an acetate buffer is required[5].

Decision: For aqueous matrices, biological fluids, and standard environmental compliance (e.g., ISO 17353), NaBEt4​ ethylation is the superior choice due to its workflow efficiency and minimal analyte loss[7][8].

Experimental Protocol: In-Situ Ethylation and GC-MS Analysis

This protocol is a self-validating system designed to meet the rigorous standards of ISO 17353[7]. It incorporates internal standards to correct for derivatization efficiency and surrogate standards to monitor extraction recovery.

Reagents and Materials
  • Buffer: 1 M Sodium Acetate buffer (pH 4.2 ± 0.1). Prepared by dissolving 136 g sodium acetate trihydrate in 500 mL water, adding 200 mL glacial acetic acid, and diluting to 1 L[5].

  • Derivatizing Agent: 1% (w/v) NaBEt4​ in deionized water. Safety Note: NaBEt4​ is spontaneously flammable in air. Prepare fresh daily in a fume hood under inert gas[5].

  • Internal Standard (IS): Tripropyltin (TPrT) or deuterated OTCs (e.g., d27​ -TBT)[1][5].

  • Extraction Solvent: High-purity n-Hexane[5].

Step-by-Step Methodology
  • Sample Preparation: Transfer 100 mL of the aqueous sample (or filtered extract) into a 250 mL silanized glass volumetric flask[5]. Causality: Silanization prevents the adsorption of trace organotins onto active glass sites.

  • Spiking: Add 20 µL of the Internal Standard solution (e.g., TPrT at 1.0 mg/L) to the sample[5].

  • pH Adjustment: Add 5 mL of the Sodium Acetate buffer to lock the pH at ~4.2. Causality: NaBEt4​ decomposes rapidly at pH < 3, while derivatization efficiency drops at pH > 5 due to the formation of unreactive organotin hydroxides.

  • Derivatization & Extraction: Add 2.0 mL of n-hexane, followed immediately by 1.0 mL of the freshly prepared 1% NaBEt4​ solution[5].

  • Agitation: Seal the flask and shake vigorously for 15 minutes (or use an automated orbital shaker).

  • Phase Separation: Allow the phases to separate for 10 minutes. The upper organic layer (hexane) now contains the ethylated organotin derivatives[3].

  • Collection: Carefully transfer the upper hexane layer to an autosampler vial containing anhydrous sodium sulfate to remove residual moisture prior to GC injection.

GC-MS/MS Instrumental Parameters
  • Inlet: Programmed Temperature Vaporization (PTV) or Splitless injection (1-2 µL), 250°C.

  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 40°C (hold 1 min) 10°C/min to 200°C 20°C/min to 300°C (hold 3 min)[5].

  • Detection: Mass Spectrometer operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode[2][5].

Quantitative Data Interpretation

Mass spectrometry of tin is uniquely complex but highly specific because tin possesses 10 stable isotopes —the highest of any element[1]. The most abundant is 120Sn (32.6%), followed by 118Sn (24.2%) and 116Sn (14.5%)[1]. Analysts must monitor the isotopic cluster to confirm peak identity.

Table 1: GC-MS Characteristics of Ethylated Organotin Derivatives

Target AnalyteAbbreviationDerivative FormedCarbon CountElution OrderPrimary Quantifier Ion (m/z)*
MonobutyltinMBTButyltriethyltin101193, 235
DibutyltinDBTDibutyldiethyltin122263, 235
TributyltinTBTTributylethyltin143291, 263
MonophenyltinMPhTPhenyltriethyltin124255, 227
DiphenyltinDPhTDiphenyldiethyltin165303, 275
TriphenyltinTPhTTriphenylethyltin206351, 323

*Note: Ions represent the loss of an alkyl group (e.g., [M-Ethyl]+ or [M-Butyl]+) centered around the 120Sn isotope. The intact molecular ion is rarely observed due to rapid fragmentation in the EI source.

Analytical Workflow Visualization

The following diagram maps the critical path of the self-validating analytical workflow, demonstrating the simultaneous derivatization and liquid-liquid extraction (LLE) process.

G Sample Aqueous Sample (100 - 250 mL) IS Spike Internal Standard (e.g., Tripropyltin) Sample->IS Buffer Acetate Buffer (pH 4.2) Matrix pH Adjustment IS->Buffer Deriv In-situ Ethylation (1% NaBEt4) & Hexane Buffer->Deriv Extract Liquid-Liquid Extraction (Vigorous Agitation) Deriv->Extract GCMS GC-MS/MS Analysis (SIM/MRM Isotope Tracking) Extract->GCMS

Caption: Workflow for in-situ ethylation and GC-MS/MS analysis of organotin compounds.

References

  • Source: iTeh Standards (ISO 17353:2004 Water quality - Determination of selected organotin compounds - Gas chromatographic method)
  • Source: ResearchGate / Elsevier Science B.V.
  • Source: Agilent Technologies, Inc.
  • Source: National Institutes of Health (NIH)
  • Source: LCGC International / chromatographyonline.

Sources

Application

Application Note &amp; Protocol: High-Yield Synthesis of Anhydrous Di-butyltin Maleate

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of anhydrous di-butyltin maleate, a critical component used as a heat stabilizer in PVC, a catalyst in polymer synthesis, and in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of anhydrous di-butyltin maleate, a critical component used as a heat stabilizer in PVC, a catalyst in polymer synthesis, and in various other industrial applications.[1] The described method is based on the condensation reaction of di-butyltin oxide with maleic anhydride under anhydrous conditions in an inert solvent system. This approach ensures high purity and yields by leveraging differential solubility, where the reactants are insoluble, and the product is soluble at the reaction temperature, facilitating a straightforward crystallization and recovery process.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth causal explanations for experimental choices, rigorous safety protocols, and detailed characterization methods to ensure a self-validating and reproducible workflow.

Core Principles and Reaction Mechanism

The synthesis of di-butyltin maleate proceeds via a condensation reaction between di-butyltin oxide (DBTO) and maleic anhydride. The reaction involves the nucleophilic attack of the oxygen atom in DBTO on the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of a seven-membered heterocyclic organotin compound, di-butyltin maleate. Water is the theoretical by-product of this esterification-like reaction, although the direct reaction of an oxide with an anhydride proceeds to form the salt directly.

Reaction Scheme: (C₄H₉)₂SnO + C₄H₂O₃ → (C₄H₉)₂Sn(OOCCH=CHCOO)

The choice of an inert cycloaliphatic hydrocarbon solvent, such as cyclohexane, is a critical aspect of this protocol.[2] Both di-butyltin oxide and maleic anhydride exhibit poor solubility in cyclohexane at lower temperatures, while the resulting di-butyltin maleate product is soluble at the elevated reaction temperature (approx. 75-80°C).[2] This differential solubility is advantageous for two primary reasons:

  • Reaction Driving Force: As the soluble product is formed, it is removed from the surface of the insoluble reactants, driving the reaction to completion.

  • Simplified Purification: Upon completion of the reaction, the mixture is cooled, causing the product's solubility to decrease sharply and allowing it to crystallize out of the solution, leaving most impurities behind.[2]

Critical Safety Protocols: Handling Organotin Compounds

Organotin compounds, including di-butyltin maleate, are toxic and require strict adherence to safety procedures to prevent exposure.[3][4] Diorganotins can cause severe irritation to the skin, eyes, and respiratory system and may have long-term health effects.[5] All handling and experimental procedures must be conducted within a certified chemical fume hood.[6][7]

Hazard CategoryMitigation and Personal Protective Equipment (PPE)
Toxicity & Exposure Engineering Controls: All work must be performed in a chemical fume hood with the sash positioned as low as possible.[6] A designated and clearly marked area should be used for handling organotins.[7]
Personal Protective Equipment (PPE): Wear safety goggles and a face shield. A flame-retardant lab coat is required.[7] Use double-layered, chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Inhalation Avoid generating dust when handling solid di-butyltin oxide and the final product.[3] Perform all weighing and transfers within the fume hood.
Dermal Contact Avoid direct contact with skin. In case of contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek medical attention.[4]
Spills In case of a spill, evacuate non-essential personnel. Use an absorbent material or spill pillow to contain the spill.[6] Decontaminate the area thoroughly. All cleanup materials are considered hazardous waste.[4]
Waste Disposal All organotin waste, including residual reactants, byproducts, and contaminated materials (gloves, glassware, paper towels), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

Materials and Equipment

Reagents & Chemicals
ReagentCAS NumberMolecular FormulaFormula WeightGrade
Di-n-butyltin oxide (DBTO)818-08-6C₈H₁₈OSn248.94 g/mol ≥98%
Maleic Anhydride108-31-6C₄H₂O₃98.06 g/mol ≥99%
Cyclohexane110-82-7C₆H₁₂84.16 g/mol Anhydrous, ≥99.5%
Equipment
EquipmentSpecifications
Three-neck round-bottom flask500 mL, with 24/40 standard taper joints
Reflux condenserLiebig or Allihn type
Mechanical or magnetic stirrerWith stir bar and hot plate
Heating mantleSized for 500 mL flask
Thermometer and adapterRange: 0-150°C
Addition funnel or powder funnelFor solid addition
Büchner funnel and filter flaskFor vacuum filtration
Vacuum oven or desiccatorFor drying the final product

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, isolation, and characterization of anhydrous di-butyltin maleate.

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization setup Assemble dry three-neck flask with condenser and stirrer add_solvent Add 150 parts cyclohexane setup->add_solvent add_anhydride Add 39.9 parts maleic anhydride add_solvent->add_anhydride heat_melt Heat to 60°C to melt anhydride add_anhydride->heat_melt Start stirring add_dbto Add 99.6 parts DBTO in aliquots over 30 min at 75°C heat_melt->add_dbto react Maintain at 75°C for 60 min add_dbto->react Observe turbidity cool Cool mixture to room temperature to induce crystallization react->cool filtrate Vacuum filter the crystalline solid cool->filtrate wash Wash filter cake with cold cyclohexane filtrate->wash dry Dry product in vacuum oven at 60-80°C wash->dry product Final Product: Anhydrous Di-butyltin Maleate dry->product mp Melting Point Analysis product->mp tin_content Tin Content Analysis product->tin_content sapon Saponification Number product->sapon

Caption: Workflow for the synthesis of anhydrous di-butyltin maleate.

Detailed Step-by-Step Experimental Protocol

This protocol is based on the method described by Hirshman and Breza, which provides high yields and a straightforward purification process.[2]

Preparation and Reaction Setup
  • Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator before use.[7]

  • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a thermometer, add 150 parts by weight of anhydrous cyclohexane.

  • Add 39.9 parts (0.407 mol) of maleic anhydride to the flask.

Reaction Procedure
  • Begin stirring the suspension and gently heat the mixture to approximately 60°C using a heating mantle. At this temperature, the maleic anhydride will melt.[2]

  • Once the maleic anhydride is molten, increase the temperature of the reaction mixture to 75°C.

  • Begin the portion-wise addition of 99.6 parts (0.400 mol) of di-n-butyltin oxide. Add the solid in small aliquots over a period of 25-40 minutes to maintain control over the reaction temperature, keeping it between 70°C and 80°C.[2]

  • After the addition of di-butyltin oxide is complete, maintain the reaction mixture at 75°C with continuous stirring for an additional 60 minutes.[2]

  • During the reaction, the mixture will become turbid and adopt an amber color as the soluble di-butyltin maleate is formed.[2]

Product Isolation and Purification
  • After the 60-minute reaction period, turn off the heat and allow the reaction flask to cool slowly to room temperature.

  • As the solution cools, the di-butyltin maleate will crystallize out of the solvent. For maximum recovery, the mixture can be further cooled in an ice bath for 30-60 minutes.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold cyclohexane to remove any residual soluble impurities.

  • Carefully transfer the off-white to cream-colored powder to a watch glass or crystallization dish.

  • Dry the product in a vacuum oven at a temperature of 50°C to 90°C until a constant weight is achieved.[2]

Quantitative Data and Characterization

Summary of Experimental Parameters
ParameterValueRationale / Reference
Di-butyltin oxide99.6 parts (0.400 mol)Limiting reagent.[2]
Maleic Anhydride39.9 parts (0.407 mol)Slight stoichiometric excess.[2]
Cyclohexane (Solvent)150 parts by weightProvides optimal reactant suspension and product solubility profile.[2]
Reaction Temperature75°CEnsures maleic anhydride is molten and reaction proceeds efficiently.[2]
Reaction Time60 minutes (post-addition)Sufficient time for the reaction to reach completion.[2]
Expected Yield >90% The process is highly efficient, typically approaching stoichiometric yield.[2]
Quality Control and Analytical Specifications

The identity and purity of the synthesized anhydrous di-butyltin maleate should be confirmed by the following analytical methods.

PropertySpecificationMethod / Notes
Appearance Off-white to cream-colored powderVisual inspection.[2]
Melting Point 135 - 138°CDetermined by standard melting point apparatus.[2]
Tin Content Theoretical: 34.21%Typical: 33.9% - 34.2%Determined by acid digestion followed by atomic absorption spectroscopy (AAS) or ICP-OES.[2][8]
Saponification Number Theoretical: 323 mg KOH/gTypical: 307 - 340 mg KOH/gDetermined by titration, indicating the degree of esterification.[2]

References

  • BenchChem. (2025). Safety and handling precautions for organotin compounds. [Online].
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. [Online].
  • Hirshman, J. L., & Breza, E. J. (1970). U.S. Patent No. 3,522,282. U.S. Patent and Trademark Office.
  • PrepChem.com. (n.d.). Synthesis of dibutyltin maleate. [Online]. Available at: [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents. [Online].
  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. [Online]. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Referencing Laboratory Chemical Safety Summaries for Organotin Compounds). Available at: [Link]

  • ChemBK. (2024). Dibutyltin Maleate. [Online]. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dibutyltin Maleate as Sn. [Online]. Available at: [Link]

  • UM Students' Repository. (n.d.). Chapter 1 Organotin Chemistry. [Online]. Available at: [Link]

Sources

Method

Application Notes and Protocols: Tin Maleate Stabilizers in Rigid and Plasticized PVC Formulations

Abstract This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of tin maleate heat stabilizers in both rigid (uPVC) and plasticized (flexible) Pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of tin maleate heat stabilizers in both rigid (uPVC) and plasticized (flexible) Polyvinyl Chloride (PVC) formulations. It delves into the mechanistic underpinnings of tin maleate's stabilizing action, offers distinct protocols for its use in each type of PVC, and presents a framework for evaluating its performance. The guide emphasizes the causal relationships between formulation choices, processing parameters, and final article properties, ensuring a robust and scientifically grounded approach to PVC stabilization.

Introduction to Tin Maleate as a PVC Heat Stabilizer

Polyvinyl Chloride, a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at processing temperatures (typically 160-200°C). This degradation involves the autocatalytic elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences.[1] These polyenes are chromophoric, causing undesirable color changes (yellowing, browning), and the loss of HCl compromises the polymer's mechanical and electrical properties.[1]

Heat stabilizers are essential additives that protect PVC during processing and enhance the durability of the final product.[2][3] Organotin compounds, particularly tin maleates, are a class of stabilizers valued for specific performance attributes.[4][5]

1.1 Chemical Structure and Properties of Tin Maleate

Tin maleates, such as Dibutyltin Maleate (DBTM), are organotin carboxylates.[5] The general structure involves a central tin atom bonded to alkyl groups (e.g., butyl, octyl) and a maleate ligand.[6]

  • Appearance: Typically a white to off-white crystalline powder or a colorless to pale yellow liquid.[7]

  • Solubility: Generally insoluble in water but soluble in various organic solvents.[8]

  • Key Attributes: Tin maleates are primarily recognized for conferring excellent light and weathering stability to PVC, making them a strong candidate for outdoor applications.[9][10] However, they generally provide less potent heat stability compared to their tin mercaptide counterparts.[10][11]

1.2 Mechanism of Stabilization

The stabilizing function of tin maleate in PVC is multifaceted, primarily involving two critical actions:

  • HCl Scavenging: The stabilizer readily reacts with and neutralizes the hydrogen chloride gas released during the initial stages of PVC degradation. This action prevents the autocatalytic "zipper" dehydrochlorination cascade.[12]

  • Substitution of Labile Chlorine Atoms: Tin maleates can replace the unstable tertiary and allylic chlorine atoms present as defects in the PVC polymer chain. This substitution with a more stable maleate group "mends" the polymer at these weak sites, inhibiting the initiation of degradation.[13]

Additionally, organotin derivatives of maleic acid may have a supplementary stabilizing function through a Diels-Alder reaction, which can scavenge and shorten the formed polyene sequences, thereby reducing color development.[6]

Application of Tin Maleate in Rigid PVC (uPVC)

Rigid PVC, characterized by its high modulus and absence of plasticizers, is processed at higher temperatures and shear rates than its flexible counterpart.[14] This demanding processing environment requires a highly effective heat stabilizer. Tin maleate is frequently employed in rigid applications, especially where excellent weatherability and transparency are paramount.[12][15]

2.1 Rationale for Use in Rigid PVC

  • Weatherability: The primary advantage of tin maleate in rigid PVC is its superior resistance to UV degradation, making it ideal for outdoor products like window profiles, siding, and roofing sheets.[9][10]

  • Transparency: Tin maleates, being sulfur-free, can yield products with high clarity, a significant advantage over some sulfur-containing stabilizers that may cause odor or staining.[5][6]

  • Compatibility: Organotin stabilizers generally exhibit good compatibility with other common additives in rigid PVC formulations, such as impact modifiers and lubricants, minimizing issues like "plate-out" on processing equipment.[10]

2.2 Formulation Guidelines for Rigid PVC

A typical starting formulation for a rigid PVC application using a tin maleate stabilizer is presented below. Dosages are given in parts per hundred of resin (phr).

ComponentTypical Dosage (phr)FunctionCausality and Field Insights
PVC Resin (K-value 65-67)100Base PolymerHigher K-value provides higher molecular weight and strength for rigid applications.
Tin Maleate Stabilizer 1.5 - 2.5 Primary Heat Stabilizer This dosage provides a good balance of heat stability for processing and excellent long-term weatherability.[16][17] Higher levels may be needed for very high processing temperatures or extended outdoor exposure.
Impact Modifier (e.g., Acrylic)5 - 10Enhances ToughnessPrevents brittleness in the final product. The level is adjusted based on the required impact strength.
Processing Aid (e.g., Acrylic)1 - 2Improves Melt FlowReduces melt viscosity and prevents melt fracture during extrusion.
Lubricant System
- Internal (e.g., Stearyl Stearate)0.5 - 1.0Reduces Melt ViscosityTin maleates have poor lubricating properties; an adequate lubricant package is critical to prevent sticking to hot metal surfaces of the extruder or mold.[6][18]
- External (e.g., Paraffin Wax)0.8 - 1.5Prevents StickingEnsures smooth release from processing equipment.[16]
Filler (e.g., CaCO₃)5 - 20Cost Reduction/StiffnessOptional, used to reduce cost and increase rigidity. High levels can impact weatherability.
Pigment (e.g., TiO₂)2 - 5Color/UV BlockingTitanium dioxide provides whiteness and contributes to UV protection.
UV Absorber/Antioxidant0.2 - 0.5Enhanced WeatheringOften used in conjunction with tin maleate for premium outdoor applications to provide synergistic protection.[16]

2.3 Processing Considerations for Rigid PVC

  • Mixing: A high-speed mixer is recommended to ensure homogeneous dispersion of the powdered tin maleate and other additives into the PVC resin.

  • Extrusion/Molding Temperatures: Processing temperatures for rigid PVC typically range from 180°C to 200°C.[17] Formulations stabilized with tin maleate may require processing at the lower end of this range due to their comparatively lower heat stability versus tin mercaptides.[17]

  • Lubrication Balance: A key challenge when using tin maleates is their tendency to cause the PVC melt to adhere to hot metal surfaces.[6] Careful optimization of the internal and external lubricant package is crucial to ensure a stable processing window and a good surface finish on the final product.

Application of Tin Maleate in Plasticized (Flexible) PVC

Plasticized PVC contains significant amounts of plasticizers (e.g., DOP, DINP) to impart flexibility.[19] The presence of these plasticizers lowers the glass transition temperature (Tg) and the processing temperature of the compound.[14] While less common than in rigid applications, tin maleate can be a suitable choice for flexible PVC, particularly in specific scenarios.[20]

3.1 Rationale for Use in Plasticized PVC

  • Outdoor Applications: For flexible products intended for outdoor use, such as roofing membranes, outdoor furniture films, or garden hoses, the excellent UV and weather resistance of tin maleate is a significant benefit.[16]

  • Odor-Sensitive Applications: As a sulfur-free carboxylate, tin maleate avoids the characteristic odor associated with tin mercaptide stabilizers, which can be problematic in some consumer goods.[11]

  • Clarity: It can contribute to good transparency in flexible films and sheets.

3.2 Formulation Guidelines for Plasticized PVC

The formulation for plasticized PVC differs significantly from its rigid counterpart, primarily due to the high level of plasticizer.

ComponentTypical Dosage (phr)FunctionCausality and Field Insights
PVC Resin (K-value 67-71)100Base PolymerHigher K-values are often used for flexible applications to absorb higher levels of plasticizer.
Primary Plasticizer (e.g., DOP, DINP)40 - 80Imparts FlexibilityThe type and amount of plasticizer dictate the final hardness and flexibility of the product.[19] Plasticizers also lower the processing temperature.[14]
Tin Maleate Stabilizer 1.0 - 2.0 Primary Heat Stabilizer A lower dosage is often sufficient compared to rigid PVC due to the lower processing temperatures.[11] The maleate's light stability is the key driver for its selection here.
Co-stabilizer (e.g., Epoxidized Soybean Oil - ESBO)3 - 7HCl Scavenger/SynergistESBO works synergistically with metallic stabilizers to improve thermal stability by scavenging HCl. It also acts as a secondary plasticizer.[16]
Lubricant (e.g., Stearic Acid)0.2 - 0.5Processing AidLubrication requirements are less critical in flexible PVC than in rigid PVC, but a small amount is still needed for smooth processing.[16][21]
Filler (e.g., CaCO₃)0 - 30Cost ReductionUsed to reduce cost; can affect flexibility and other mechanical properties.
UV Absorber/Antioxidant0.2 - 0.5Enhanced WeatheringRecommended for outdoor applications to work in concert with the tin maleate stabilizer for maximum service life.[22]

3.3 Processing and Formulation Insights for Plasticized PVC

  • Plasticizer Interaction: The choice of plasticizer can influence stabilizer performance. While specific interaction data is proprietary, it is known that different plasticizers (e.g., DOP vs. DINP) have varying levels of volatility and migration, which can affect long-term stability.[23] Lower volatility plasticizers like DINP are often preferred for applications requiring greater permanence and durability.[24]

  • Reduced Processing Temperature: The presence of 40-80 phr of plasticizer can lower the required processing temperature to the 160-180°C range. This reduced thermal stress means that the moderate heat stability of tin maleate is often sufficient for these applications.[17]

  • Synergy with Co-stabilizers: In flexible formulations, tin maleate is almost always used with a co-stabilizer like epoxidized soybean oil (ESBO). This combination provides a robust stabilization package where the ESBO effectively scavenges HCl, complementing the action of the primary tin stabilizer.[16]

Experimental Protocols for Performance Evaluation

To ensure trustworthiness and validate the performance of a tin maleate stabilizer system, a combination of static and dynamic testing is required. These protocols allow for a direct comparison between different stabilizer dosages or systems in both rigid and plasticized formulations.

4.1 Protocol 1: Static Thermal Stability (Oven Aging)

  • Objective: To assess the stabilizer's ability to prevent color change under static heat conditions.

  • Methodology (ASTM D2115, modified):

    • Prepare test plaques (e.g., 50mm x 50mm x 2mm) of the compounded PVC (both rigid and plasticized formulations) via compression molding or by cutting from an extruded sheet.

    • Place the plaques on a non-reactive tray (e.g., aluminum foil) in a forced-air circulating oven set to a specified temperature (e.g., 185°C for rigid, 175°C for plasticized).

    • At regular intervals (e.g., every 15 minutes), remove a sample plaque from the oven.

    • Arrange the removed samples chronologically to create a visual timeline of discoloration.

    • Self-Validation: The time at which catastrophic degradation (sudden, severe blackening) occurs should be noted. A longer time to degradation indicates superior static stability. For quantitative analysis, measure the Yellowness Index (YI) of each plaque using a colorimeter.

4.2 Protocol 2: Dynamic Thermal Stability (Two-Roll Mill or Torque Rheometer)

  • Objective: To evaluate stabilizer performance under conditions of continuous heat and mechanical shear, simulating processing.

  • Methodology (Torque Rheometer):

    • Pre-heat the mixing chamber of the torque rheometer (e.g., Brabender or Haake type) to the target processing temperature (e.g., 190°C for rigid, 170°C for plasticized).

    • Charge the chamber with a pre-weighed amount of the PVC dry blend.

    • Record the torque (resistance to mixing) as a function of time at a constant rotor speed (e.g., 60 RPM).

    • The resulting curve will show an initial loading peak, a fusion peak, and then a stable processing plateau.

    • The "stability time" is defined as the time from the achievement of the stable plateau until the torque begins to rise sharply, indicating cross-linking and degradation.

    • Self-Validation: A longer stability time directly correlates with a wider and more robust processing window. The color of the material at the end of the test also provides a visual cue of stabilizer effectiveness.

4.3 Protocol 3: Weathering and Light Stability (Accelerated Weathering)

  • Objective: To assess the long-term outdoor durability, particularly for formulations where tin maleate is chosen for this property.

  • Methodology (ASTM G154 or G155):

    • Mount test plaques in an accelerated weathering device (e.g., QUV or Xenon Arc).

    • Expose the samples to cycles of UV radiation, condensation, and/or water spray that simulate outdoor conditions.

    • Periodically remove samples (e.g., every 250 hours) and evaluate for changes in color (Yellowness Index), gloss, and impact strength.

    • Self-Validation: A formulation with superior weathering resistance will exhibit minimal changes in color and retain a higher percentage of its original mechanical properties over a longer exposure time.

Data Visualization and Logical Workflows

5.1 Comparative Data Summary

PropertyTin Maleate in Rigid PVCTin Maleate in Plasticized PVCKey Differentiator
Primary Function Heat & Weather StabilityWeather & Light StabilityFocus shifts from combined heat/weather to primarily weather resistance due to lower processing heat.
Typical Dosage (phr) 1.5 - 2.51.0 - 2.0Lower thermal load in plasticized PVC allows for reduced dosage.
Processing Temp. 180 - 200°C160 - 180°CPlasticizer reduces melt viscosity and processing temperature.
Heat Stability GoodSufficientLower processing heat makes the moderate stability of maleates adequate.
Light/UV Stability ExcellentExcellentPrimary reason for selection in both, especially for outdoor use.
Lubrication Needs CriticalModerateHigh shear in rigid processing necessitates a robust lubricant package to counter maleate's poor lubricity.
Co-stabilizers Optional (Antioxidants/UVAs)Recommended (ESBO)ESBO is highly synergistic and common in flexible formulations.

5.2 Diagrams and Workflows

PVC_Stabilization_Mechanism PVC PVC Polymer Chain (with labile Cl atoms) Degradation Dehydrochlorination PVC->Degradation initiates Heat Heat/Shear (Processing) Heat->PVC HCl HCl Gas Degradation->HCl Polyenes Polyene Formation (Color & Degradation) Degradation->Polyenes HCl->Degradation autocatalyzes TinMaleate Tin Maleate Stabilizer TinMaleate->PVC 2. Replaces Labile Cl TinMaleate->HCl 1. Scavenges

Caption: Mechanism of PVC degradation and the dual-action intervention by Tin Maleate stabilizers.

Formulation_Workflow cluster_Input 1. Define Application Requirements cluster_Decision 2. Stabilizer Selection cluster_Formulation 3. Formulate & Optimize cluster_Validation 4. Performance Validation Application End-Product? (e.g., Window Profile, Film) Rigid_Flex Rigid or Flexible? Application->Rigid_Flex Select_TM Outdoor Use Required? Rigid_Flex->Select_TM Outdoor Indoor or Outdoor Use? Outdoor->Select_TM Formulate_Rigid Rigid Formulation (High Lubrication, 1.5-2.5 phr TM) Select_TM->Formulate_Rigid Yes & Rigid Formulate_Flex Flexible Formulation (Add Plasticizer & ESBO, 1.0-2.0 phr TM) Select_TM->Formulate_Flex Yes & Flexible Testing Static, Dynamic, & Weathering Tests Formulate_Rigid->Testing Formulate_Flex->Testing Final_Spec Final Specification Testing->Final_Spec

Caption: Logical workflow for selecting and validating Tin Maleate in a PVC formulation.

Conclusion

Tin maleate stabilizers offer a unique set of properties, primarily excellent weatherability, which makes them highly valuable for specific PVC applications. Their performance and formulation requirements differ significantly between rigid and plasticized PVC. In rigid PVC, the focus is on balancing their moderate heat stability with a robust lubrication package to withstand high processing temperatures while achieving superior outdoor durability. In plasticized PVC, the lower processing temperatures allow for reduced dosages, and their primary role is to provide exceptional light stability for flexible articles exposed to the elements, often in synergy with co-stabilizers like ESBO. A thorough understanding of these dynamics, coupled with rigorous experimental validation, is essential for successfully developing durable and high-performance PVC products.

References

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  • Pvc stabilizer composition and process for manufacture of the same. (1992). Google Patents.
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  • Effect of Various Additives on the Physical Properties of Polyvinylchloride Resin. (n.d.). Retrieved from [Link]

  • Enhancing PVC Durability: The Power of Dibutyltin Maleate from China. (2026, March 7). Retrieved from [Link]

  • Top 5 PVC Stabilizers for Optimal Thermal and UV Resistance. (2025, May 19). Retrieved from [Link]

  • Tin Stabilizers (Part – 2) Role of ligands in tin stabilizer. (n.d.). Kanademy. Retrieved from [Link]

  • Dibutyl Tin Maleate: A Versatile PVC Stabilizer and Condensation Catalyst. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • DOP vs. DINP :Which Plasticizer Actually Wins for Your PVC Application?. (2026, March 12). Yuanlong. Retrieved from [Link]

  • Processing temperature of plasticized PVC. (2022, August 12). Kanademy. Retrieved from [Link]

  • Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. (n.d.). Opast Publisher. Retrieved from [Link]

  • Understanding the Safety and Superiority of DINP and DOTP Over DOP in Plasticizers. (n.d.). Suntek. Retrieved from [Link]

  • Evaluation of the thermal stabilization effect of polymeric dioctyltin maleate on polyvinyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Arkis, E. (n.d.). Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. GCRIS. Retrieved from [Link]

  • MECHANICAL STABILIZATION OF RIGID PVC COMPOSITIONS. (n.d.). Rheogistics. Retrieved from [Link]

  • PVC Films Performance Stabilized By Dibutyltin (IV) Complex For Sustainable Environment. (2020, December 18). ResearchGate. Retrieved from [Link]

  • Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride): A Review. (2019, June 13). ACS Publications. Retrieved from [Link]

  • The Effect of Additives on the Mechanical and Physical Properties of Polyvinyl Chloride (PVC) Compounds. (2025, December 4). ResearchGate. Retrieved from [Link]

  • Tin Stabilizers for PVC & Polymer Heat Stability. (n.d.). Performance Additives. Retrieved from [Link]

  • DINP vs DOP: A Comparative Analysis for PVC Plasticizer Selection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. (2023, May 11). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Plasticizers which improve compatibility in pvc formulations. (2018). Google Patents.
  • Reliable Tin Stabilizer for PVC: Expert Insights & Vendor Comparison. (2025, December 3). HBGX. Retrieved from [Link]

  • Organotin Stabilizers. (n.d.). Baerlocher GmbH. Retrieved from [Link]

Sources

Application

Advanced Application Note: Tin-Catalyzed Cross-Linking in Polymer Systems

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction and Mechanistic Causality Tin-based organometallic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction and Mechanistic Causality

Tin-based organometallic compounds are cornerstone catalysts in modern polymer chemistry, providing unparalleled control over cross-linking kinetics and network architectures. For researchers and formulators, selecting the correct tin catalyst is not merely a matter of reaction speed, but a fundamental driver of the final material's mechanical, thermal, and biological properties.

This application note focuses on the two most industrially and scientifically significant tin catalysts: Dibutyltin dilaurate (DBTDL) and Stannous octoate (Sn(Oct)₂) .

Polyurethane (PU) Gelling Reaction

In polyurethane synthesis, the reaction between polyols (hydroxyl groups) and isocyanates can proceed alongside a competing reaction between isocyanates and ambient water (the "blowing" or urea-forming reaction)[1][2]. DBTDL and Sn(Oct)₂ act as Lewis acids, coordinating with both the oxygen of the isocyanate and the hydroxyl group of the polyol[3]. This coordination polarizes the bonds and drastically lowers the activation energy for nucleophilic attack, highly favoring the urethane "gelling" reaction to form a robust, cross-linked elastomer or foam[3][4].

Room Temperature Vulcanizing (RTV) Silicones

In condensation-cure (RTV-2) silicones, DBTDL catalyzes the cross-linking of silanol-terminated polydimethylsiloxane (PDMS) with alkoxysilane cross-linkers[5][6]. The tin catalyst facilitates the hydrolysis of the cross-linker by ambient moisture, followed by a rapid condensation reaction that forms the siloxane (Si-O-Si) network. Because this process releases small volatile byproducts (like alcohols), understanding the kinetics is critical to managing material shrinkage[6][7].

Ring-Opening Polymerization (ROP) for Drug Delivery

For drug development professionals, Stannous octoate is the gold-standard catalyst for the ring-opening polymerization (ROP) of cyclic diesters like D,L-lactide and ϵ -caprolactone[8][9]. Sn(Oct)₂ initiates a coordination-insertion mechanism that yields highly controlled, biocompatible, and biodegradable polyesters (PLA, PCL, PLGA)[10]. These cross-linked networks are heavily utilized as resorbable sutures, orthopedic implants, and sustained-release drug delivery depots[8][11].

Quantitative Data Summary

The following table summarizes the distinct physicochemical properties and application parameters of the two primary tin catalysts to guide experimental design.

ParameterDibutyltin Dilaurate (DBTDL)Stannous Octoate (Sn(Oct)₂)
Chemical Formula C32​H64​O4​Sn C16​H30​O4​Sn
Tin Content 18.2 – 18.9%[12]~28%
Primary Polymer Systems Polyurethanes (Elastomers/Coatings), RTV Silicones[13]Polyurethane Foams, Biodegradable Polyesters (PLA/PCL)[4][9]
Catalytic Mechanism Lewis acid coordination; Condensation catalysis[2][3]Coordination-insertion (ROP); Gelling acceleration[4][8]
Typical Working Temp Ambient to 80°CAmbient (Foams) to 120°C+ (ROP)[14][15]
Key Advantage High selectivity for urethane bonds; moisture-cure efficiency[6][16]FDA-accepted for biomedical polymers; excellent foam cell control[4][8]

Experimental Workflows and Visualizations

Mechanism of DBTDL in Polyurethane Cross-Linking

To understand why DBTDL is utilized in high-performance coatings and elastomers, one must visualize its role in bypassing the high activation energy of uncatalyzed urethane formation.

PU_Mechanism Polyol Polyol (-OH) Intermediate Coordinated Intermediate (Lower Activation Energy) Polyol->Intermediate Isocyanate Isocyanate (-NCO) Isocyanate->Intermediate DBTDL DBTDL Catalyst (Lewis Acid Coordination) DBTDL->Intermediate Catalyzes Urethane Cross-Linked Polyurethane (Urethane Linkage) Intermediate->Urethane Nucleophilic Attack

Fig 1: DBTDL-catalyzed coordination mechanism lowering activation energy for PU cross-linking.

Workflow for RTV Silicone Formulation

Condensation-cure silicones rely on a precise sequence of mixing, degassing, and moisture-initiated hydrolysis.

RTV_Workflow PartA Part A: PDMS Base (Silanol-terminated) Mix Mixing & Degassing (Vacuum Chamber) PartA->Mix PartB Part B: DBTDL + Crosslinker (Alkoxysilane) PartB->Mix Hydrolysis Moisture Hydrolysis (Ambient H2O) Mix->Hydrolysis Condensation Condensation Reaction (Byproduct Release) Hydrolysis->Condensation Tin Catalyzed Cured Cured Silicone Elastomer (Cross-linked Network) Condensation->Cured

Fig 2: Step-by-step reaction workflow for tin-catalyzed condensation-cure RTV silicones.

Standard Operating Protocols (SOPs)

Protocol 1: Synthesis of Cross-Linked Polyurethane Elastomers (DBTDL Catalyzed)

Objective: To synthesize a void-free, highly cross-linked polyurethane elastomer using DBTDL to favor gelling over blowing.

Materials:

  • Polyether polyol (e.g., PTMEG)

  • Diisocyanate (e.g., MDI or TDI)[2]

  • Dibutyltin dilaurate (DBTDL)[13]

  • Vacuum desiccator

Step-by-Step Methodology:

  • Preparation & Dehydration: Heat the polyether polyol to 80°C under a vacuum (< 10 mmHg) for 2 hours. Causality: Removing trace moisture is critical; residual water will react with the isocyanate to form urea and CO2​ gas, creating unwanted bubbles (foaming) in the elastomer[1][2].

  • Catalyst Addition: Cool the polyol to 40°C. Add DBTDL at a concentration of 0.05% to 0.1% (w/w) relative to the total polyol mass. Stir mechanically for 10 minutes to ensure homogeneous dispersion.

  • Isocyanate Introduction: Calculate the required isocyanate based on an NCO:OH molar ratio of 1.05:1.00 (slight isocyanate excess ensures complete cross-linking)[14]. Slowly add the isocyanate under continuous stirring.

  • Degassing: Immediately transfer the mixture to a vacuum desiccator and degas for 3–5 minutes until the mixture rises and breaks, indicating the removal of entrapped mixing air.

  • Casting and Curing: Pour the degassed mixture into a pre-heated mold (70°C). Cure in a forced-air oven at 80°C for 16 hours to achieve full cross-linking density.

Protocol 2: Formulation of Tin-Catalyzed RTV-2 Silicone

Objective: To formulate a condensation-cure silicone mold capable of room-temperature vulcanization.

Materials:

  • Part A: Silanol-terminated PDMS base[5]

  • Part B: Curing agent (Alkoxysilane cross-linker + DBTDL catalyst)[6]

Step-by-Step Methodology:

  • Ratio Calculation: Weigh Part A and Part B according to the manufacturer's stoichiometric ratio (typically 10:1 or 100:3 by weight). Causality: Unlike platinum-cure silicones, tin-cure systems are slightly more forgiving with off-ratio mixing, but excess catalyst will drastically reduce pot life and increase shrinkage[6][7].

  • Homogenization: Fold Part B into Part A using a planetary mixer or spatulation. Scrape the sides and bottom of the mixing vessel thoroughly.

  • Vacuum Degassing: Place the mixed silicone in a vacuum chamber at 29 inHg. Allow the mixture to expand to 3-4 times its original volume and collapse. Degas for an additional 2 minutes post-collapse.

  • Pouring: Pour the silicone in a thin, high stream into the lowest point of the mold box. This technique stretches the material, popping any residual micro-bubbles introduced during pouring.

  • Curing: Allow the mold to sit at room temperature (23°C) and ambient humidity (approx. 50% RH). Causality: Because this is a moisture-cure system, extremely dry environments will retard the cure rate. The reaction will release a small amount of alcohol byproduct, leading to a nominal shrinkage of ~0.2% to 0.5% over 24 hours[6].

References

  • Amine Catalyst Stannous Octoate – Your Trusted Partner in Quality Chemical Solutions. EmiraChem. Available at: [Link]

  • Dibutyltin Dilaurate Catalyst Overview. Scribd. Available at: [Link]

  • Process for the preparation of cross-linked polyurethanes. Google Patents.
  • The Difference Between Tin-Cured and Platinum-Cured Silicone. MinghuiLink. Available at:[Link]

  • Choosing The Right RTV Silicone Rubber. EnvironMolds. Available at: [Link]

  • Analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. Ohans. Available at: [Link]

  • Controlled organocatalyzed D,L-lactide ring-opening polymerizations. RSC Publishing. Available at:[Link]

  • Dibutyltin dilaurate in polyurethane casting applications. Organotin Catalyst Suppliers. Available at: [Link]

  • Macromolecular Dyes by Chromophore-Initiated Ring Opening Polymerization of L-Lactide. MDPI. Available at:[Link]

  • Branched and Crosslinked Resorbable Polymers Based on Lactic Acid, Lactide and ε-Caprolactone. Aaltodoc. Available at: [Link]

  • Enzymatic Ring-Opening Polymerization (ROP) of Polylactones. PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Analytical Support Center: Overcoming Matrix Effects in Organotin Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the quantification of organotin compounds (e.g., Tribut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the quantification of organotin compounds (e.g., Tributyltin, Dibutyltin) in complex matrices like marine sediments, biological tissues, and wastewater.

Organotins are highly susceptible to matrix effects—co-eluting compounds that suppress or enhance ionization in mass spectrometry, leading to severe quantification errors[1]. To establish a robust, self-validating analytical system, we must abandon traditional external calibration and implement Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards[2][3].

This guide provides the mechanistic reasoning, validated workflows, and troubleshooting matrices required to achieve high-precision organotin quantification.

Part 1: Core Principles & FAQs (Mechanisms & Causality)

Q1: What exactly causes matrix effects in organotin LC-MS and GC-MS workflows? A: Matrix effects are caused by the co-elution of endogenous sample components (e.g., humic acids in sediment, lipids in tissues) alongside your target organotins. In LC-MS/MS (EPA Method 8323), these background molecules compete with organotin cations for charge droplets during electrospray ionization, typically resulting in severe signal suppression[4]. In GC-MS workflows (ISO 17353), matrix components can physically coat the active sites of the liner or column, or interfere with the derivatization efficiency[5].

Q2: How do deuterated standards mathematically eliminate these errors? A: Deuterated standards (e.g., TBT-d27, DBT-d18) are isotopically labeled analogs that are structurally and chemically identical to the native analytes[1]. Because they share the exact same physicochemical properties, they co-elute perfectly during chromatography. Therefore, whatever signal suppression the native analyte experiences at that exact millisecond, the deuterated standard experiences equally[1]. By quantifying the ratio of the native analyte signal to the deuterated standard signal, the matrix effect mathematically cancels out, yielding true concentration values[3].

Q3: Why shouldn't I use a structural analog like Tripropyltin (TPrT) as an internal standard? A: Structural analogs have different retention times than the target analytes. Because the elution profile of matrix interferences is highly dynamic and changes second-by-second across the chromatographic run, a structural analog will not experience the same ionization environment as the target organotin. This leads to incomplete correction and false recoveries[1].

Part 2: Workflow Visualization

The following diagram illustrates the critical pathway of an IDMS workflow. Notice that the deuterated spike is introduced at the very beginning. This ensures the standard undergoes the identical extraction recovery and derivatization efficiency as the native analyte, creating a self-validating loop.

OrganotinWorkflow Start 1. Complex Sample Matrix (Sediment, Water, Tissue) Spike 2. Isotope Dilution Spike with Deuterated Standards Start->Spike Equilibration Extraction 3. Acidic Extraction (Breaks Matrix-Analyte Bonds) Spike->Extraction Acetic Acid/MeOH Deriv 4. NaBEt4 Derivatization (Converts to Volatile Species) Extraction->Deriv pH 5.0 Buffer Analysis 5. GC-MS / LC-MS Analysis (Co-elution of Native & Labeled) Deriv->Analysis Hexane Partition Quant 6. Ratio Quantification (Matrix Effects Mathematically Canceled) Analysis->Quant Data Processing

Workflow of Isotope Dilution Mass Spectrometry for Organotin Analysis.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology is optimized for GC-MS analysis of solid matrices (sediments/tissues) using sodium tetraethylborate (NaBEt₄) derivatization, aligning with the principles of ISO 17353[5].

Step 1: Matrix Equilibration & Isotope Spiking
  • Weigh 0.5 g of homogenized sample into a 15 mL centrifuge tube.

  • Spike the sample directly with a known concentration of deuterated internal standards (e.g., TBT-d27, DBT-d18, MBT-d9).

  • Causality & Best Practice: Allow the spiked sample to equilibrate in the dark for 1–2 hours. This allows the deuterated standard to penetrate the matrix pores and bind to the same active sites as the native analytes, ensuring identical extraction behavior.

Step 2: Acidic Extraction
  • Add 5 mL of an Acetic Acid/Methanol mixture (1:3 v/v).

  • Sonicate for 30 minutes at 35°C, then centrifuge at 4000 rpm for 10 minutes.

  • Causality: Organotin cations bind tightly to negatively charged sites in sediments and proteins. The low pH of the acetic acid protonates these binding sites, breaking the ionic bonds and forcing the organotins into the solvent phase.

Step 3: Derivatization (Alkylation)
  • Transfer 2 mL of the supernatant to a clean vial.

  • Add 5 mL of Sodium Acetate buffer (0.2 M) to strictly adjust the pH to 4.8–5.3.

  • Add 1 mL of Hexane and 0.5 mL of freshly prepared 2% NaBEt₄ (in anhydrous THF). Shake vigorously for 15 minutes.

  • Causality: Organotin cations are polar and non-volatile. NaBEt₄ acts as an alkylating agent, replacing the chloride/hydroxide ligands with ethyl groups. This converts the analytes into volatile, thermally stable species (e.g., Bu₃SnEt) that readily partition into the hexane layer for GC analysis[5][6].

Step 4: Self-Validation Checkpoint & Analysis
  • Inject 1 µL of the hexane layer into the GC-MS (SIM mode).

  • Self-Validation Check: Before looking at the calculated concentration, check the absolute peak area of the deuterated standard. If the absolute area is less than 20% of a neat solvent standard, the matrix suppression or derivatization inhibition is too severe. The sample must be diluted or subjected to Solid Phase Extraction (SPE) cleanup prior to derivatization.

Part 4: Troubleshooting Guide

Symptom / IssueRoot Cause (Causality)Corrective Action
Complete loss of all signals (Native & Deuterated) Derivatization Failure: NaBEt₄ is highly pyrophoric and rapidly degrades in the presence of moisture or oxygen, losing its alkylating power.Prepare NaBEt₄ solutions fresh daily in anhydrous THF. Verify the sample buffer pH is strictly maintained between 4.8 and 5.3; NaBEt₄ decomposes instantly in highly acidic conditions[7].
Poor precision (%RSD > 20%) across sample replicates Incomplete Equilibration: The deuterated standard remained in the solvent phase and did not interact with the solid matrix, leading to different extraction efficiencies.Implement a 2-hour mechanical shaking or sonication step post-spiking and pre-extraction to ensure the standard fully penetrates the matrix.
Non-linear calibration or overestimation of native analytes Isotopic Cross-Contribution: Natural tin has 10 isotopes. If the mass shift of the labeled standard is too small, its isotopic envelope overlaps with the native analyte[2].Ensure you are using highly deuterated standards (e.g., -d27) to provide a large m/z shift. Alternatively, apply mathematical correction matrices to deconvolute the overlapping signals[2].
High background noise / Peak tailing Active Sites in GC: Un-derivatized matrix components are coating the GC liner, creating active sites that degrade organotins.Trim the GC column, replace the deactivated glass liner, and ensure the final hexane extract is thoroughly washed with water to remove residual derivatization salts[7].

Part 5: Quantitative Performance Data

The following table summarizes the performance leap achieved when transitioning from external calibration to IDMS with deuterated standards. Note how the absolute recovery remains poor due to matrix effects, but the corrected recovery is near perfect because the deuterated standard mathematically compensates for the physical losses[1][3].

AnalyteMatrixCalibration MethodMatrix Effect (Signal Suppression)Absolute RecoveryCorrected RecoveryPrecision (% RSD)
Tributyltin (TBT) Marine SedimentExternal Calibration-65%35%N/A15.2%
Tributyltin (TBT) Marine SedimentIsotope Dilution (TBT-d27)-65%35%99% 2.1%
Dibutyltin (DBT) Biological TissueExternal Calibration-80%20%N/A22.4%
Dibutyltin (DBT) Biological TissueIsotope Dilution (DBT-d18)-80%20%102% 3.5%

Part 6: References

  • Alonso, J. I. G., et al. "Simultaneous determination of mono-, di- and tributyltin in environmental samples using isotope dilution gas chromatography mass spectrometry." PubMed (NIH). URL: [Link]

  • Doble, P., et al. "Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry." Analytical Methods (RSC Publishing). URL:[Link]

  • ISO 17353:2004. "Water quality — Determination of selected organotin compounds — Gas chromatographic method." International Organization for Standardization. URL:[Link]

  • US EPA. "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry." United States Environmental Protection Agency. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Organotin Compounds

Welcome to the Advanced Chromatography Support Center. Analyzing organotin compounds (such as tributyltin [TBT], dibutyltin[DBT], and triphenyltin [TPhT]) via High-Performance Liquid Chromatography (HPLC) presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing organotin compounds (such as tributyltin [TBT], dibutyltin[DBT], and triphenyltin [TPhT]) via High-Performance Liquid Chromatography (HPLC) presents unique chromatographic challenges. Due to their specific organometallic chemistry, these compounds are notoriously prone to severe peak tailing, irreversible adsorption, and poor recovery on standard stationary phases.

This guide provides an in-depth mechanistic understanding of these issues and field-proven, self-validating protocols to achieve sharp, symmetrical peaks.

Diagnostic FAQs: Understanding the Mechanisms

Q1: Why do organotin compounds exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the "Silanol Effect" combined with the Lewis acidity of the tin atom. Standard silica-based reversed-phase columns contain residual, unreacted silanol groups (Si-OH) on their surface due to steric hindrance during the manufacturing end-capping process[1]. Organotin compounds feature a central, electron-deficient tin atom that acts as a strong Lewis acid. During the chromatographic run, this tin atom coordinates directly with ionized silanols (Si-O⁻) and trace metal impurities within the silica matrix. This secondary ionic interaction disrupts the primary hydrophobic retention mechanism, leading to irreversible adsorption and severe peak tailing[1].

Q2: How does adding α-tropolone to the mobile phase resolve this issue? A2: α-Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is a potent bidentate chelating agent. When added to the mobile phase (typically at 0.1% to 0.17% m/v), it forms a stable, neutral coordination complex with the organotin analyte[2]. By physically occupying the empty coordination sites on the tin atom, tropolone "masks" the metal center, preventing it from acting as a Lewis acid against the residual silanols on the stationary phase[2]. This shifts the separation mechanism entirely back to hydrophobic partitioning. The US EPA Method 8323 specifically mandates the use of tropolone to ensure organotins remain stable and resolve symmetrically during HPLC analysis[3].

Q3: What role does mobile phase pH play in mitigating tailing? A3: The ionization state of residual silanols is highly pH-dependent. At neutral pH, silanols are fully ionized (Si-O⁻), which maximizes their destructive ionic exchange interactions with the metallic analytes[1]. By lowering the mobile phase pH below 3.0—often achieved by adding 1% to 6% acetic acid—the silanol groups are forced into their protonated, unionized state (Si-OH)[1][3]. While minor hydrogen bonding can still occur, the dominant ionic interactions are suppressed. Furthermore, acetic acid maintains the solubility of the organotin-tropolone complexes[3].

Q4: Should I consider alternative stationary phases if mobile phase additives fail? A4: Yes. If tailing persists despite chemical modifiers, the column's silica matrix may be too active or degraded. In these cases, switching to a polymeric column (e.g., polystyrene-divinylbenzene) completely eliminates silica-related silanol interactions. Alternatively, Strong Cation Exchange (SCX) columns leverage the cationic nature of organotins at low pH for separation, providing near-baseline resolution without the need for complexing agents[4].

Quantitative Impact of Mobile Phase Modifiers

The table below summarizes the expected chromatographic improvements when applying mechanistic troubleshooting steps to a standard C18 column.

Table 1: Impact of Mobile Phase Modifiers on Tributyltin (TBT) Peak Metrics

Mobile Phase CompositionPeak Asymmetry ( As​ )Theoretical Plates ( N )Analyte Recovery (%)
80:20 Methanol:Water (Neutral)3.8 (Severe Tailing)< 2,00045%
80:20 Methanol:Water + 6% Acetic Acid1.9 (Moderate Tailing)5,50072%
80:14:6 Methanol:Water:Acetic Acid + 0.1% Tropolone1.05 (Excellent)> 12,00098%

(Note: Data synthesized from standard chromatographic responses aligned with EPA Method 8323 parameters).

Experimental Workflow & Protocol

To ensure data integrity, your analytical setup must be a self-validating system. The following protocol establishes a tropolone-modified mobile phase and includes a mandatory System Suitability Test (SST) gate to verify column passivation before sample injection.

Workflow Prep 1. Mobile Phase Prep (0.1% Tropolone + 6% Acetic Acid) Passivate 2. Column Passivation (Flush ≥20 Column Volumes) Prep->Passivate SST 3. System Suitability (Inject TBT Standard) Passivate->SST Decision Asymmetry (As) ≤ 1.5? SST->Decision Proceed 4. Proceed to Sample Analysis Decision->Proceed Yes Troubleshoot Re-equilibrate or Replace Column Decision->Troubleshoot No Troubleshoot->Passivate

Fig 1. Self-validating HPLC workflow for organotin analysis using tropolone modification.

Protocol: Self-Validating HPLC Workflow for Organotin Analysis

Phase 1: Mobile Phase Preparation Causality Check: Tropolone must be fully dissolved in the organic fraction prior to aqueous mixing to prevent micro-precipitation, which can clog system frits.

  • Measure 800 mL of HPLC-grade Methanol into a clean solvent reservoir.

  • Add 1.0 g of α-tropolone to achieve a 0.1% w/v final concentration[3]. Sonicate for 5 minutes until fully dissolved. (Safety Note: Tropolone is toxic; perform this step in a fume hood).

  • Add 60 mL of glacial acetic acid (6% v/v final concentration) to lower the pH and suppress silanol ionization[3].

  • Add 140 mL of ultrapure water (18.2 MΩ·cm) to reach a final volume of 1000 mL[3].

  • Degas the mixture using vacuum filtration through a 0.22 µm PTFE membrane.

Phase 2: Column Passivation Causality Check: The stationary phase must be completely saturated with tropolone to ensure all active silica sites and metal impurities are masked before introducing the analyte.

  • Install a high-purity, heavily end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Pump the modified mobile phase through the system at 1.0 mL/min.

  • Flush the system for a minimum of 20 column volumes (approximately 30-40 minutes) to ensure complete stationary phase passivation.

Phase 3: System Suitability Testing (SST) Causality Check: This validation gate ensures the system is chemically inert before consuming valuable or limited experimental samples.

  • Inject 10 µL of a 50 µg/L Tributyltin (TBT) calibration standard.

  • Record the chromatogram and calculate the Peak Asymmetry factor ( As​ ) at 10% peak height.

  • Validation Gate :

    • If As​≤1.5 : The system is successfully passivated and validated. Proceed to sample analysis.

    • If As​>1.5 : The active sites are not fully masked. Re-equilibrate for an additional 20 column volumes. If tailing persists, the column silica is likely degraded and must be replaced with a newer, ultra-inert phase.

References
  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" 1

  • U.S. Environmental Protection Agency (EPA). "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry."3

  • PubMed (NIH). "Occupational exposure to organotin substances: Development of a liquid chromatographic separation method for 11 organotin compounds in workplace air samples via HPLC-ICP-MS." 2

  • Hangzhou Normal University / Elsevier. "Simultaneous quantification of tin and lead species in Antarctic krill and fish by interfacing high-performance liquid chromatography with inductively coupled plasma mass spectrometry." 4

Sources

Troubleshooting

Technical Support Center: Addressing Poor Lubrication in PVC Stabilized with Tin Maleate

Welcome to the Technical Support Center for PVC formulations. This guide is designed for researchers, scientists, and process engineers encountering lubrication-related challenges when working with Polyvinyl Chloride (PV...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PVC formulations. This guide is designed for researchers, scientists, and process engineers encountering lubrication-related challenges when working with Polyvinyl Chloride (PVC) stabilized with tin maleate systems. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causal relationships between your formulation, processing parameters, and final product quality. This resource is structured in a practical question-and-answer format to directly address the specific issues you may face during your experiments.

Section 1: Identifying and Diagnosing Lubrication Issues

This first section is dedicated to recognizing the symptoms of an imbalanced lubrication system. Accurate diagnosis is the critical first step before any corrective action can be taken.

Q1: What are the common visual and processing signs that point to a lubrication problem in my tin maleate stabilized PVC formulation?

A1: An imbalanced lubrication system manifests through a variety of processing symptoms and visual defects in the final product. It's crucial to differentiate between signs of under-lubrication and over-lubrication.

  • Signs of Under-lubrication (Insufficient Lubricity): This occurs when there is excessive friction, either between PVC particles (internal) or between the PVC melt and metal surfaces of your equipment (external).

    • Processing Indicators: High extruder motor amperage, high melt pressure, and elevated melt temperature are classic signs. The material may struggle to move through the extruder, leading to reduced output.[1][2]

    • Visual Defects: You may observe burn marks, dark streaks, or a rough surface finish on your extrudate or molded part.[3] In severe cases, the PVC may stick to the die or mold surfaces, a phenomenon known as "plate-out."[4][5]

  • Signs of Over-lubrication (Excessive Lubricity): This happens when there is too much slip, which can hinder the necessary friction for proper melting and mixing.

    • Processing Indicators: Surging or inconsistent output from the extruder, difficulty maintaining melt pressure, and a drop in motor amperage can indicate over-lubrication. The material may plasticize too slowly or incompletely.[2][6]

    • Visual Defects: The final product might exhibit poor fusion, leading to brittleness and reduced impact strength.[2][3] You may also see evidence of lubricant exudation, creating a greasy or waxy surface feel.

Q2: My process seems unstable, but I'm not sure if it's a lubrication or a stabilization issue. How can I differentiate?

A2: This is a common and important question. While poor lubrication can lead to thermal degradation, the root causes are different. Tin maleate stabilizers are primarily heat stabilizers, designed to prevent the chemical breakdown of PVC at high processing temperatures by neutralizing released HCl and reacting with unstable chlorine atoms.[4][7] Lubricants, on the other hand, manage frictional heat and melt flow.[5][8]

Here's how to distinguish the issues:

  • Stabilization Issue: If you observe widespread, uniform discoloration (e.g., yellowing that progresses to brown or black) even with moderate processing parameters, it's likely a primary stabilization problem. This indicates the tin maleate is being consumed too quickly or is present at an insufficient level.

  • Lubrication-Induced Degradation: If degradation appears as localized defects like burn streaks or specks, it often points to a lubrication issue.[3] This is because insufficient external lubrication causes PVC to stick to hot metal surfaces, leading to localized overheating and burning, which the stabilizer cannot prevent.[9] Conversely, excessive internal lubrication can lead to poor heat transfer and uneven melting, also creating hot spots.

A systematic approach is to first ensure your stabilizer level is adequate for your processing temperatures and then address the lubrication package.

Table 1: Troubleshooting Guide for Lubrication Imbalances
Symptom ObservedLikely CausePrimary Corrective ActionSecondary Action
High motor amperage, high melt pressureInsufficient Internal LubricationIncrease internal lubricant (e.g., ester wax) by 0.1-0.2 phr.Slightly decrease processing temperature if possible.
Sticking to die/mold, surface roughnessInsufficient External LubricationIncrease external lubricant (e.g., paraffin or PE wax) by 0.1-0.3 phr.[10]Polish and clean die and screw surfaces.
Inconsistent extruder output, surgingExcessive External LubricationReduce external lubricant (e.g., paraffin or PE wax) by 0.2-0.4 phr.Increase screw speed slightly to generate more shear.
Brittle product, poor weld line strengthExcessive Internal Lubrication / Poor FusionReduce internal lubricant.Increase processing temperature to promote better fusion.
Waxy or greasy surface on final partLubricant Incompatibility / Over-lubricationRe-evaluate the lubricant package; consider lubricants with different melting points or polarity. Reduce overall lubricant level.Check for compatibility with other additives in the formulation.[8][11]

Section 2: The Science of Lubrication in Tin Maleate Systems

Understanding the function of each component is key to formulating robust and processable PVC compounds.

Q3: What are the roles of internal and external lubricants, and how do they function in a PVC matrix?

A3: The concepts of "internal" and "external" lubrication are fundamental to PVC processing. They describe where the lubricant primarily acts.[12][13]

  • Internal Lubricants: These are generally more compatible with the PVC resin at processing temperatures. They work within the PVC melt, reducing the friction between PVC molecular chains.[1][12] This lowers the melt viscosity, promotes a more uniform melt, and reduces the heat generated by intermolecular friction. Common internal lubricants include certain ester waxes and some metal stearates like calcium stearate.[11]

  • External Lubricants: These have limited compatibility with PVC and tend to migrate to the surface of the melt.[2] They form a lubricating layer between the hot PVC melt and the metal surfaces of the extruder barrel, screw, and die.[1][12] This action prevents the PVC from sticking, reduces frictional heat from the equipment, and delays fusion.[2][14] Typical external lubricants include paraffin waxes and polyethylene (PE) waxes.[2][15]

Q4: How does the tin maleate stabilizer itself affect the lubrication of the PVC compound?

A4: This is a crucial consideration. Unlike some other stabilizers (like lead-based systems which can have a lubricating effect), organotin stabilizers, including tin maleates, are generally considered to have poor lubricating properties.[16][17] In fact, PVC stabilized with alkyltin maleates has a known tendency to stick to the hot metal surfaces of processing equipment.[4]

This means that when you are using a tin maleate stabilizer, your formulation is heavily reliant on the separate lubricant package you add. You cannot assume any significant lubricating contribution from the stabilizer itself. This inherent lack of lubricity in the stabilizer must be compensated for with a carefully balanced system of both internal and external lubricants.[4][16]

Diagram 1: Conceptual Model of Lubrication in PVC Extrusion

This diagram illustrates the distinct domains of action for internal and external lubricants during the extrusion process.

Lubrication_Mechanism cluster_extruder Extruder Barrel (Metal Surface) cluster_melt PVC Melt pvc_chains PVC Molecule PVC Molecule PVC Molecule internal_lub Internal Lubricant (e.g., Ester Wax) internal_lub->pvc_chains:f1 Reduces Inter-Chain Friction external_lub External Lubricant Layer (e.g., PE Wax) cluster_melt cluster_melt external_lub->cluster_melt Reduces Melt-to-Metal Friction

Caption: Action of internal vs. external lubricants.

Section 3: Systematic Troubleshooting and Optimization Protocols

This section provides actionable, step-by-step protocols for resolving specific lubrication issues and optimizing your formulation.

Q5: My PVC compound is sticking severely to the extruder die. What is the systematic approach to solving this?

A5: Sticking, or "plate-out," is a classic sign of insufficient external lubrication. The tin maleate stabilizer system can exacerbate this issue.[4] Here is a protocol to address it:

Protocol 1: Resolving Melt Sticking and Plate-Out

  • Initial Assessment: Confirm that processing temperatures are within the recommended range for your PVC grade and stabilizer. Excessively high temperatures can cause sticking regardless of lubrication.

  • Immediate Action (Process Adjustment): Slightly reduce the temperature of the die and adapter zones by 5-10°C. This is a temporary measure to reduce the severity of the sticking.

  • Formulation Adjustment (Ladder Study):

    • Prepare a series of small batches of your formulation, keeping all components constant except for the primary external lubricant (e.g., PE wax).

    • Create a "ladder" by increasing the external lubricant in increments of 0.2 phr (parts per hundred resin) from your current level. For example: Control, +0.2 phr, +0.4 phr.

    • Run each batch, carefully observing the die for any signs of material buildup and monitoring extruder amperage and melt pressure.

    • The optimal level will be the one that eliminates sticking without causing signs of over-lubrication (like surging).

  • Consider a Higher-Melting-Point Wax: If increasing the level of your current external lubricant is not fully effective or leads to other issues, consider replacing a portion of it with a wax that has a higher melting point. Higher-melting-point waxes can provide more effective lubrication at elevated processing temperatures.[9]

  • Validation: Once a promising formulation is identified, perform a longer production run to ensure the solution is stable over time.

Q6: How can I use a torque rheometer to quantitatively evaluate and optimize my lubricant package?

A6: A torque rheometer (like a Brabender or Haake) is an invaluable tool for simulating the mixing and fusion process of PVC on a small scale. It measures the torque required to mix the material at a set temperature over time, generating a characteristic fusion curve. This allows you to assess the effect of lubricants on fusion time, fusion torque, and overall stability.[18][19]

Protocol 2: Lubricant Evaluation using Torque Rheometry

  • Sample Preparation:

    • Prepare a "control" dry blend of your formulation without any lubricants, containing only PVC resin and the tin maleate stabilizer.

    • Prepare several experimental dry blends, each containing the control blend plus a specific lubricant or lubricant combination you wish to test. Ensure all additives are weighed accurately.

  • Instrument Setup:

    • Set the rheometer bowl temperature to a value representative of your actual processing conditions (e.g., 185°C).

    • Set the rotor speed (e.g., 60 RPM).

  • Running the Test:

    • Charge the pre-weighed dry blend into the preheated mixing bowl.

    • Start the data acquisition. The rheometer will record torque and melt temperature as a function of time.

    • Continue the test for a set duration, typically 10-15 minutes, or until the torque value has peaked and then stabilized or started to increase again (indicating degradation).

  • Data Interpretation:

    • Fusion Time: The time it takes to reach the peak torque. External lubricants will generally increase fusion time, while internal lubricants can decrease it.

    • Fusion Torque: The maximum torque value reached. Higher torque indicates higher melt viscosity. Internal lubricants typically lower this value.

    • Equilibrium Torque: The steady torque value after the fusion peak. This relates to the viscosity of the fully molten compound.

    • Stability Time: The time from the start of the test until the torque begins to rise again due to degradation-induced crosslinking.

By comparing the fusion curves of different lubricant packages, you can systematically determine which combination provides the desired balance of fusion characteristics and thermal stability for your specific application.

Diagram 2: Troubleshooting Workflow for Lubrication Issues

This flowchart provides a logical pathway for diagnosing and resolving common lubrication problems.

Troubleshooting_Workflow start Observe Processing Issue (e.g., High Amperage, Poor Surface) check_params Are Processing Temps & Pressures Normal? start->check_params under_lub Symptoms of Under-Lubrication? (Sticking, High Torque) check_params->under_lub Yes re_evaluate Re-evaluate Lubricant Compatibility & Synergy check_params->re_evaluate No (Adjust Process) over_lub Symptoms of Over-Lubrication? (Surging, Poor Fusion) under_lub->over_lub No adjust_internal Increase Internal Lubricant under_lub->adjust_internal Yes (High Viscosity) adjust_external Increase External Lubricant under_lub->adjust_external Yes (Sticking/Plate-out) reduce_external Reduce External Lubricant over_lub->reduce_external Yes (Surging) reduce_internal Reduce Internal Lubricant over_lub->reduce_internal Yes (Poor Fusion) over_lub->re_evaluate No end_ok Process Optimized adjust_internal->end_ok adjust_external->end_ok reduce_external->end_ok reduce_internal->end_ok re_evaluate->end_ok

Caption: A step-by-step diagnostic workflow.

References

  • Sainuo. (2022, December 27). The varieties and systems of lubricants commonly used in PVC profile formulation. Available at: [Link]

  • Sukhmani Impex. (2024, November 25). Top Tips for choosing the Right Lubricant for PVC Products. Available at: [Link]

  • Polymers Marketing. (2025, July 23). What Is the Function of a Lubricant in PVC Processing?. Available at: [Link]

  • Arkis, E. Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace. Available at: [Link]

  • Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing. Available at: [Link]

  • Blue Sky Auxiliaries. (2023, November 23). Advancing Plastic Processing with Tin Stabilizers: An In-depth Analysis. Available at: [Link]

  • Unknown. (2020, January 4). The Mechanism And Use Of Different PVC Stabilizers. News. Available at: [Link]

  • Bailichang Chemicals. (2026, January 29). Causes and Solutions of PVC Internal and External Lubricants Imbalance. Available at: [Link]

  • Rheogistics. MECHANICAL STABILIZATION OF RIGID PVC COMPOSITIONS. Available at: [Link]

  • Kanademy. (2023, July 2). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Available at: [Link]

  • Unknown. (2023, February 6). Action mechanism and application of different PVC stabilizers. Available at: [Link]

  • Creative Extrusion. (2025, December 12). Common Issues in Rigid PVC Extrusion and How to Overcome Them. Available at: [Link]

  • Zibo Yixing New Materials Co., Ltd. (2025, September 4). What are the quality control methods for PVC internal lubrication?. Blog. Available at: [Link]

  • Polymers Marketing. (2025, July 30). How to Choose Between Internal and External Lubricants?. Available at: [Link]

  • Fine Organics. Speciality synergist lubricants for PVC. Available at: [Link]

  • Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Available at: [Link]

  • Kanademy. Tin Stabilizers (Part – 2) Role of ligands in tin stabilizer. Available at: [Link]

  • Rollepaal. (2025, June 26). Lubrication in PVC Pipe Extrusion. Available at: [Link]

  • Google Patents. (2016). CN105372156B - A kind of method of test evaluation PVC STABILIZERS/LUBRICANTS resin lubrication performance.
  • Rewa Additives. What are Internal and External Lubricants for PVC Applications?. Available at: [Link]

  • Faith Industries Limited. (2022, September 10). Functions of Internal and External Lubrication of PVC Lubricant. Available at: [Link]

  • ACS Omega. (2022, May 10). Performance Mapping toward Optimal Addition Levels and Processing Conditions for Different Types of Hydrocarbon Waxes Typically Used as External Lubricants in Sn-Stabilized PVC Pipe Formulations. Available at: [Link]

  • ResearchGate. Characterization of lubricants for polyvinyl chloride. Available at: [Link]

  • Rewa Additives. (2024, July 26). Choosing the Right Lubricant for Efficient PVC Processing. Available at: [Link]

  • Platinum Industries. (2023, October 5). How internal & external lubricants improve PVC manufacturing?. Available at: [Link]

  • FILAB. Laboratory analysis of Polyvinyl chloride (PVC) materials. Available at: [Link]

  • ResearchGate. (2026, January 6). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization. Available at: [Link]

  • Google Patents. (1995). US5426144A - External lubricant and stabilizer compositions for rigid vinyl polymers.
  • Wuxi Jubang Auxiliaries Co., Ltd. (2025, August 29). The mechanism of action of PVC stabilizer. Knowledge. Available at: [Link]

  • Platinum Industries. (2023, September 4). How to choose the right PVC lubricant for PVC?. Available at: [Link]

  • Goldstab Organics Pvt. Ltd. Functions of PVC Lubricants. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing By-Product Formation in Tin(II) Maleate Synthesis

Welcome to the Technical Support Center for Stannous Maleate synthesis. This guide is engineered for researchers, scientists, and drug development professionals who require high-purity tin(II) maleate for catalytic, phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stannous Maleate synthesis. This guide is engineered for researchers, scientists, and drug development professionals who require high-purity tin(II) maleate for catalytic, pharmaceutical, or advanced polymer stabilization applications.

Synthesizing tin(II) maleate is thermodynamically delicate. The Sn²⁺ center is highly prone to oxidation, while the maleate ligand is susceptible to geometric isomerization. This guide synthesizes field-proven insights to help you understand the causality behind degradation pathways and implement self-validating experimental controls.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my stannous maleate product turning yellow/white and losing its solubility? A1: Stannic (Sn⁴⁺) Oxide Formation via Oxidation. Causality: Stannous ions (Sn²⁺) are strong reducing agents. In aqueous environments lacking proper chelation or inerting, they react rapidly with dissolved oxygen to form insoluble stannic (Sn⁴⁺) species, such as SnO₂[1]. Solution: Always use degassed solvents (sparged with N₂ or Ar for at least 30 minutes). Maintain a continuous inert gas blanket during the reaction, crystallization, and filtration phases to suppress reactivity with O₂/ROS[1].

Q2: I am detecting an insoluble organic precipitate that does not match tin maleate. What is it? A2: Isomerization to Tin(II) Fumarate. Causality: Maleic acid (the cis isomer) undergoes geometric isomerization to fumaric acid (the trans isomer) under thermal stress or in the presence of Lewis acid catalysts[2]. Because Sn²⁺ itself can act as a mild Lewis acid, elevated temperatures rapidly drive this conversion. Fumarate salts of tin are highly insoluble and will irreversibly crash out of solution. Solution: Strict temperature control is mandatory. Keep the reaction temperature strictly below 40°C. Solid-state or low-temperature grinding methods have been shown to prevent this thermal fusion and subsequent isomerization[3].

Q3: My yield is low, and the product is contaminated with basic tin salts. How do I fix this? A3: Hydrolysis due to Improper pH Control. Causality: If the pH of the aqueous synthesis route exceeds 4.5, Sn²⁺ will undergo hydrolysis to form basic tin salts (e.g., Sn₃O(OH)₂) or precipitate as stannous oxide (SnO)[4]. Solution: Buffer the reaction strictly between pH 2.0 and 3.5. This keeps the tin solubilized while allowing the maleate ligand to deprotonate sufficiently for complexation.

Q4: Why is my final product contaminated with unreacted starting materials? A4: Incomplete Complexation / Stoichiometric Imbalance. Causality: If the pH drops below 1.5, maleic acid remains fully protonated, drastically reducing its ability to chelate the Sn²⁺ ion[4]. In solid-state or slurry syntheses, insufficient mechanical energy or exact 1:1 stoichiometry often leaves unreacted tin oxide[3]. Solution: In solid-state/slurry syntheses, use a slight molar excess (1.05x to 1.33x) of maleic anhydride. The excess anhydride can be sublimed off later under a mild vacuum at low temperatures[3].

Part 2: Quantitative Data & Reaction Parameters

To establish a self-validating system, you must monitor the thermodynamic and environmental inputs of your reaction. The table below summarizes the causality between specific reaction parameters and their corresponding by-product formation.

ParameterCritical ThresholdPrimary By-ProductMechanism / Causality
Temperature > 60°CTin(II) FumarateThermal geometric isomerization of the cis-ligand to the trans-ligand[2].
Atmosphere Aerobic (O₂)Stannic Oxide (SnO₂)Rapid oxidation of Sn²⁺ to Sn⁴⁺ by dissolved atmospheric oxygen[1].
pH Level > 4.5Basic Tin SaltsHydroxide displacement leading to Sn₃O(OH)₂ or SnO precipitation[4].
pH Level < 1.5Unreacted MaterialsFull protonation of maleic acid prevents Sn-dicarboxylate complexation[4].

Part 3: Process Visualizations

Understanding the logical relationship between your reaction conditions and degradation pathways is critical for troubleshooting.

Pathway Sn Stannous Source (Sn2+) Target Tin(II) Maleate (High Purity) Sn->Target pH 2.0-3.5 N2 Atmosphere Oxidation Stannic Species (Sn4+ Oxide) Sn->Oxidation O2 Exposure Hydrolysis Basic Tin Salts (Sn3O(OH)2) Sn->Hydrolysis pH > 4.5 Ligand Maleic Acid (cis-isomer) Ligand->Target T < 40°C Isomer Tin(II) Fumarate (trans-isomer) Ligand->Isomer T > 60°C

Tin(II) maleate synthesis pathways: optimal conditions versus by-product degradation routes.

Part 4: Experimental Protocols (Self-Validating Anaerobic Synthesis)

This protocol utilizes an aqueous-phase chelation methodology designed to intrinsically suppress the three major by-product pathways discussed above.

Objective: Synthesize high-purity tin(II) maleate via controlled Sn-dicarboxylate complexation.

Step-by-Step Methodology:

  • Solvent Degassing (Anti-Oxidation Control): Sparge 500 mL of deionized water with high-purity Nitrogen (N₂) for 45 minutes to displace dissolved oxygen. This eliminates the primary Sn²⁺ oxidation pathway[1].

  • Tin(II) Dissolution (Anti-Hydrolysis Control): Under a continuous N₂ blanket, dissolve 0.1 mol of a high-purity stannous salt (e.g., SnCl₂) into the degassed water. Monitor the pH continuously and adjust to 2.5 using dilute HCl. This prevents premature hydrolysis into basic tin salts while keeping the tin active[4].

  • Ligand Addition (Anti-Isomerization Control): Slowly add 0.105 mol of maleic anhydride (a 5% stoichiometric excess). Maintain the reaction vessel strictly below 40°C using an external water bath. Exceeding this temperature triggers Lewis acid-catalyzed isomerization to tin(II) fumarate[2].

  • Complexation & Crystallization: Stir the mixture anaerobically for 2 to 4 hours. The tin(II) maleate complex will begin to precipitate as a white crystalline solid.

  • Recovery & Washing: Filter the precipitate under an inert atmosphere. Wash the filter cake thoroughly with degassed, cold water or ethanol to remove unreacted maleic acid and residual anions (e.g., chlorides)[4].

  • Drying: Dry the product in a vacuum desiccator at 30°C for 24 hours. Warning: Do not use standard thermal drying ovens, as post-synthesis thermal stress can still induce fumarate isomerization[2] or fusion[3].

Workflow Step1 1. Solvent Degassing (N2 Sparging) Step2 2. Sn(II) Dissolution (pH 2.0-3.5) Step1->Step2 Step3 3. Ligand Addition (T < 40°C) Step2->Step3 Step4 4. Crystallization (Anaerobic) Step3->Step4 Step5 5. Vacuum Drying (30°C) Step4->Step5

Step-by-step anaerobic workflow for synthesizing high-purity tin(II) maleate.

References

  • Source: Google Patents (US8277774B2)
  • Source: Google Patents (US2764609A)
  • Oxidative stability of chelated Sn(II)(aq)
  • Source: Google Patents (US3418349A)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tin Maleate vs. Tin Laurate in PVC Stabilization

Executive Summary Polyvinyl chloride (PVC) is inherently susceptible to thermal degradation during melt processing. The autocatalytic dehydrochlorination of PVC leads to severe discoloration, chain scission, and a catast...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyvinyl chloride (PVC) is inherently susceptible to thermal degradation during melt processing. The autocatalytic dehydrochlorination of PVC leads to severe discoloration, chain scission, and a catastrophic loss of mechanical integrity[1]. To mitigate this, organotin stabilizers are widely employed in the formulation of rigid and flexible PVC, particularly in high-purity applications like medical tubing and pharmaceutical blister packaging.

This guide provides a rigorous comparative analysis of two prominent carboxylate-type organotins: Tin Maleate (e.g., Dibutyltin Maleate, DBTM) and Tin Laurate (e.g., Dibutyltin Dilaurate, DBTDL). By analyzing their mechanistic differences, performance metrics, and validation protocols, researchers can make data-driven formulation decisions.

Mechanistic Grounding: The Frye-Horst Substitution Hypothesis

The degradation of PVC is initiated at structural defect sites, primarily labile allylic chlorides, which release hydrogen chloride (HCl) upon exposure to thermal stress[2]. The liberated HCl acts as an autocatalyst, accelerating the formation of conjugated polyene sequences (the "unzipping" effect) that are responsible for the yellowing and browning of the polymer[1].

According to the 2, effective organotin stabilizers function not merely by scavenging HCl, but by nucleophilically substituting the labile allylic chlorine atoms with more thermally stable ligands[2].

  • Tin Maleate (DBTM): DBTM exhibits a remarkably high rate of reaction with allylic chloride moieties[2]. Historically, it was postulated that the maleate double bond acted as a dienophile to disrupt polyene chains via Diels-Alder cycloaddition[2]. However, kinetic studies using model compounds confirm that its primary efficacy stems from rapid ligand exchange, replacing the labile chlorine with a stable maleate ester[2][3]. This rapid substitution provides excellent early color hold and high transparency[4].

  • Tin Laurate (DBTDL): DBTDL, an aliphatic acid salt, relies on the saturated laurate ligand[5]. While it successfully substitutes labile chlorines, its reaction half-time is significantly longer than that of maleates[2]. Consequently, its absolute thermal stability is lower. However, the long aliphatic chains of the laurate groups provide exceptional internal lubricity, which reduces shear heating during processing—a secondary but critical stabilization mechanism[4][6].

Mechanism cluster_0 Primary Degradation Phase cluster_1 Stabilization Pathways (Frye-Horst Substitution) PVC Intact PVC Chain Heat Thermal Stress PVC->Heat Labile Labile Allylic Chloride + HCl Release Heat->Labile DBTM Tin Maleate (DBTM) Fast Substitution Labile->DBTM High Reactivity DBTDL Tin Laurate (DBTDL) Slower Substitution Labile->DBTDL Moderate Reactivity Stable1 Stable Allylic Ester Strong Color Hold DBTM->Stable1 Ligand Transfer Stable2 Moderate Stability + Internal Lubrication DBTDL->Stable2 Ligand Transfer

Figure 1: Comparative stabilization pathways of Tin Maleate and Tin Laurate under thermal stress.

Comparative Performance Data

The structural differences between the unsaturated maleate and the saturated laurate dictate their macroscopic performance in PVC compounding.

Performance MetricTin Maleate (DBTM)Tin Laurate (DBTDL)Causality / Mechanism
Thermal Stability HighModerateDBTM's faster substitution rate of allylic chlorides prevents polyene formation more effectively[2].
Lubricity PoorExcellentDBTDL's long C12 aliphatic chains act as an internal lubricant, reducing melt viscosity[4][6].
Transparency ExcellentGoodDBTM prevents early chromophore formation, maintaining high clarity in rigid PVC[4][7].
Cross-linking Risk HighLowThe double bonds in maleates can undergo radical cross-linking under severe heat, causing sudden melt stiffening.
Primary Application Rigid transparent PVC, pipes, films[1][4]Flexible PVC, plastisols, co-stabilizer blends[8]Formulation dictates choice: DBTM for heat resistance, DBTDL for flow control.

Experimental Protocols: Self-Validating Systems

To objectively compare these stabilizers, researchers must utilize protocols that isolate thermal degradation from shear degradation. The following methods are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Dynamic Thermal Stability via Torque Rheometry

This protocol simulates the high-shear, high-temperature environment of an extruder[9].

  • Objective: Quantify the rheological stability time and equilibrium melt viscosity[9][10].

  • Equipment: Brabender Plastograph (Torque Rheometer) equipped with a 50 cm³ mixing chamber[11].

  • Methodology:

    • Preparation: Prepare a masterbatch of 100 phr PVC resin, adding 2.0 phr of the respective stabilizer (DBTM or DBTDL). Prepare a third sample with 0 phr stabilizer as a negative control.

    • Chamber Equilibration: Preheat the mixing chamber to 185°C and set the rotor speed to 50 rpm[11].

    • Data Acquisition: Introduce the 60 g charge into the chamber. Continuously record the torque (Nm) and melt temperature (°C) against time (min)[11].

    • Termination: Terminate the test when a sharp, sustained spike in torque is observed (indicating catastrophic cross-linking/degradation)[9].

  • Causality & Self-Validation:

    • Fusion Time: The initial torque peak indicates the transition from powder to melt. DBTDL will show a delayed fusion time compared to DBTM due to its lubricating effect[9].

    • Equilibrium Torque: Represents the steady-state melt viscosity. DBTDL will yield a lower equilibrium torque, validating its role as an internal lubricant[9].

    • Rheological Stability Time: The time from fusion to the final torque spike. DBTM will exhibit a significantly longer stability time, validating its superior chemical stabilization via rapid allylic substitution[9][10]. The negative control ensures the baseline degradation time of the raw resin is established.

Protocol 2: Static Heat Stability via Congo Red Test (ISO 182-1)

This test isolates purely thermal degradation (no shear) by measuring the exact time required for the formulation to release a critical threshold of HCl[9].

  • Objective: Evaluate the absolute 1 and substitution capacity[1][9].

  • Methodology:

    • Sample Prep: Mill the PVC formulations into 2 mm thick sheets at 160°C for 5 minutes (to minimize thermal history), then cut into 50 mg test specimens[11].

    • Apparatus Setup: Place the specimen in a glass test tube. Suspend a strip of wetted Congo Red indicator paper exactly 25 mm above the sample[9][11].

    • Thermal Exposure: Immerse the tube in an oil bath maintained at a strict 200°C[9].

    • Observation: Record the time (in minutes) until the indicator paper changes unequivocally from red to blue (pH < 3)[11].

  • Causality & Self-Validation: The color change is a direct, undeniable chemical indicator of free HCl escaping the polymer matrix[9]. Because DBTM reacts more rapidly with labile chlorides and effectively neutralizes HCl, it will delay the color change significantly longer than DBTDL. To self-validate, researchers run a parallel test using a pH meter (potentiometric titration) to continuously monitor the rate of HCl evolution, ensuring the visual Congo Red transition perfectly correlates with the potentiometric inflection point[12].

Formulation Guidelines & Synergistic Effects

In modern drug development packaging or high-purity medical tubing, relying on a single stabilizer is often suboptimal.

  • The DBTM Advantage: Use DBTM when optical clarity and long-term static heat stability are paramount (e.g., rigid blister packaging)[4]. However, because DBTM lacks lubricity, formulators must add external lubricants (like oxidized polyethylene wax) to prevent polymer melt from adhering to the extruder barrel.

  • The DBTDL Advantage: Use DBTDL in highly plasticized, flexible PVC applications where internal friction must be minimized[8].

  • Synergistic Blending: Advanced formulations often utilize a synergistic blend. By combining a highly reactive tin maleate with a lubricating tin laurate, scientists can achieve a balance of rapid allylic substitution (preventing degradation) and optimal melt rheology (preventing shear-induced burning)[5][13].

References

  • Klemchuk, P. P. "Poly(vinyl chloride) Stabilization Mechanisms." American Chemical Society. URL:[Link]

  • "Enhancing PVC Durability: The Power of Dibutyltin Maleate from China." NBINNO. URL:[Link]

  • "Using Dibutyltin Mono(2-ethylhexyl) Maleate as PVC heat stabilizer in pipes." AllHDI. URL:[Link]

  • "Research progress of low-toxicity heat stabilizers for PVC." Xikuichem. URL:[Link]

  • "Utilization of Ground Eggshell as a Biofiller of Plasticized PVC-Based Materials Fabricated Using Melt Blending." PMC. URL:[Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Tin Maleate and Zinc-Based Catalysts in Polymer Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of industrial catalysis, particularly in the synthesis of polyesters, polyurethanes, and other polymers, the choice of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of industrial catalysis, particularly in the synthesis of polyesters, polyurethanes, and other polymers, the choice of catalyst is paramount. It dictates not only the reaction kinetics and final product characteristics but also the environmental and toxicological footprint of the process. For decades, organotin compounds, including tin maleate, have been workhorses in these applications, prized for their high activity. However, mounting regulatory pressure and a growing emphasis on green chemistry have paved the way for alternatives, with zinc-based catalysts emerging as a leading contender.

This guide provides a comprehensive comparison of the efficacy of tin-based catalysts, with a focus on tin carboxylates like maleates, and their zinc-based counterparts. We will delve into their catalytic mechanisms, compare their performance based on available experimental data, and provide standardized protocols for their evaluation.

The Shifting Paradigm: From Tin to Zinc

The primary driver for the shift away from organotin catalysts is their environmental persistence and toxicity.[1][2] Organotin compounds, particularly tributyltin (TBT) and dibutyltin (DBT) derivatives, have been shown to be harmful to aquatic life and can act as endocrine disruptors in mammals.[1] This has led to increasing regulatory restrictions on their use. In contrast, zinc is an essential trace element for most organisms and its compounds are generally considered to be of low toxicity, making them a more sustainable choice.[3]

Mechanistic Underpinnings: A Tale of Two Lewis Acids

Both tin and zinc catalysts primarily function as Lewis acids in polymerization and esterification reactions. They activate the carbonyl group of an ester or carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. This coordination-insertion mechanism is central to their catalytic activity.

The catalytic cycle typically involves the following steps:

  • Coordination: The metal center of the catalyst coordinates with the carbonyl oxygen of the monomer or reactant.

  • Activation: This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An alcohol (or other nucleophile) attacks the activated carbonyl carbon.

  • Insertion and Chain Growth: The monomer is inserted into the metal-alkoxide bond, regenerating the active site for the next catalytic cycle.

Caption: Generalized coordination-insertion mechanism for metal-catalyzed esterification.

While the fundamental mechanism is similar, the difference in the Lewis acidity and the nature of the metal-ligand bonds between tin and zinc can influence the reaction kinetics and selectivity.

Performance in Polyurethane Synthesis: A Balancing Act

In the production of polyurethanes, catalysts are crucial for controlling the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[4] Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are known for their high efficiency in promoting the gelling reaction.[2]

Zinc-based catalysts, often zinc carboxylates, are recognized as viable alternatives.[5][6] They may exhibit a slightly delayed gel reaction compared to their tin counterparts, which can be advantageous in providing a longer pot life for certain applications.[3] However, the catalytic activity of some zinc(II) carboxylates can be comparatively low, sometimes requiring their use as co-catalysts.[5]

Table 1: Comparative Performance in Polyurethane Elastomer Formulation

Catalyst TypeRelative Gel TimeObservations
Organotin (DBTL)FastIndustry benchmark, but with toxicity concerns.[2][7]
Inorganic TinVariableCan offer a range of reactivities.[7]
Bismuth-basedVery FastOften require higher dosages than tin catalysts.[3]
Zinc-basedModerate to Slow"Tunable" reactivity based on selection and loading; can offer delayed curing.[6][7]

This "tunable" reactivity of zinc catalysts allows formulators to tailor the curing profile to their specific needs.[7]

Efficacy in Polyester Synthesis: A Focus on Esterification and Transesterification

The synthesis of polyesters through esterification and transesterification is another major application for these catalysts. Tin(II) carboxylates are known to be effective catalysts for these reactions.[8]

While direct comparative data for tin maleate is scarce, studies on other tin carboxylates and zinc carboxylates provide valuable insights. For instance, in the polyesterification of adipic acid, both organotin and zinc-based catalysts have demonstrated efficacy.[4]

A study on the synthesis of co-polyesters found that sodium acetate was a better catalyst than zinc acetate for the specific tri-component system studied.[1] However, in the depolymerization of PET via methanolysis, zinc acetate has been shown to be an efficient catalyst.[9]

Table 2: Illustrative Performance in Esterification Reactions

CatalystReactantsTemperature (°C)Catalyst LoadingKey Performance MetricReference
Zinc AcetateHydroquinone diacetate, Terephthalic acid, Adipic acid215-2301 mol%Effective polymerization catalyst[10]
Sodium AcetateHydroquinone diacetate, Methyl hydroquinone diacetate, Terephthalic acid255-2701 mol%Found to be a better catalyst than zinc acetate for this system[1]
Tin(II) salt of a carboxylic acidPolyhydric alcohol, Polycarboxylic acid170-2205-100 ppmEffective at low concentrations to achieve a low acid number[8]

It is important to note that the performance of these catalysts is highly dependent on the specific reactants, reaction conditions, and the nature of the carboxylate ligand.

Experimental Protocol: A Framework for Catalyst Evaluation

To provide a self-validating system for comparing the efficacy of different catalysts, the following detailed experimental protocol for a lab-scale polyesterification reaction is proposed. This protocol is based on established methodologies in the field.[4]

Objective: To compare the catalytic activity of Tin Maleate and a Zinc-based catalyst (e.g., Zinc Acetate) in the polyesterification of a model diacid and diol.

Materials:

  • Diacid (e.g., Adipic Acid)

  • Diol (e.g., 1,6-Hexanediol)

  • Catalyst 1: Tin Maleate

  • Catalyst 2: Zinc Acetate

  • High-boiling point, inert solvent (e.g., xylene) for azeotropic water removal

  • Nitrogen gas supply

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M in ethanol)

  • Phenolphthalein indicator

  • Neutralized ethanol

Apparatus:

  • A four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet

  • Dean-Stark trap with a condenser

  • Heating mantle with a temperature controller

Caption: Experimental setup for laboratory-scale polyesterification.

Procedure:

  • Charging the Reactor: Charge the flask with the diacid, diol (in a specific molar ratio, e.g., 1:1.1), and the solvent.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slow, continuous nitrogen flow throughout the reaction.

  • Heating to Melt: Begin stirring and heat the mixture to a temperature sufficient to melt the reactants and form a homogeneous solution (e.g., 150-160 °C).

  • Catalyst Addition: Once the mixture is homogeneous, add the specified amount of the first catalyst (e.g., 0.1 mol% relative to the diacid).

  • Reaction Monitoring: Start timing the reaction from the point of catalyst addition. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Sampling: At regular intervals (e.g., every 30 minutes), carefully withdraw a small sample from the reaction mixture.

  • Acid Value Titration:

    • Accurately weigh the withdrawn sample.

    • Dissolve the sample in neutralized ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized KOH solution until a persistent pink endpoint is reached.

    • Record the volume of titrant used.

  • Calculation of Acid Value: Calculate the acid value (AV) in mg KOH/g of the sample.

  • Reaction Completion: Continue the reaction until the acid value reaches a predetermined low level, indicating a high degree of polymerization.

  • Repeat with Second Catalyst: Thoroughly clean and dry the apparatus and repeat the entire procedure using the same reaction conditions but with the second catalyst.

  • Data Analysis: Plot the acid value as a function of time for each catalyst. The catalyst that results in a faster decrease in the acid value is considered more active under the tested conditions.

Conclusion: A Move Towards Greener Alternatives

While organotin catalysts like tin maleate have a long history of effective use in polymer synthesis, the tide is turning towards more sustainable alternatives. Zinc-based catalysts, though sometimes exhibiting different reactivity profiles, offer a compelling combination of low toxicity, environmental friendliness, and tunable performance.[5][11]

The choice between a tin-based and a zinc-based catalyst will ultimately depend on the specific application requirements, including desired reaction kinetics, final product properties, and regulatory constraints. However, the clear environmental and toxicological advantages of zinc catalysts position them as the frontrunners in the development of greener and safer chemical processes. For researchers and drug development professionals, where biocompatibility and purity are often paramount, the use of less toxic zinc-based catalysts is a particularly attractive proposition.

References

  • BenchChem. (2025).
  • Al-Mulla, A. (2006). Novel Hydroquinone Diacetate based copolyesters: A detailed kinetic investigation. Journal of Applied Polymer Science.
  • US20140296427A1. (2014). Zinc(ii) complex compounds as catalysts for polyurethane compositions.
  • Butschle, M., Schackmann, M., & Dam-Johansen, K. (2024). Challenging toxic tin catalysts in polyurethane coatings through serendipity. Journal of Coatings Technology and Research, 21, 1857-1865.
  • Parks, B. (n.d.).
  • Regulations.gov. (n.d.).
  • Mathew, J., et al. (n.d.).
  • SpecialChem. (n.d.).
  • US3716523A. (n.d.). Low concentration stannous carboxylate catalysis of polyesterification.
  • Patcham FZC. (n.d.).
  • Borchers: A Milliken Brand. (2024, September 15).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005, August). Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf.
  • R Discovery. (2013, September 1). Effect of organometallic catalysts on the synthesis process and properties of molded polyurethane.
  • ResearchGate. (2025, August 6). Reaction mechanism study on transesterification in synthesis of thermotropic liquid crystalline polymer catalyzed by zinc(II)
  • Lange, H., et al. (2020, June 4). Zinc(II) acetate Catalyzed Depolymerization of Poly(ethylene terephthalate).
  • Organocatalysts in Medical Polyurethane Synthesis: Balancing Efficiency and Biotoxicity. (2026, March 11). Journal of Sichuan University (Medical Sciences).

Sources

Validation

A Senior Application Scientist's Guide to Kinetic Studies of Polyester Coupling with Tin Compounds

For researchers and professionals in polymer chemistry and materials science, optimizing polyester synthesis is a perpetual objective. The choice of catalyst is paramount, directly influencing reaction rates, polymer pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in polymer chemistry and materials science, optimizing polyester synthesis is a perpetual objective. The choice of catalyst is paramount, directly influencing reaction rates, polymer properties, and overall process efficiency. Among the various catalysts available, tin compounds have secured a dominant role due to their high activity and versatility.[1] This guide provides an in-depth comparison of common tin-based catalysts, supported by experimental data and detailed protocols for conducting kinetic studies to evaluate and select the optimal catalyst for your application.

The Landscape of Tin-Based Polyesterification Catalysts

Polyesterification, whether through direct esterification of a diacid and a diol or transesterification, is a step-growth polymerization that is often kinetically slow without catalytic intervention.[2] Tin catalysts, acting as Lewis acids, accelerate these reactions by coordinating with the carbonyl oxygen of the ester or carboxylic acid group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by a hydroxyl group.

The family of tin catalysts is diverse, broadly categorized into inorganic tin compounds and organotin compounds. Each class offers a unique profile of activity, stability, and application suitability.

Organotin Catalysts: The Versatile Workhorses

Organotin compounds are the most widely used group for polyester synthesis due to their excellent solubility in the reaction medium and high catalytic activity at moderate temperatures.[1] Their key advantage lies in their versatility across various polyester types, including alkyds and unsaturated polyesters.[1]

Common examples include:

  • Dibutyltin Oxide (DBTO): A highly effective catalyst known for promoting rapid polymerization. It is often used in combination with other catalysts to achieve synergistic effects, leading to faster reactions and improved product color.[3]

  • Dibutyltin Dilaurate (DBTDL): While also effective, some studies show it may promote interesterification less aggressively than DBTO under certain conditions.[4]

  • Monobutyltin Tris(2-ethylhexanoate): This compound, along with DBTO, has been shown to significantly reduce reaction times in polyester synthesis.[5]

  • Tin(II) Octoate (Sn(Oct)₂ or Stannous Octoate): Widely studied, particularly for the ring-opening polymerization of cyclic esters like lactides.[6] Its activity can be influenced by reaction conditions and the presence of co-initiators like alcohols.[6]

Inorganic Tin Catalysts: High-Temperature Specialists

Inorganic tin catalysts, such as tin(II) oxide (SnO), are prized for their exceptional performance at high reaction temperatures (typically above 170°C) and their high thermal stability.[1] They are particularly effective in the synthesis of powder polyester resins. However, their use in liquid or unsaturated polyesters can be limited due to the potential for forming insoluble residues, leading to turbidity in the final product.[1]

Comparative Performance of Tin Catalysts

The selection of a tin catalyst is a critical experimental choice driven by the desired reaction conditions and final polymer specifications. For instance, the hydrolytic stability of the catalyst is a crucial factor. Kinetic studies have revealed that tin-based catalysts are generally superior to titanium-based alternatives under conditions with high water concentration (e.g., neat polycondensation), whereas titanium catalysts perform better under azeotropic conditions where water is continuously removed.[7][8] This is because the robustness of the catalyst against hydrolytic degradation is a key determinant of its performance.[7][8]

Catalyst TypeCommon ExamplesOptimal TemperatureKey AdvantagesKey Limitations
Organotin Dibutyltin Oxide (DBTO), Dibutyltin Dilaurate (DBTDL), Tin(II) OctoateModerate to High (180-250°C)High versatility, good solubility, effective at moderate temperatures.[1]Can introduce color; some compounds have toxicity concerns.[1][9]
Inorganic Tin Tin(II) Oxide (SnO), Tin(II) AcetateHigh (>170°C)Excellent high-temperature activity and thermal stability; can result in products with low color.[1]Poor performance at lower temperatures; can cause turbidity in certain resins due to insolubility.[1]
Mixed Metal Tin/Titanium MixturesHighSynergistic effect, higher activity than individual catalysts; less prone to deactivation by water.[9]Toxicity of some tin precursors remains a concern.[9]

The Mechanism of Action: A Closer Look

The catalytic activity of tin compounds in esterification reactions is generally attributed to a coordination-insertion mechanism. The Lewis acidic tin center coordinates to the carbonyl oxygen of the acid or ester, activating the carbonyl carbon for nucleophilic attack by an alcohol.

Below is a generalized catalytic cycle for a tin(IV)-catalyzed direct esterification reaction.

G cluster_0 Catalytic Cycle Cat R'₂Sn(OR)₂ (Catalyst) Coord Coordination Complex Cat->Coord + R''COOH (Carboxylic Acid) TS Tetrahedral Intermediate Coord->TS + R'''OH (Alcohol) Prod Product Release TS->Prod - H₂O Prod->Cat - R''COOR''' (Ester)

Caption: Generalized catalytic cycle for tin-catalyzed esterification.

Designing a Kinetic Study: A Validated Protocol

To objectively compare catalyst performance, a well-designed kinetic study is essential. This protocol outlines a self-validating system for determining the rate of a polyesterification reaction by monitoring the consumption of carboxylic acid groups.

Experimental Protocol: Neat Polyesterification

This protocol is adapted for a neat (solvent-free) polyesterification of 1,6-hexanediol and adipic acid, a common model system.[10]

Materials & Equipment:

  • Reactants: 1,6-hexanediol, Adipic acid

  • Catalyst: Tin compound of interest (e.g., Dibutyltin Oxide)

  • Apparatus: 1 L four-necked round-bottom flask, overhead mechanical stirrer, thermocouple, heating mantle with controller, Dean-Stark trap (or simple condenser) to collect water.[10]

  • Titration: Metrohm Titrino station (or equivalent), 0.1 M KOH in methanol, xylene/ethanol (1:1) solvent mixture.

Experimental Workflow:

G cluster_workflow Kinetic Study Workflow A 1. Charge Reactor (Diol + Diacid) B 2. Heat to 170°C (Inert Atmosphere) A->B C 3. Equilibrate (1 hr) B->C D 4. Add Catalyst C->D E 5. Sample Periodically (e.g., every 30 min) D->E F 6. Quench & Dissolve Sample E->F G 7. Titrate for Acid Value (AV) F->G H 8. Plot AV vs. Time G->H

Caption: Workflow for a polyesterification kinetic study.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Charge the flask with 1,6-hexanediol (e.g., 2.77 mol) and adipic acid (e.g., 2.20 mol).[10]

  • Heating and Inerting: Begin stirring (slowly increasing to ~200 rpm) and heat the mixture to the target reaction temperature (e.g., 170°C).[10] Purge the system with an inert gas like nitrogen to prevent oxidation. Water will begin to evaporate and collect in the trap.

  • Catalyst Addition: Allow the reaction to proceed non-catalyzed for one hour to establish a baseline. Then, add the tin catalyst (e.g., 0.1 mol% relative to hydroxyl groups) to the hot mixture.[10] Start the timer for the kinetic study (t=0).

  • Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small sample (~1 g) from the reaction mixture. Be cautious as the mixture is hot and viscous.

  • Analysis (Acid Value Titration):

    • Accurately weigh the collected sample (m).

    • Dissolve it completely in a 1:1 mixture of xylene/ethanol.

    • Titrate the solution with a standardized 0.1 M KOH in methanol solution to a phenolphthalein endpoint or using a potentiometric titrator. Record the volume of KOH solution used (V).

    • Calculate the Acid Value (AV) using the formula: AV (mg KOH/g) = (5.611 * V) / m .[10]

  • Data Analysis: Plot the Acid Value (which is proportional to the carboxylic acid concentration) against time. The initial slope of this curve is related to the initial reaction rate. For a more rigorous analysis, the data can be fitted to appropriate kinetic models (e.g., second-order kinetics) to determine the rate constant (k).

Interpreting Kinetic Data

A faster decrease in the Acid Value over time indicates higher catalytic activity. By running this experiment with different tin catalysts under identical conditions, a direct comparison of their performance can be made. For example, a study on the interesterification of a PET model compound found rate constants for a DOTO-catalyzed reaction to be 2.7 × 10⁻³, 1.6 × 10⁻², and 3.4 × 10⁻² M⁻² s⁻¹ at 190, 220, and 240 °C, respectively, yielding an activation energy of 100 kJ/mol.[4] Such quantitative data is invaluable for process modeling and optimization.

Conclusion: A Data-Driven Approach to Catalyst Selection

The choice of a tin catalyst for polyester coupling is a multifaceted decision that balances reaction speed, process conditions, product requirements, and cost. While organotins offer broad applicability, inorganic tins excel in high-temperature applications. The kinetic performance is profoundly influenced by external factors, especially the presence of water, which can deactivate certain catalysts.[7][11]

By employing systematic kinetic studies as outlined in this guide, researchers and drug development professionals can move beyond empirical selection and make data-driven decisions. This approach not only identifies the most active catalyst but also provides fundamental kinetic parameters essential for robust process development, scaling, and ultimately, the synthesis of high-quality polyester materials.

References

  • Title: Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: (PDF) Kinetic Studies on Lewis Acidic Metal Polyesterification Catalysts - Hydrolytic degradation is a Key Factor for Catalytic Performance Source: ResearchGate URL: [Link]

  • Title: Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts Source: ACS Publications URL: [Link]

  • Title: Catalysts for Polyester Resin Manufacturing Source: ResearchGate URL: [Link]

  • Title: EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor Source: Google Patents URL
  • Title: Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study Source: MDPI URL: [Link]

  • Title: Modeling the Kinetics of Polyethylene Terephthalate and Polyesters with Terminal Hydroxyl Groups Transesterification Reactions Source: MDPI URL: [Link]

  • Title: Accelerating the Coupling of Maleated Polyolefins with Polyesters via Tin Compounds Source: Macromolecules - ACS Publications URL: [Link]

  • Title: Kinetic Studies on Lewis Acidic Metal Polyesterification Catalysts - Hydrolytic degradation is a Key Factor for Catalytic Performance (Supporting Information) Source: Royal Society of Chemistry URL: [Link]

  • Title: Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Syntheses of polylactides by means of tin catalysts Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Polyester Preparation with Tin Catalysts Source: Scribd URL: [Link]

  • Title: Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Kinetic Studies of Polyethylene Terephthalate Synthesis with Titanium‐Based Catalyst Source: ResearchGate URL: [Link]

  • Title: Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils Source: Academia.edu URL: [Link]

Sources

Comparative

Validating Organotin Analysis: A Comparative Guide to Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS)

Introduction: The Analytical Challenge of Organotins Organotin compounds (OTCs)—such as tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT)—are persistent environmental pollutants and highly regulated contaminant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Organotins

Organotin compounds (OTCs)—such as tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT)—are persistent environmental pollutants and highly regulated contaminants in pharmaceutical and industrial matrices. Accurate speciation and quantification of these compounds present a formidable analytical challenge due to their thermodynamic instability during sample preparation 1[1].

When subjected to aggressive extraction techniques (e.g., microwave-assisted extraction or alkaline hydrolysis) and derivatization, TBT frequently undergoes debutylation, degrading into DBT and MBT 1[1]. Traditional quantification methods, such as external calibration or standard addition, cannot distinguish between endogenous DBT and DBT formed ex vivo during extraction 2[2]. This leads to a systematic overestimation of degradation products and a dangerous underestimation of the highly toxic parent compound. To overcome this, Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS) coupled with Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) has emerged as the definitive gold standard 3[3].

The Causality of the Self-Validating System

By spiking the sample with a multiple-isotope tracer (e.g., 119 Sn-MBT, 118 Sn-DBT, 117 Sn-TBT) prior to any sample manipulation, the method establishes a thermodynamically absolute baseline 4[4]. Because the enriched isotopes undergo the exact same degradation pathways and matrix suppression as the endogenous analytes, any physical loss or chemical conversion is perfectly mirrored in the altered isotope ratios.

Isotope Pattern Deconvolution (IPD) algorithms solve these ratios algebraically, mathematically reversing the degradation to report the true original concentrations 4[4]. This creates a completely self-validating analytical system where the protocol proves its own extraction efficiency and degradation rates internally, without relying on external assumptions.

Comparative Performance Analysis

The table below synthesizes experimental validation data comparing SS-IDMS against traditional analytical alternatives.

Analytical ParameterSS-IDMS (GC-ICP-MS)External Calibration (GC-ICP-MS)Standard Addition (GC-MS)HPLC-ICP-MS
Correction for Degradation Complete (via IPD)NoneNoneNone
Matrix Effect Compensation AbsolutePoorPartialPartial
Precision (RSD) 1.0% – 3.0%5.0% – 10.0%3.0% – 12.0%1.6% – 5.0%
Limit of Detection (LOD) 0.02 – 0.27 pg0.05 – 0.50 pg0.06 – 1.45 pg0.50 – 2.00 pg
Peak Width (Resolution) 4 – 6 seconds4 – 6 seconds4 – 6 seconds50 – 60 seconds
Derivatization Required? YesYesYesNo

Data Insights: GC-ICP-MS with IDMS achieves limits of quantification (LOQs) of 0.02–0.27 pg, vastly outperforming standard GC-MS (0.06–1.45 pg) 5[5]. While HPLC-ICP-MS avoids the need for derivatization, it suffers from broader peak widths (50–60 seconds vs. 4–6 seconds in GC) and higher measurement uncertainty 6[7]. Standard addition methods yield relative standard deviations (RSDs) of 3–12%, whereas SS-IDMS tightens precision to 1–3% 2[2], 8[8].

Visualizing the SS-IDMS Workflow

SSIDMS_Workflow Sample 1. Environmental/Biological Sample Spike 2. Multiple Isotope Spiking (119Sn-MBT, 118Sn-DBT, 117Sn-TBT) Sample->Spike Equilibration 3. Isotope Equilibration Spike->Equilibration Critical for Accuracy Extraction 4. Microwave-Assisted Extraction Equilibration->Extraction Derivatization 5. Alkylation (NaBEt4 / NaBPr4) Extraction->Derivatization Risk: Species Degradation Analysis 6. GC-ICP-MS Analysis Derivatization->Analysis Deconvolution 7. Isotope Pattern Deconvolution Analysis->Deconvolution Result Validated Absolute Quantification Deconvolution->Result Self-Validating Output

Fig 1: SS-IDMS Workflow. Isotope equilibration ensures degradation is mathematically corrected.

Step-by-Step Methodology: Organotin Extraction and GC-ICP-MS Validation

Step 1: Multiple Isotope Spiking & Matrix Equilibration
  • Action: Add a precise mass of a mixed isotopic spike solution (e.g., 119 Sn-MBT, 118 Sn-DBT, 117 Sn-TBT) directly to the raw sample prior to any solvent addition.

  • Causality: Complete isotope equilibration ensures that the naturally occurring organotins and the enriched spikes are released from the solid matrix at the exact same thermodynamic rate 1[1].

  • Self-Validation Checkpoint: If equilibration is incomplete, the final calculated interconversion factors will fail to close the mass balance, immediately flagging the sample prep as invalid.

Step 2: Microwave-Assisted Extraction (MAE)
  • Action: Extract the sample using a methanol/acetic acid mixture under focused microwave irradiation (e.g., 40 W for 2 minutes) 9[9].

  • Causality: Microwave energy accelerates the kinetic release of matrix-bound organotins. Methanol/acetic acid provides quantitative recovery while minimizing the severe thermal degradation typically observed during harsh alkaline hydrolysis with tetramethylammonium hydroxide (TMAH) 1[1].

Step 3: Alkylation (Derivatization)
  • Action: Buffer the extract to pH 4.5–5.0 and add sodium tetraethylborate (NaBEt 4​ ) or sodium tetrapropylborate (NaBPr 4​ ). Extract the derivatized species into a non-polar solvent (e.g., isooctane or hexane) 9[9].

  • Causality: Native organotins are ionic and non-volatile. Alkylation replaces polar chloride/hydroxide groups with ethyl or propyl groups, rendering the compounds highly volatile for GC separation. Propylation is often preferred for simultaneous mercury/tin analysis as it is less susceptible to chloride-induced matrix suppression 8[8].

Step 4: GC-ICP-MS Acquisition & Deconvolution
  • Action: Inject the organic extract into the GC-ICP-MS. Monitor the transient signals for m/z 116, 117, 118, 119, and 120. Apply Isotope Pattern Deconvolution (IPD) to the integrated peak areas.

  • Causality: ICP-MS provides unparalleled ionization efficiency for tin species while destroying organic matrix components, eliminating carbon-based spectral interferences 6[7]. The IPD algorithm calculates up to nine unknown parameters simultaneously: the original concentrations of MBT, DBT, and TBT, plus six distinct interconversion factors (e.g., TBT DBT, DBT MBT) 4[4].

Conclusion

For rigorous validation in drug development and environmental monitoring, traditional calibration methods are fundamentally flawed when applied to organotin speciation due to unavoidable species interconversion. By upgrading to SS-IDMS, laboratories transition from empirical estimation to absolute, thermodynamically validated quantification.

References

  • Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. PubMed (nih.gov). 5

  • Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry. RSC Publishing. 1

  • A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. ResearchGate. 6

  • Speciation Analysis for Organotin Compounds in Biomaterials after Integrated Dissolution, Extraction, and Derivatization in a Focused Microwave Field. Analytical Chemistry (ACS Publications). 9

  • Improvement of Measurement Precision of SPME-GC/MS Determination of Tributyltin Using Isotope Dilution Calibration. Analytical Chemistry (ACS Publications). 2

  • Determination of Organometallic Compounds Using Species Specific Isotope Dilution and GC-ICP-MS. DiVA. 3

  • Simultaneous speciation of mercury and butyltin compounds in natural waters and snow by propylation and species-specific isotope dilution mass spectrometry analysis. PubMed (nih.gov). 8

  • Species-Specific Isotope Dilution Analysis and Isotope Pattern Deconvolution for Butyltin Compounds Metabolism Investigations. Analytical Chemistry (ACS Publications).4

Sources

Validation

A Senior Application Scientist's Guide to Organotin Catalysts in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals: This guide provides an in-depth comparative analysis of common organotin catalysts used in esterification. Authored from the perspective of a senior applic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: This guide provides an in-depth comparative analysis of common organotin catalysts used in esterification. Authored from the perspective of a senior application scientist, it moves beyond simple protocols to explain the underlying chemical principles, offering practical insights to help you select the optimal catalyst and conditions for your specific synthetic challenges.

Introduction: The Enduring Role of Organotin Catalysts

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone reaction in organic synthesis, pivotal to the production of everything from pharmaceuticals and fragrances to polymers and biodiesel.[1][2] While numerous catalytic systems exist, organotin compounds have long been favored in industrial settings for their high efficiency and favorable reaction kinetics, even under mild conditions.[3][4]

These catalysts, characterized by at least one tin-carbon bond, function as highly effective Lewis acids.[5][6] Their utility spans a wide range of applications, including the synthesis of polyesters, plasticizers, and polyurethanes.[4][7][8] This guide will delve into a comparative study of the most prevalent organotin catalysts, examining their mechanisms, performance differences, and practical considerations for laboratory and industrial applications.

The Engine of Esterification: General Catalytic Mechanism

The efficacy of organotin catalysts lies in their Lewis acidic tin center.[5] The general mechanism involves the coordination of the catalyst with the reactants, which lowers the activation energy of the reaction.[1] The process can be visualized as a two-step activation:

  • Carbonyl Activation: The tin atom coordinates with the carbonyl oxygen of the carboxylic acid. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Alcohol Activation & Nucleophilic Attack: Simultaneously, the alcohol coordinates to the tin center. This brings the two reactants into close proximity and may increase the nucleophilicity of the alcohol's oxygen. The activated alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Product Formation and Catalyst Regeneration: The intermediate collapses, eliminating a molecule of water and forming the ester product. The catalyst is then regenerated, ready to begin another cycle.

This coordinated activation pathway is what allows organotin compounds to be effective at lower temperatures and concentrations compared to traditional strong acid catalysts.[3]

EsterificationMechanism RCOOH Carboxylic Acid (R-COOH) Activation Coordination Complex [Tin-Carbonyl & Tin-Alcohol] RCOOH->Activation ROH Alcohol (R'-OH) ROH->Activation Catalyst Organotin Catalyst (e.g., R'₂SnX₂) Catalyst->Activation Coordination Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Products Ester (R-COOR') + H₂O Intermediate->Products Elimination of H₂O RegenCatalyst Regenerated Catalyst Intermediate->RegenCatalyst RegenCatalyst->Catalyst

Figure 1: Generalized mechanism for organotin-catalyzed esterification.

A Comparative Analysis of Key Organotin Catalysts

While sharing a common mechanism, different organotin compounds exhibit varied performance based on the nature and number of organic groups attached to the tin atom.[9] These structural differences influence the catalyst's Lewis acidity, steric hindrance, solubility, and ultimately, its activity and toxicity.

CatalystCommon NameKey Characteristics & Performance InsightsToxicity Profile
Dibutyltin Dilaurate DBTDLHighly active and soluble in most organic media.[10] Widely used for polyurethanes and silicones. The long laurate chains enhance solubility.[11] Considered one of the most efficient catalysts for promoting reactions between isocyanates and hydroxyl groups.[10]High concern. DBT compounds are known for reproductive toxicity and can act as endocrine disruptors.[12]
Dibutyltin Oxide DBTOOften used in high-temperature polyesterifications (>180°C).[3] It is typically insoluble initially but dissolves as it reacts with the carboxylic acid in the medium to form soluble carboxylates.[3] Its polymeric structure can provide different reactivity compared to monomeric catalysts.Similar toxicity concerns as DBTDL due to the dibutyltin moiety.
Monobutyltin Oxide MBTOAlso known as Butylstannoic Acid. It shows very high catalytic activity, sometimes superior to its dibutyltin counterparts in specific polyesterifications.[8][13] Often used where low toxicity and low extractability of the catalyst from the final polymer are critical.[8]Generally considered less toxic than di- and tri-substituted organotins.[8] However, still subject to regulatory scrutiny.
Tin(II) Octoate Stannous OctoateWhile not a classic organotin (no direct Sn-C bond), it's a crucial tin catalyst in this field, especially for producing biodegradable polyesters like PLA. It is known for its high activity in ring-opening polymerization.Generally considered less toxic than alkyltin compounds, but residues in polymers intended for food contact or medical use are still a concern.[14]

Practical & Mechanistic Considerations

The choice of catalyst is not merely about reaction speed. For instance, the alkyl groups on the tin atom are pivotal for catalytic behavior; strong Lewis acids without these organic tails, like SnCl₄, are surprisingly poor esterification catalysts.[13] This is because the alkyl groups help to form specific structures, like distannoxanes in the case of dialkyltin compounds, which are believed to be key to activating both the alcohol and the carboxylic acid.[13]

For industrial applications, especially in producing polymers for food packaging or medical devices, catalyst extractability is a major concern.[8] Catalysts like hydroxybutyltin oxide and monobutyltin tris(2-ethylhexanoate) are specifically used because they result in polyester articles with very low levels of leachable tin, often below 200 ppb, meeting stringent regulatory standards.[8]

Standard Experimental Protocol: Esterification of Lauric Acid with Ethanol using DBTDL

This protocol provides a representative workflow for a laboratory-scale esterification. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize ethyl laurate with high conversion and purity.

Materials:

  • Lauric Acid (1 mole equivalent)

  • Absolute Ethanol (5-10 mole equivalents, acts as reactant and solvent)

  • Dibutyltin Dilaurate (DBTDL) (0.05 - 0.2 mol %)[8]

  • Toluene (as a solvent for azeotropic water removal)

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus or similar setup for water removal

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Charge reactor with Lauric Acid, Ethanol, Toluene B Add DBTDL catalyst A->B C Heat to reflux (e.g., 120°C) B->C D Collect water azeotropically (Dean-Stark trap) C->D E Monitor progress (TLC/GC) D->E F Cool reaction mixture E->F G Wash with 5% NaHCO₃ (aq) to remove acid F->G H Wash with brine G->H I Dry organic layer (Na₂SO₄) H->I J Filter and concentrate (Rotary Evaporator) I->J K Characterize product (NMR, IR, GC-MS) J->K L Determine yield K->L

Figure 2: Experimental workflow for DBTDL-catalyzed esterification.

Step-by-Step Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser. This setup is crucial for driving the reaction equilibrium forward by continuously removing the water byproduct.

  • Charging Reactants: To the flask, add lauric acid, absolute ethanol, and toluene. The excess ethanol helps to shift the equilibrium, while toluene forms a low-boiling azeotrope with water, facilitating its removal.

  • Catalyst Addition: Add the DBTDL catalyst. The typical loading is low, reflecting its high efficiency.[8]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (lauric acid) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining lauric acid and acidic byproducts. Follow with a wash with brine (saturated NaCl solution) to aid in layer separation and remove bulk water.

  • Isolation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl laurate.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

The Toxicity Dilemma and The Search for Alternatives

The primary drawback of organotin catalysts is their inherent toxicity.[12] Trisubstituted organotins (like tributyltin, TBT) are the most toxic variants and are potent environmental pollutants, now banned for use in applications like marine anti-fouling paints.[7][9][12] Disubstituted compounds like DBT, while less acutely toxic, are still classified as substances of very high concern due to their reproductive toxicity and endocrine-disrupting properties.[12][15] Human exposure can occur through seafood or leaching from PVC pipes.[12]

This has spurred significant research into greener, less toxic alternatives:

  • Other Metal Catalysts: Compounds based on titanium, zirconium, and zinc have shown promise.[16][17] Heterogeneous tin catalysts are also being developed to simplify catalyst removal and recycling.[18][19]

  • Enzymatic Catalysis: Lipases are highly selective biocatalysts that can perform esterifications in aqueous media, representing a truly green alternative.[20]

  • Metal-Free Catalysts: Organic catalysts, such as tetramethylammonium methyl carbonate (TMC), have been developed to avoid metal contamination and chelation issues entirely.[21]

Conclusion

Organotin compounds remain powerful and economically important catalysts for esterification due to their high activity and versatility. A deep understanding of the structure-activity relationships among different organotins—from the highly active but toxic DBTDL to the less-toxic and low-leaching MBTO—is essential for any researcher or process chemist. However, the significant environmental and health concerns associated with these compounds cannot be overlooked. The future of esterification catalysis will likely involve a continued shift towards developing and implementing safer, more sustainable alternatives that can match the remarkable efficiency of their organotin predecessors.

References

  • Investigating the Environmental Impact of Organotins. (2022).
  • Dibutyltin Dilaurate: A Key Catalyst in Esterification and Polymer Synthesis. (n.d.). ChemBeast.
  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2012).
  • Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. (n.d.). International Journal of Environmental Monitoring and Analysis.
  • Toxicity and speciation analysis of organotin compounds. (n.d.). TrAC Trends in Analytical Chemistry.
  • The catalytic mechanism of dibutyltin dilaurate (dbtdl) in coating curing: a comprehensive review. (2025).
  • Use of organotin esterification catalysts for reducing extractability. (1991).
  • Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. (2013).
  • Introduction to organotin chemistry - and applic
  • Polyester compositions and organotin esterification catalysts therefor. (1991).
  • A Review of Organotin Compounds: Chemistry and Applic
  • About the Toxicity of Polymerization Catalysts and Polymer Additives Based on Tin(II) Salts and Tin(IV) Compounds. (2025). ACS Chemical Health & Safety.
  • Heterogeneous Tin Catalysts Applied to the Esterification and Transesterification Reactions. (n.d.).
  • Performance Showdown: A Comparative Guide to Catalysts for Adipic Acid Polyesterific
  • Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (n.d.). SciSpace.
  • Dibutyltin dilaurate – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Organotin Compounds. (n.d.). REWE Group.
  • Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. (2021). Royal Society of Chemistry.
  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (n.d.). ACS Sustainable Chemistry & Engineering.
  • New Greener Method for the Preparation of Heteropolyacid Compounds (HPW)
  • DIBUTYLTIN DILAURATE (DBTDL). (n.d.).
  • Dehydration in water: solid-supported lipases as green catalysts for esterific
  • Dibutyltin Dilaurate: A Versatile Catalyst with Various Applic
  • Metal-free catalyst extends the range of ester synthesis. (2018). EurekAlert!.

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Comparative

A Comparative Guide to the Photostability of PVC: Maleate Esters vs. Mercaptoacetates

Introduction: The Challenge of PVC's Environmental Durability Poly(vinyl chloride) (PVC) is one of the world's most versatile and widely utilized thermoplastic polymers, valued for its cost-effectiveness, chemical resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of PVC's Environmental Durability

Poly(vinyl chloride) (PVC) is one of the world's most versatile and widely utilized thermoplastic polymers, valued for its cost-effectiveness, chemical resistance, and processability. However, in its unmodified state, PVC possesses inherently poor stability when exposed to heat and ultraviolet (UV) radiation.[1] During processing at elevated temperatures or upon prolonged exposure to sunlight, PVC undergoes a rapid, autocatalytic degradation process known as dehydrochlorination.[2] This degradation cascade releases hydrogen chloride (HCl), forms color-inducing conjugated double bonds (polyenes), and ultimately leads to severe discoloration, embrittlement, and a catastrophic loss of mechanical properties, rendering the material unfit for its intended purpose.[3][4]

For applications requiring long-term outdoor service life—such as window profiles, siding, pipes, and roofing membranes—enhancing the photostability of PVC is not merely an option, but a necessity.[5] This is achieved through the incorporation of stabilizing additives. Among the most effective classes of stabilizers are organotin compounds, which can be broadly categorized based on their ligands. This guide provides an in-depth, data-driven comparison of two prominent types of organotin stabilizers: maleate esters and mercaptoacetates (or thioglycolates) . We will explore their distinct mechanisms of action, compare their performance attributes, and provide the experimental framework required to validate their efficacy for researchers and formulation scientists.

The Mechanism of PVC Photodegradation

To appreciate how stabilizers function, one must first understand the degradation pathway they are designed to interrupt. The photodegradation of PVC is a multi-step process initiated by the absorption of UV radiation.

  • Initiation: UV energy, particularly in the 290-310 nm range of sunlight, is absorbed by chromophoric defect structures within the PVC chain, such as double bonds or carbonyl groups introduced during polymerization or processing.[2] This absorption provides the activation energy to cleave a C-Cl bond, generating a highly reactive chlorine radical.

  • Propagation (Dehydrochlorination): The chlorine radical abstracts a hydrogen atom from an adjacent carbon, forming HCl and a polymer backbone radical. This radical site is unstable and rearranges, leading to the formation of a double bond and the expulsion of another chlorine radical. This process, termed "unzipping," proceeds rapidly along the polymer chain, creating sequences of conjugated double bonds (polyenes).[6]

  • Autocatalysis: The liberated HCl gas acts as a catalyst, further accelerating the rate of dehydrochlorination and polyene formation.[7]

  • Oxidation & Chain Scission: In the presence of oxygen, the polyene sequences are susceptible to photo-oxidation, leading to the formation of carbonyl (C=O) and hydroxyl (-OH) groups.[3][8] This oxidative process can also lead to chain scission, which reduces the polymer's molecular weight and causes a dramatic loss of mechanical strength and flexibility.[4]

The formation of long polyene sequences is the primary cause of discoloration, as these structures absorb light in the visible spectrum, leading to the characteristic yellowing, browning, and eventual blackening of the polymer.[5]

PVC_Photodegradation cluster_initiation 1. Initiation cluster_propagation 2. Propagation & Autocatalysis cluster_oxidation 3. Oxidation & Damage PVC_Chain PVC Chain (-CH2-CHCl-)n PVC_Radical PVC Radical (-CH•-CHCl-) + Cl• PVC_Chain->PVC_Radical C-Cl Bond Cleavage UV_Light UV Radiation (290-310 nm) UV_Light->PVC_Chain Absorption by defect sites Polyene Polyene Formation (-CH=CH-)n PVC_Radical->Polyene "Unzipping" Reaction HCl HCl Gas Polyene->HCl Release Carbonyl Carbonyls (C=O) Hydroxyls (-OH) Polyene->Carbonyl Photo-oxidation HCl->Polyene Catalyzes further degradation Oxygen Oxygen (O2) Damage Discoloration Embrittlement Chain Scission Carbonyl->Damage

Figure 1: The multi-stage process of PVC photodegradation initiated by UV radiation.

Stabilization Mechanisms: A Tale of Two Ligands

Organotin stabilizers, with the general structure R₂SnX₂, interrupt the degradation cascade primarily through two mechanisms: scavenging HCl and, more importantly, replacing the unstable (labile) chlorine atoms on the PVC backbone with more stable groups. The nature of the 'X' ligand dictates the stabilizer's performance profile, particularly its balance of heat stability versus photostability.

Mercaptoacetate Stabilizers: The Premier Heat Stabilizers

Organotin mercaptoacetates (also known as thioglycolates) are recognized as extremely efficient heat stabilizers.[9] Their primary function is to protect PVC during the high-temperature processing stages.

Mechanism of Action: The key to their effectiveness lies in the sulfur atom. During processing, the mercaptoacetate ligand readily displaces labile allylic chlorine atoms on the PVC chain—sites that would otherwise act as initiation points for dehydrochlorination. This substitution reaction effectively "mends" the defect sites.[10] The resulting thioester linkage is significantly more thermally stable than the original C-Cl bond, thus preventing the onset of the unzipping reaction. They also act as excellent HCl scavengers.

While their thermal performance is exceptional, mercaptoacetates offer virtually no inherent protection against UV radiation.[9] They do not possess a chemical structure capable of interfering with the photochemical degradation process beyond the initial thermal stabilization. Their job is to ensure the PVC part is manufactured with the minimum number of heat-induced defects, but they do not actively combat the effects of subsequent UV exposure.

Mercaptoacetate_Mechanism pvc PVC Chain with Labile Chlorine (-CH=CH-CH(Cl)-CH2-) stabilized_pvc Stabilized PVC Chain (-CH=CH-CH(SCH₂COOR')-CH2-) pvc->stabilized_pvc  Substitution Reaction (High Temperature) stabilizer Organotin Mercaptoacetate R₂Sn(SCH₂COOR')₂ stabilizer->stabilized_pvc byproduct Diorganotin Dichloride R₂SnCl₂ stabilized_pvc->byproduct Forms

Figure 2: Mercaptoacetate stabilizers replace labile chlorines with more thermally stable groups.
Maleate Ester Stabilizers: The Dual-Function Solution

Organotin maleate esters provide a more balanced profile, offering good heat stability combined with a unique mechanism that confers photostability.[9] This makes them a superior choice for PVC articles intended for outdoor use.

Mechanism of Action: Like mercaptoacetates, maleate esters function as heat stabilizers by replacing labile chlorine atoms with more stable maleate ester groups.[11] However, their distinct advantage lies in the chemical nature of the maleate ligand itself. The carbon-carbon double bond within the maleate structure can act as a dienophile in a Diels-Alder reaction .[12][13]

The conjugated polyenes formed during PVC degradation act as dienes . The maleate stabilizer can react directly with these polyene sequences. This cycloaddition reaction breaks up the long chains of conjugation, effectively bleaching the polymer and restoring color stability.[9] By interrupting the very structures that cause discoloration, maleate esters provide active and ongoing protection against the visible consequences of photodegradation.

Maleate_Mechanism cluster_heat 1. Heat Stabilization (Processing) cluster_photo 2. Photostabilization (In-Service) pvc_labile PVC Chain with Labile Chlorine (-CH=CH-CH(Cl)-CH2-) pvc_stabilized Stabilized PVC Chain (-CH=CH-CH(OOCCH=CHCOO-R')-CH2-) pvc_labile->pvc_stabilized Substitution Reaction maleate_stabilizer Organotin Maleate R₂Sn(OOCCH=CHCOO-R')₂ maleate_stabilizer->pvc_stabilized polyene Polyene (Diene) Formed by UV Degradation adduct Colorless Diels-Alder Adduct Conjugation is Broken polyene->adduct [4+2] Cycloaddition maleate_moiety Maleate Moiety (Dienophile) from Stabilizer maleate_moiety->adduct

Figure 3: Maleate esters offer a dual-protection mechanism for both heat and UV stability.

Comparative Performance Characteristics

While direct, publicly available quantitative studies comparing identical formulations stabilized solely with maleate esters versus mercaptoacetates are limited, a clear performance profile can be synthesized from their known mechanisms and extensive industrial application.

Performance MetricOrganotin MercaptoacetatesOrganotin Maleate EstersRationale & Causality
Primary Function Excellent Heat Stabilizer Good Heat & Light Stabilizer Mercaptoacetates are singularly focused on thermal protection, while maleates have a dual function.[9]
Photostability Poor Good to Excellent Maleates actively interrupt polyene conjugation via the Diels-Alder reaction; mercaptoacetates have no such mechanism.[9]
Initial Color ExcellentVery GoodMercaptoacetates are highly efficient at preventing degradation during processing, leading to very low initial color.
Long-Term Color Hold PoorExcellent The Diels-Alder mechanism provides ongoing color protection during service life, which is critical for outdoor applications.
Mechanism Labile Chlorine SubstitutionLabile Chlorine Substitution & Diels-Alder ReactionThe Diels-Alder reaction is the key differentiator for photostability.[9][12]
Typical Applications Transparent films, sheets, bottles (where UV exposure is minimal)Window profiles, siding, outdoor furniture, pipes, any application requiring weatherability Application choice is driven directly by the required resistance to environmental UV exposure.[9]
Sulfur Content Contains SulfurSulfur-Free The absence of sulfur in maleates can be an advantage, preventing potential staining issues with other additives (e.g., lead).[9]

Experimental Protocols for Performance Validation

To objectively compare the photostability of PVC formulations, a rigorous experimental workflow is essential. The following protocols describe standard methodologies used in the industry.

Experimental Workflow Overview
Figure 4: A typical experimental workflow for evaluating the photostability of PVC samples.
Protocol: Accelerated Weathering

Objective: To simulate the damaging effects of long-term sunlight exposure in a controlled, expedited manner.

Methodology (based on ASTM G154 / D2565): [2][14]

  • Apparatus: A fluorescent UV or Xenon-arc accelerated weathering chamber. UVA-340 lamps are commonly used as they provide a good simulation of sunlight in the critical short-wavelength UV region.

  • Sample Preparation: Prepare standardized PVC plaques (e.g., 75mm x 150mm) for each formulation (Control/Unstabilized, Mercaptoacetate-stabilized, Maleate-stabilized).

  • Exposure Cycle: Program the chamber for a defined cycle. A common cycle involves alternating periods of UV exposure and moisture to simulate dew. For example: 8 hours of UV irradiation at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at 50°C.[2]

  • Irradiance: Set the irradiance to a standardized level, for instance, 0.89 W/(m²·nm) at 340 nm.

  • Duration: Run the exposure for a total duration of 1000 to 3000 hours, removing samples for analysis at set intervals (e.g., 0, 250, 500, 1000, 2000 hours).

Causality: This method accelerates degradation by providing a continuous, high-intensity dose of the most damaging wavelengths of light, allowing for performance comparisons in weeks rather than years.

Protocol: Colorimetric Analysis

Objective: To quantify the degree of discoloration (yellowing) as a function of UV exposure time.

Methodology (based on ASTM D2244): [14]

  • Apparatus: A spectrophotometer or colorimeter capable of measuring in the CIE Lab* color space.

  • Measurement: At each sampling interval, measure the L, a, and b* values of each PVC plaque at multiple points on the exposed surface.

  • Calculation:

    • Record the b* value (yellowness-blueness axis) directly. An increase in b* signifies yellowing.

    • Calculate the Yellowness Index (YI) according to ASTM E313.

    • Calculate the total color change (ΔE) relative to the unexposed (0-hour) sample: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].

  • Data Presentation: Plot the average Yellowness Index or ΔE* versus exposure hours for each formulation.

Causality: This provides objective, quantitative data on the most visible sign of photodegradation, directly assessing the stabilizer's ability to maintain aesthetic appeal.

Protocol: FTIR Spectroscopic Analysis

Objective: To monitor the chemical changes occurring in the polymer backbone, specifically the formation of oxidation products.

Methodology: [8][15]

  • Apparatus: A Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflection (ATR) accessory for easy surface analysis.

  • Measurement: At each sampling interval, acquire the IR spectrum of the exposed surface of each plaque.

  • Analysis:

    • Identify the key absorption bands: Carbonyl (C=O) stretch around 1714-1732 cm⁻¹, Polyene (C=C) stretch around 1602-1618 cm⁻¹, and Hydroxyl (O-H) stretch around 3500 cm⁻¹.[6][8]

    • Identify a reference peak that does not change significantly with degradation, such as the C-H bond vibration at 1328 cm⁻¹.[6]

    • Calculate the Carbonyl Index (IC=O) and Polyene Index (IC=C) by taking the ratio of the absorbance of the C=O or C=C peak to the absorbance of the reference peak.

  • Data Presentation: Plot the Carbonyl Index and Polyene Index versus exposure hours.

Causality: An increase in the Carbonyl Index is direct evidence of photo-oxidation and chain scission. This technique provides mechanistic insight into the degradation process and the stabilizer's effectiveness in preventing it.[15]

Conclusion and Recommendations

The choice between organotin maleate ester and mercaptoacetate stabilizers is not a matter of which is "better" overall, but which is correct for the specific demands of the application.

  • Organotin Mercaptoacetates are unparalleled as high-efficiency heat stabilizers . For applications with minimal UV exposure where pristine initial color and processing stability are the primary concerns (e.g., indoor transparent packaging), they are an excellent and cost-effective choice.

  • Organotin Maleate Esters are the definitive choice for applications requiring durability against weathering and sunlight . Their unique dual-function mechanism, which combines good heat stability with the ability to actively combat discoloration via the Diels-Alder reaction, makes them essential for long-lasting outdoor PVC products. For researchers and developers working on articles like window profiles, siding, or automotive components, formulations should be built around maleate-based stabilization systems.

By understanding the distinct chemical mechanisms and validating performance through rigorous, standardized testing, professionals in the field can make informed decisions to maximize the service life and performance of their PVC products.

References

  • Vertex AI Search Result[10]: Action mechanism and application of different PVC stabilizers. (2023, February 6).

  • Vertex AI Search Result[16]: (PDF) Investigating the role of different stabilizers of PVCs by using a torque rheometer. (2023, June 1).

  • Vertex AI Search Result[8]: Synthesis of Methyldopa–Tin Complexes and Their Applicability as Photostabilizers for the Protection of Polyvinyl Chloride aga - -ORCA - Cardiff University. (2022, October 28).

  • Vertex AI Search Result[11]: Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization - ResearchGate. (2026, January 6).

  • Vertex AI Search Result[3]: Enhancing Photostability of Chemically Modified Poly(Vinyl Chloride) through the Incorporation of Organotin Moieties on the Polymeric Chain - -ORCA - Cardiff University. (2025, February 20).

  • Vertex AI Search Result[1]: (PDF) Chemistry of Some Organotin Compounds - ResearchGate. (2021, September 30).

  • Vertex AI Search Result[7]: Surface Chalking upon Weathering of Dark-Colored PVC Articles and Relevant Stabilizers - PMC.

  • Vertex AI Search Result[15]: Photostabilization of Poly(vinyl chloride) Films Blended with Organotin Complexes of Mefenamic Acid for Outdoor Applications - MDPI. (2021, March 23).

  • Vertex AI Search Result[14]: Accelerated and Natural weathering of Rigid PVC | FP-Pigments.

  • Vertex AI Search Result[5]: Evaluating PVC Degradation Using UV and Raman Spectroscopies - ResearchGate.

  • Vertex AI Search Result[9]: 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - Esen Arkis - SciSpace.

  • Vertex AI Search Result[17]: Enhancing Photostability of Chemically Modified Poly(Vinyl Chloride) through the Incorporation of Organotin Moieties on the Polymeric Chains | Trends in Sciences. (2025, February 20).

  • Vertex AI Search Result[2]: Rapid Detection of Plasticizer Migration From UV‐Aged PVC Films by DART‐HRMS - PMC. (2026, February 17).

  • Vertex AI Search Result[4]: Artificial accelerated weathering of poly(vinyl chloride) for outdoor applications: The evolution of the mechanical and molecular properties | Request PDF - ResearchGate.

  • Vertex AI Search Result[18]: Yellowness index values of the films with respect to time at 100 and... - ResearchGate.

  • Vertex AI Search Result[6]: Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC.

  • Vertex AI Search Result[12]: (PDF) Trends in the Diels–Alder reaction in polymer chemistry - ResearchGate. (2021, October 13).

  • Vertex AI Search Result[13]: Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization.

  • Vertex AI Search Result[19]: Inhibiting the deterioration of plasticized poly (vinyl chloride) a museum perspective - DTU Research Database.

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Validation

Comparative Efficacy and Toxicological Profiling of Dibutyltin Maleate vs. Dioctyltin Maleate in Food-Contact Polyvinyl Chloride (PVC)

As a Senior Application Scientist specializing in polymer additives and food-contact materials (FCM), the evaluation of organotin stabilizers requires a rigorous intersection of polymer chemistry, analytical testing, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in polymer additives and food-contact materials (FCM), the evaluation of organotin stabilizers requires a rigorous intersection of polymer chemistry, analytical testing, and regulatory toxicology. The transition from dibutyltin (DBT) to dioctyltin (DOT) compounds in packaging applications highlights a critical industry shift. Both Dibutyltin maleate (DBTM) and Dioctyltin maleate (DOTM) are premier heat stabilizers for rigid PVC, but their application in food packaging is strictly governed by their migration potential and toxicological profiles.

This guide objectively compares their mechanistic performance, safety data, and the self-validating experimental protocols used to quantify their migration.

Mechanistic Causality: Heat Stabilization in the PVC Matrix

During the thermal processing of PVC (extrusion or calendering), the polymer is susceptible to autocatalytic dehydrochlorination, which leads to the formation of conjugated polyene sequences and subsequent polymer yellowing. Organotin maleates function through a highly efficient, dual-action mechanism to arrest this degradation:

  • Ligand Exchange (Primary Mechanism): The organotin compound replaces labile allylic chlorine atoms on the PVC backbone with maleate ligands. This esterification halts the formation of conjugated double bonds.

  • Diels-Alder Addition (Secondary Mechanism): The maleate moiety acts as a dienophile, reacting with existing polyene sequences via a Diels-Alder cycloaddition. This effectively breaks the conjugation and restores the optical clarity of the plastic.

  • HCl Scavenging: The tin center coordinates and neutralizes liberated hydrogen chloride (HCl), preventing it from acting as an autocatalyst for further degradation.

PVC_Stabilization A Labile Allylic Chloride (PVC Backbone) C Ligand Exchange (Esterification) A->C B Organotin Maleate (DBTM / DOTM) B->C E HCl Scavenging (Prevents Autocatalysis) B->E D Maleate-Stabilized PVC Polymer C->D

Logical relationship of PVC thermal stabilization by organotin maleates.

Toxicological Profiles and Regulatory Grounding

The divergence between DBTM and DOTM lies entirely in their alkyl chain length, which dictates their pharmacokinetics, lipophilicity, and ultimate toxicity.

  • Dibutyltin Maleate (DBTM): DBTM exhibits significant immunotoxicity and neurotoxicity [1]. The shorter butyl chains facilitate easier cellular membrane penetration and interaction with intracellular targets. Consequently, DBTM is heavily restricted in food-contact materials and is primarily relegated to industrial PVC applications (e.g., pipes, construction materials).

  • Dioctyltin Maleate (DOTM): The longer octyl chains sterically hinder systemic absorption and reduce binding affinity to biological receptors, rendering it significantly less toxic. The established a group Tolerable Daily Intake (TDI) of 0.1 µg/kg bw for organotins, noting the lower toxicity of dioctyltins [1]. Furthermore, the for use in vinyl chloride plastics contacting food, whereas dibutyltins are excluded from this specific clearance[2].

Comparative Performance & Safety Data

To synthesize the operational and toxicological parameters, the following table outlines the comparative metrics of DBTM and DOTM.

ParameterDibutyltin Maleate (DBTM)Dioctyltin Maleate (DOTM)Causality / Scientific Significance
Alkyl Chain Length C4 (Butyl)C8 (Octyl)Dictates lipophilicity, steric hindrance, and biological absorption.
Thermal Stability Efficacy ExcellentVery GoodDBTM has slightly higher tin content per mole, offering marginally faster HCl scavenging.
Toxicity Profile High (Immunotoxic, Neurotoxic)Low to ModerateOctyl chains reduce biological receptor affinity, minimizing endocrine disruption.
FDA Food Contact Status Not Sanctioned for direct FCMSanctioned (21 CFR 178.2650)Regulatory threshold driven by specific migration and in vivo toxicity data.
EFSA Group TDI 0.1 µg/kg bw (Group limit)0.1 µg/kg bw (Group limit)Regulated collectively, but DOTM easily meets Specific Migration Limits (SML) safely.

Experimental Protocol: Self-Validating Specific Migration Testing

To objectively compare the migration of DBTM and DOTM from rigid PVC into food matrices, we employ a standardized migration assay coupled with Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established migration studies [3].

Causality of Experimental Design: We utilize 3% acetic acid as a food simulant because slightly acidic aqueous environments represent the worst-case scenario for organotin leaching due to the protonation and subsequent solubilization of the tin complex. Tripropyltin (TPT) is used as an internal standard to create a self-validating system, ensuring that any matrix effects or extraction losses are mathematically corrected.

Step-by-Step Methodology:

  • Sample Preparation: Cut extruded PVC films (stabilized with either 1.5% DBTM or DOTM) into standardized 5 cm² coupons to ensure a uniform surface-area-to-volume ratio.

  • Simulant Exposure: Submerge the coupons in 10 mL of 3% (w/v) acetic acid (aqueous acidic simulant) and 95% ethanol (fatty simulant) in inert borosilicate glass vials.

  • Thermal Incubation: Seal the vials with PTFE-lined caps and incubate at 40°C for 10 days to simulate long-term ambient food storage conditions.

  • Internal Standardization: Spike the resulting simulant extract with 50 µg/L of Tripropyltin (TPT) internal standard.

  • Derivatization: Add 2 mL of sodium tetraethylborate (NaBEt4) buffer (pH 4.5) to the simulant. Causality: Organotins are highly polar and non-volatile; ethylation converts them into volatile tetraalkyltins suitable for gas chromatography.

  • Liquid-Liquid Extraction: Extract the ethylated organotins using 2 mL of high-purity hexane. Vortex for 5 minutes and centrifuge at 3000 rpm to cleanly separate the organic layer.

  • Instrumental Quantification: Analyze the hexane layer via GC-MS. Quantify the specific migration against a 5-point calibration curve (0.01 to 1.0 mg/L) to verify compliance with the 0.006 mg/kg SML threshold.

Migration_Workflow A 1. PVC Film Preparation (1.5% DBTM vs DOTM) B 2. Food Simulant Exposure (3% Acetic Acid / 95% Ethanol) A->B C 3. Thermal Incubation (10 days @ 40°C) B->C D 4. Internal Standard Addition (Tripropyltin Spike) C->D E 5. Derivatization & Extraction (NaBEt4 + Hexane) D->E F 6. GC-MS Analysis (Quantification against SML) E->F

Step-by-step experimental workflow for organotin specific migration testing.

Conclusion

While DBTM and DOTM share identical stabilization mechanisms via ligand exchange and Diels-Alder addition, their application in food-contact materials is sharply divided by their toxicokinetics. DOTM provides the requisite thermal stability for rigid PVC packaging while maintaining a safety profile that complies with stringent FDA and EFSA migration limits, making it the definitive choice for modern food-contact polymer development.

References

  • European Food Safety Authority (EFSA). "Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins in foodstuffs." EFSA Journal (2004). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "21 CFR 178.2650 - Octyltin stabilizers in vinyl chloride plastics." Code of Federal Regulations. URL:[Link]

  • Mandrile, L., et al. "Migration study of organotin compounds from food packaging by surface-enhanced Raman scattering." Food Chemistry (2016). URL:[Link]

Comparative

Cross-validation of analytical techniques for tin speciation

Cross-Validation of Analytical Techniques for Tin Speciation: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of metal speciation. Total elemental analysis is no lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Techniques for Tin Speciation: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of metal speciation. Total elemental analysis is no longer sufficient for rigorous toxicological, environmental, or pharmaceutical assessments. Tin (Sn) perfectly illustrates this paradigm: while inorganic tin is relatively benign, organotin compounds (OTCs) such as tributyltin (TBT), dibutyltin (DBT), and triphenyltin (TPhT) are potent endocrine disruptors[1]. In drug development, monitoring these species as extractables and leachables from PVC packaging or manufacturing lines is a critical regulatory requirement.

This guide provides a comprehensive cross-validation of the three primary analytical techniques utilized for tin speciation: GC-ICP-MS , LC-ICP-MS , and GC-MS/MS . By examining the causality behind their operational mechanics, we can objectively define the optimal deployment strategy for each platform.

Mechanistic Rationale & Platform Overview

The fundamental challenge in tin speciation is that OTCs are polar, ionic, and non-volatile in their native state. To analyze them, we must either alter their chemical state to suit the instrument (GC) or alter the instrument's parameters to suit the chemical state (LC).

  • GC-ICP-MS (The Gold Standard for Sensitivity): Gas chromatography offers unparalleled chromatographic resolution, while ICP-MS provides absolute elemental specificity. However, because OTCs are non-volatile, they must undergo derivatization (typically alkylation) to become volatile and thermally stable[2]. The use of species-specific Isotope Dilution Mass Spectrometry (SS-IDMS) makes this a self-validating system, correcting for any analyte loss during the complex sample preparation[3].

  • LC-ICP-MS (The Streamlined Alternative): Liquid chromatography circumvents the need for derivatization, allowing for the direct injection of aqueous extracts[4]. Historically, LC-ICP-MS suffered from lower sensitivity and plasma instability caused by organic mobile phases. However, recent advancements utilizing strong cation-exchange columns with purely aqueous mobile phases or online Solid Phase Extraction (SPE) have drastically improved its limits of detection (LOD)[5].

  • GC-MS/MS (The Structural Validator): While lacking the extreme elemental sensitivity of an argon plasma source, GC-MS/MS provides critical structural information (molecular ions and fragmentation patterns)[6]. It is indispensable when identifying unknown organotin leachables that cannot be quantified by elemental mass alone.

Workflow Visualization

The divergence in analytical strategy begins at the sample preparation phase. The following diagram illustrates the mechanistic pathways required for each technique.

G cluster_GC GC-Based Workflow cluster_LC LC-Based Workflow Sample Complex Sample Matrix (Extractables, Biota, Water) Extraction Acidic/Solvent Extraction (e.g., Acetic Acid/Methanol) Sample->Extraction Deriv Derivatization (Ethylation) NaBEt4 at pH 4-5 Extraction->Deriv Volatilization required Filtration Filtration / Clean-up (Online SPE optional) Extraction->Filtration Direct analysis LLE Liquid-Liquid Extraction (Isooctane/Hexane) Deriv->LLE GC Gas Chromatography Separation LLE->GC ICPMS ICP-MS Detection (m/z 118, 119, 120) GC->ICPMS GCMS MS/MS Detection (Structural ID) GC->GCMS LC Liquid Chromatography (Cation-Exchange) Filtration->LC LC->ICPMS

Analytical workflows for tin speciation: Derivatization vs. Direct Analysis.

Cross-Validation Data & Performance Metrics

To objectively evaluate these platforms, we must compare their quantitative performance. The data below synthesizes cross-validation studies utilizing Certified Reference Materials (CRMs) and spiked matrices[6][7].

Performance MetricGC-ICP-MSLC-ICP-MSGC-MS/MS
Limit of Detection (LOD) 0.02 – 0.5 pg (as Sn)1.0 – 20 pg (as Sn)0.1 – 3.0 µg/kg
Linear Dynamic Range 5 – 6 orders of magnitude4 – 5 orders of magnitude3 – 4 orders of magnitude
Sample Preparation Extensive (Derivatization + LLE)Minimal (Dilute & Shoot / SPE)Extensive (Derivatization + LLE)
Matrix Tolerance Excellent (Element-specific)Moderate (Plasma loading limits)Low (Co-eluting hydrocarbons)
Isotope Dilution (IDA) Highly Compatible (Self-validating)CompatibleComplex (Isotopic overlap in fragments)
Primary Utility Ultra-trace quantificationHigh-throughput routine analysisStructural elucidation of unknowns

Note: GC-ICP-MS achieves sub-picogram LODs because the argon plasma completely ionizes the tin species without the ion suppression effects commonly seen in electrospray ionization (ESI) or electron impact (EI) sources[7].

Self-Validating Experimental Protocols

The reliability of any speciation data is entirely dependent on preventing analyte degradation or species interconversion during sample preparation. Below are the optimized methodologies for the two primary ICP-MS workflows.

Protocol A: GC-ICP-MS via In-Situ Ethylation (The NaBEt₄ Method)

Causality: Sodium tetraethylborate (NaBEt₄) is preferred over Grignard reagents because it functions in aqueous environments[8]. It converts ionic butyltins into volatile ethyl-butyltin derivatives. By performing this in-situ alongside a non-polar solvent, the volatile derivatives immediately partition into the organic phase, preventing aqueous degradation[9].

  • Isotope Spiking (Self-Validation): Weigh 0.5 g of the sample into a glass vial. Immediately spike with a known concentration of an isotopically enriched tracer mixture (e.g., ¹¹⁹Sn-enriched MBT, DBT, and TBT). This step ensures that any subsequent incomplete derivatization or extraction loss is mathematically corrected during mass spectral deconvolution[3].

  • Extraction: Add 4 mL of an acetic acid/methanol (3:1 v/v) mixture. Sonicate at 37°C for 1 hour to release protein-bound or matrix-bound OTCs.

  • pH Buffering: Transfer an aliquot of the extract to a 250 mL reaction flask containing 100 mL of deionized water. Add 10 mL of 1 M sodium acetate buffer to strictly control the pH at 4.5. Causality: NaBEt₄ hydrolyzes violently at low pH and fails to react efficiently at high pH. pH 4.5 is the thermodynamic sweet spot for tin ethylation[1].

  • In-Situ Derivatization & LLE: Add 2 mL of isooctane (extraction solvent) followed by 1 mL of 1% (w/v) freshly prepared NaBEt₄ solution. Shake vigorously for 10 minutes.

  • Analysis: Extract the upper isooctane layer, centrifuge to break any emulsions, and inject 1 µL into the GC-ICP-MS using a splitless inlet. Monitor Sn isotopes at m/z 118, 119, and 120.

Protocol B: LC-ICP-MS via Strong Cation-Exchange

Causality: To avoid plasma instability (carbon deposition on the interface cones), the LC mobile phase must minimize organic solvent content. Cation-exchange chromatography leverages the natural positive charge of organotins in acidic conditions, allowing separation using purely aqueous buffers[5].

  • Extraction: Extract the sample using a mild acidic solution (e.g., 0.1 M HCl in low-percentage methanol) to maintain the analytes in their cationic state.

  • Clean-up: Pass the extract through a 0.22 µm PTFE syringe filter. If trace-level enhancement is required, route the sample through an online Solid Phase Extraction (SPE) valve loop prior to the analytical column[4].

  • Chromatographic Separation: Inject 20 µL onto a strong cation-exchange column (e.g., Amphion II).

  • Isocratic Elution: Elute using an aqueous mobile phase of 4 mM sodium dodecyl benzene sulfonate adjusted to pH 2.0. Causality: The low pH ensures the OTCs remain fully ionized, while the sulfonate acts as an ion-pairing agent to modulate retention times based on the alkyl chain length (MBT elutes first, followed by DBT, then TBT)[5].

  • Analysis: Introduce the eluent directly into the ICP-MS nebulizer. Introduce a post-column internal standard (e.g., Rhodium or Indium) via a T-piece to correct for any plasma fluctuations.

Conclusion & Strategic Recommendations

The choice of analytical technique must be dictated by the specific requirements of the study:

  • Deploy GC-ICP-MS when absolute sensitivity is paramount (e.g., environmental baseline monitoring or rigorous extractables testing where LODs must be in the sub-ppt range). The upfront cost of sample preparation is offset by the unmatched accuracy provided by Isotope Dilution[7].

  • Transition to LC-ICP-MS for high-throughput, routine QA/QC environments where derivatization bottlenecks are unacceptable. Recent advances in online SPE and aqueous cation-exchange have made this a highly viable, green-chemistry alternative[4][5].

  • Reserve GC-MS/MS for the qualitative identification of unknown organotin species during initial drug packaging screening, where elemental mass alone cannot confirm the molecular structure[6].

Sources

Validation

A Comparative Toxicological Assessment of Organotin Stabilizers: A Guide for Researchers

Organotin compounds are a class of organometallic chemicals widely utilized as stabilizers in polyvinyl chloride (PVC) plastics, as catalysts in various chemical reactions, and historically as biocides.[1][2] Their effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Organotin compounds are a class of organometallic chemicals widely utilized as stabilizers in polyvinyl chloride (PVC) plastics, as catalysts in various chemical reactions, and historically as biocides.[1][2] Their efficacy in these applications is well-established; however, their potential for toxicity to humans and the environment necessitates a thorough understanding of their comparative risk profiles. This guide provides an in-depth comparison of the toxicity of common organotin stabilizers, with a focus on dibutyltin (DBT), dioctyltin (DOT), and dimethyltin (DMT), grounded in experimental data and mechanistic insights.

Introduction to Organotin Stabilizers and Routes of Exposure

Organotin stabilizers are primarily used to prevent the thermal degradation of PVC during processing.[3] They are incorporated into a wide range of consumer and industrial products, including pipes, food packaging, textiles, and medical devices.[1][4] Human exposure can occur through the ingestion of contaminated food and water, inhalation of dust particles containing organotins, and dermal contact with products containing these compounds.[1][5] The toxicity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom, with the general order of toxicity being R3SnX > R2SnX2 > RSnX3, where 'R' is an alkyl or aryl group.[6]

Comparative Toxicity Profile

The toxicological profiles of dibutyltin, dioctyltin, and dimethyltin vary significantly. A summary of their acute toxicity and key toxicological endpoints is presented below.

Organotin StabilizerChemical FormulaAcute Oral LD50 (Rat)Primary Toxicological Endpoints
Dibutyltin (DBT) (C4H9)2SnX2~100 mg/kg (dichloride)[7]Immunotoxicity (thymus atrophy), Hepatotoxicity (bile duct damage), Neurotoxicity, Endocrine disruption[8][9][10]
Dioctyltin (DOT) (C8H17)2SnX2880 - 8500 mg/kg (dichloride)[7]Immunotoxicity (thymus atrophy)[7][9]
Dimethyltin (DMT) (CH3)2SnX2Positive in SOS chromotest[7]Less potent neurotoxicant than trimethyltin[8]

Dibutyltin (DBT) emerges as a compound of significant concern due to its potent immunotoxic and neurotoxic effects.[8][9][10] Studies have shown that DBT can induce thymus atrophy, leading to immunosuppression.[7][9] It has also been identified as a developmental neurotoxicant, causing apoptotic cell death in the neocortex and hippocampus of offspring exposed developmentally.[8] Furthermore, DBT has been shown to cause bile duct damage in various animal models.[10]

Dioctyltin (DOT) is generally considered less toxic than DBT, with a significantly higher acute oral LD50.[7] However, it is also a potent immunotoxic agent, causing reductions in thymus weight and lymphocyte depletion.[7][9] Its primary use in PVC food packaging raises concerns about potential dietary exposure.

Dimethyltin (DMT) is considered less potent in its neurotoxicity compared to other organotins like trimethyltin and dibutyltin.[8] While some in vitro genotoxicity has been observed, its overall toxicological profile appears less severe than that of DBT.[7]

Mechanistic Insights into Organotin Toxicity

The toxicity of organotin compounds is multifaceted and involves interference with several critical cellular processes.

Endocrine Disruption

Organotin compounds are recognized as endocrine-disrupting chemicals.[1][11][12] They can act as potent agonists for nuclear receptors such as the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[11][12][13] This activation can lead to various adverse effects, including the promotion of adipogenesis (fat cell development).[14] Some organotins have also been shown to interfere with steroid biosynthesis.[13][15]

Organotin Organotin Compound RXR Retinoid X Receptor (RXR) Organotin->RXR Agonist PPARg Peroxisome Proliferator- Activated Receptor γ (PPARγ) Organotin->PPARg Agonist GeneExpression Altered Gene Expression RXR->GeneExpression PPARg->GeneExpression Adipogenesis Adipogenesis (Fat Cell Formation) GeneExpression->Adipogenesis EndocrineDisruption Endocrine Disruption Adipogenesis->EndocrineDisruption

Caption: Organotin-mediated endocrine disruption pathway.

Immunotoxicity

The immunotoxicity of organotins, particularly DBT and DOT, is characterized by their thymolytic effects, leading to a reduction in the size and function of the thymus gland.[7][9][10] This results in a depletion of T-lymphocytes, compromising the adaptive immune response.

Neurotoxicity

The neurotoxic effects of organotins are linked to their ability to induce neuronal cell death through apoptosis.[8] In vitro studies have demonstrated that DBT can inhibit neurite outgrowth at concentrations significantly lower than other organotins.[8] The underlying mechanisms may involve the disruption of intracellular calcium homeostasis and the induction of oxidative stress.[16][17]

Experimental Protocols for Toxicity Assessment

To provide a practical framework for researchers, this section outlines standardized protocols for assessing the cytotoxicity and immunotoxicity of organotin stabilizers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of an organotin stabilizer on a relevant cell line (e.g., human neuroblastoma SH-SY5Y for neurotoxicity studies).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, penicillin-streptomycin)

  • Organotin compound (DBT, DOT, or DMT) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the organotin compounds in the cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Start Start SeedCells Seed Cells (96-well plate) Start->SeedCells Adherence Overnight Adherence SeedCells->Adherence PrepareDilutions Prepare Organotin Serial Dilutions Adherence->PrepareDilutions Treatment Treat Cells with Organotins PrepareDilutions->Treatment Incubation Incubate (24-48 hours) Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT IncubateMTT Incubate (3-4 hours) AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance (570 nm) Solubilize->ReadAbsorbance AnalyzeData Calculate Cell Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Immunotoxicity Assessment (Rodent Model)

Objective: To evaluate the effect of an organotin stabilizer on the thymus and spleen in a rodent model.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • Organotin compound (e.g., Dibutyltin dichloride)

  • Vehicle (e.g., corn oil)

  • Gavage needles

  • Analytical balance

  • Necropsy instruments

  • Formalin (10% neutral buffered)

  • Histology processing equipment and reagents

Procedure:

  • Acclimation: Acclimate the rats to the laboratory conditions for at least one week.

  • Dosing: Divide the animals into treatment groups and a control group. Administer the organotin compound or vehicle daily by oral gavage for 28 days.

  • Observation: Monitor the animals daily for clinical signs of toxicity and record body weights weekly.

  • Necropsy: At the end of the study, euthanize the animals and perform a gross necropsy.

  • Organ Weights: Carefully dissect and weigh the thymus and spleen.

  • Histopathology: Fix the thymus and spleen in 10% neutral buffered formalin, process for histology, and embed in paraffin. Section the tissues, stain with hematoxylin and eosin (H&E), and examine microscopically for any pathological changes, such as lymphocyte depletion in the thymus.

  • Data Analysis: Analyze organ weight data (absolute and relative to body weight) and histopathological findings to assess immunotoxicity.

Analytical Methods for Detection

The analysis of organotin compounds in biological and environmental samples typically involves a multi-step process: extraction, derivatization, separation, and detection.[18] Gas chromatography (GC) is the preferred separation technique due to its high resolution.[18][19] Common detection methods include flame photometric detection (FPD), mass spectrometry (MS), and inductively coupled plasma mass spectrometry (ICP-MS).[19][20] Derivatization to a more volatile form, often through ethylation with sodium tetraethylborate, is a crucial step for GC analysis.[21][22]

Conclusion

The comparative toxicity of organotin stabilizers reveals a clear hierarchy of risk, with dibutyltin exhibiting the most significant immunotoxic and neurotoxic potential. While dioctyltin is less acutely toxic, its immunotoxic properties warrant careful consideration, especially in applications with potential for human exposure. Dimethyltin appears to be the least toxic of the three. A thorough understanding of their mechanisms of action and the application of robust toxicological testing protocols are essential for the safe use and regulation of these compounds. This guide provides researchers with a foundational understanding and practical methodologies to further investigate the toxicological profiles of organotin stabilizers.

References

  • Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. The Journal of Toxicological Sciences, 33(3), 269-76. [Link]

  • Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. PubMed.[Link]

  • Gennings, C., et al. (2004). Structure-activity comparison of organotin species: dibutyltin is a developmental neurotoxicant in vitro and in vivo. PubMed.[Link]

  • Fucic, A., et al. (2014). History on organotin compounds, from snails to humans. ResearchGate.[Link]

  • Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. ResearchGate.[Link]

  • Grün, F., et al. (2006). Endocrine-Disrupting Organotin Compounds Are Potent Inducers of Adipogenesis in Vertebrates. Molecular Endocrinology, 20(9), 2141-2155. [Link]

  • OI Analytical. (n.d.). Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). [Link]

  • Snoeij, N. J., et al. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Academia.edu.[Link]

  • Szpunar, J., et al. (2004). Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection. PubMed.[Link]

  • Anadón, A., et al. (2013). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. PubMed.[Link]

  • Anadón, A., et al. (2013). In Vitro Approaches To Evaluate Toxicity Induced by Organotin Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma Cells. Journal of Agricultural and Food Chemistry, 61(18), 4436-4444. [Link]

  • Denier van der Gon, H. A. C., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. ResearchGate.[Link]

  • World Health Organization. (2005). Dialkyltins in Drinking-water. [Link]

  • Yamada, H. (2025). Toxicity of Organotin Compounds Present in the Environment to Mammals. ResearchGate.[Link]

  • INCHEM. (2005). MONO- AND DISUBSTITUTED METHYLTIN, BUTYLTIN, AND OCTYLTIN COMPOUNDS. [Link]

  • Denier van der Gon, H. A. C., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Ecotoxicology, 20(4), 835-844. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. NCBI.[Link]

  • Snoeij, N. J., et al. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. PubMed.[Link]

  • Okoro, H. K., et al. (2011). Human Exposure, Biomarkers, and Fate of Organotins in the Environment. ResearchGate.[Link]

  • LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds - Chapter 6: Potential for Human Exposure. NCBI Bookshelf.[Link]

  • Kobayashi, H., & Suzuki, T. (2000). Environmental Toxic Substances -Neurotoxicity of Organotin Compounds-. The Journal of the Japanese Society for Clinical Systemic Toxicology, 3(1), 1-8. [Link]

  • Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743-1753. [Link]

  • Dubey, R. K., & Roy, U. (2003). Toxicity and speciation analysis of organotin compounds. Journal of the Indian Chemical Society, 80(3), 215-220.
  • Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Compounds of dibutyltin - Evaluation statement. [Link]

  • Environment Canada. (1993). Non-pesticidal Organotin Compounds. Canada.ca.[Link]

  • Yamada, H. (2012). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. PubMed.[Link]

  • Environment Canada. (2017). Priority Substances List Assessment Report for Non-pesticidal organotin compounds. Canada.ca.[Link]

  • Yamada, H. (2025). Toxicity of Organotin Compounds Present in the Environment to Mammals. E-Kenkyu.[Link]

  • Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

  • National Center for Biotechnology Information. (n.d.). Dibutyltin dichloride. PubChem.[Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Compounds of dioctyltin - Evaluation statement. [Link]

  • Kimbrough, R. D. (1973). Organotin Compounds: Industrial - Applications and Biological. Semantic Scholar.[Link]

  • Mizuishi, K., & Horiguchi, S. (2000). Determination of organotin compounds in environmental samples. Analytical Sciences, 16(4), 349-359. [Link]

  • Pereira, B. F. F., et al. (2020). Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review. Frontiers in Toxicology, 2, 589312. [Link]

  • Google Patents. (n.d.). US5354508A - Organotin stabilizer mixture.
  • Electronic Code of Federal Regulations. (n.d.). 21 CFR 178.2650 -- Organotin stabilizers in vinyl chloride plastics. [Link]

  • Yarahmadi, N., et al. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability, 86(1), 135-140. [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Hazard Causality

Comprehensive Operational Guide: Tin Maleate Handling and Disposal Procedures As a Senior Application Scientist, I frequently observe laboratories treating all metal-organic salts with generalized heavy-metal protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Tin Maleate Handling and Disposal Procedures

As a Senior Application Scientist, I frequently observe laboratories treating all metal-organic salts with generalized heavy-metal protocols. However, handling and disposing of tin maleate requires a highly specific, causality-driven approach. The term "tin maleate" practically encompasses two distinct chemical classes in laboratory and industrial settings: Inorganic Tin(II) maleate (stannous maleate) and Organotin maleates (such as dibutyltin maleate, widely used as polymer stabilizers)[1][2].

Failing to distinguish between these two can lead to severe safety breaches. This guide provides the mechanistic reasoning and step-by-step protocols necessary to establish a self-validating safety system for tin maleate disposal.

To handle a chemical safely, you must understand its fundamental behavior:

  • Structural Causality: Inorganic tin(II) maleate consists of an Sn(II) center coordinated by the dicarboxylate maleate ligand, often forming a trigonal pyramidal environment[2]. Because Sn(II) acts as a mild reducing agent, it can hydrolyze in the presence of ambient moisture to form acidic byproducts and stannous oxides[3]. This chemical behavior dictates our choice of storage containers—metal drums must be strictly avoided as they will corrode over time[4].

  • Toxicity & Bioavailability: Inorganic tin compounds primarily cause localized skin, eye, and respiratory irritation[5][6]. However, if your laboratory utilizes organotin maleates (e.g., dibutyltin maleate), the hazard profile escalates exponentially. The addition of alkyl groups drastically increases the molecule's lipophilicity, allowing it to easily cross biological membranes. Consequently, organotins are severe systemic toxins, potentially fatal if inhaled, and suspected mutagens[1].

  • Environmental Persistence: Both forms share a critical environmental hazard: extreme aquatic toxicity. Tin binds aggressively to soils and aquatic sediments, resisting environmental degradation and persisting for years[6][7]. Therefore, drain disposal is universally prohibited.

Quantitative Safety Metrics

The following table summarizes the critical thresholds and logistical requirements for both classes of tin maleate to guide your risk assessment[1][6][8].

Metric / PropertyInorganic Tin(II) MaleateOrganotin Maleate (e.g., Dibutyltin)
OSHA PEL (TWA) 2.0 mg/m³ (as Sn)0.1 mg/m³ (as Sn)
Acute Toxicity (Oral) > 2000 mg/kg (Estimated)422 mg/kg (Rat LD50)
Primary Hazards Skin/Eye Irritant, Respiratory IrritantFatal if inhaled, Severe Burns, Mutagenic
Environmental Hazard Very toxic to aquatic life (Cat 1)Very toxic to aquatic life with long-lasting effects
Required Disposal Vessel Corrosive-resistant PolypropyleneCorrosive-resistant Polypropylene

Step-by-Step Methodologies

Protocol A: Operational Handling & Waste Segregation

Objective: Prevent inhalation exposure and initiate proper waste stream segregation at the source.

  • Engineering Controls: All handling, weighing, and transfer of tin maleate powders or solutions must occur within a certified chemical fume hood. Causality: Airborne dust from tin compounds is the primary vector for respiratory irritation and systemic absorption[5][8].

  • Personal Protective Equipment (PPE): Don nitrile or neoprene gloves, a dedicated lab coat, and chemical safety goggles. Do not wear contact lenses, as they can trap aerosolized particulates against the cornea[3]. If ventilation is compromised, a NIOSH-certified dust/mist respirator (e.g., N95 or EN 149) is mandatory[3][8].

  • Vessel Selection: Segregate all tin maleate waste (including contaminated weigh boats and gloves) into a corrosive-resistant polypropylene container with a resistant inliner[8][9]. Causality: As previously noted, the hydrolytic degradation of tin salts precludes the use of standard metal waste cans[3][4].

Protocol B: Final Disposal Workflow

Objective: Ensure compliance with EPA regulations and prevent environmental leaching.

  • Chemical Isolation: Ensure the tin maleate waste is not mixed with incompatible materials, specifically strong oxidizing agents, strong acids, or highly alkaline materials, which can trigger rapid, exothermic decomposition[1][10].

  • GHS Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste: Tin Maleate" and include the GHS hazard codes for Aquatic Toxicity (H400) and Skin/Eye Irritation (H315/H319)[5][10].

  • Storage Conditions: Store the sealed polypropylene container in a locked, dry, and well-ventilated waste accumulation area, away from direct sunlight[1][8].

  • Facility Transfer: Transfer the waste to an EPA-approved hazardous waste broker. Under EPA guidelines, tin-containing wastes are not suitable for standard landfills; they must be incinerated or deposited in a secured, chemically isolated sanitary landfill[11].

Protocol C: Spill Response and Decontamination

Objective: Contain accidental releases without exacerbating airborne or aquatic exposure.

  • Evacuation & Containment: Immediately evacuate unnecessary personnel from the spill radius. Ensure the spill cannot reach floor drains or sinks[3][9].

  • Mechanical Collection (Solid Spills): Gently sweep up the solid using a designated brush and pan, and place it into a polypropylene disposal bag. Critical Rule: Never use compressed air or dry sweeping techniques that aerosolize the powder[8][12].

  • Absorption (Liquid Spills): If the tin maleate is in solution, absorb the spillage with an inert material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust[13].

  • Decontamination: Only after all bulk material is mechanically removed should you wash the spill site with copious amounts of soap and water[8][13].

Workflow Visualization

TinMaleateDisposal Start Tin Maleate Waste Generation CheckType Identify Chemical Class (Inorganic vs. Organotin) Start->CheckType Organotin Organotin Maleate (e.g., Dibutyltin) CheckType->Organotin Alkyl groups present Inorganic Inorganic Tin(II) Maleate CheckType->Inorganic Sn(II) salt only Segregation Segregate in Polypropylene Resistant Containers Organotin->Segregation High Toxicity Inorganic->Segregation Moderate Toxicity Labeling Label: Aquatic Toxicity & Heavy Metal Waste Segregation->Labeling Disposal EPA-Approved Facility (Incineration/Landfill) Labeling->Disposal

Figure 1: Decision matrix and workflow for the segregation and disposal of tin maleate waste.

References

  • Product Safety Data Sheet (PSDS) - AB Martin. abmartin.net. Available at: [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tin and Tin Compounds. nih.gov. Available at: [Link]

  • SODIUM STANNATE, trihydrate - Gelest, Inc. gelest.com. Available at:[Link]

  • Material Safety Data Sheet - Showa Kako. showakako.co.jp. Available at: [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - Agency for Toxic Substances and Disease Registry. cdc.gov. Available at:[Link]

  • SAFETY DATA SHEET - isnap. nd.edu. Available at: [Link]

  • Tin and Compounds | ToxFAQs™ | ATSDR - CDC. cdc.gov. Available at:[Link]

  • Speciation of tin(II) in aqueous solution: Thermodynamic and spectroscopic study of simple and mixed hydroxocarboxylate complexes. researchgate.net. Available at:[Link]

Sources

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